molecular formula C8H9F3N2 B1324268 N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine CAS No. 886364-80-3

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B1324268
CAS No.: 886364-80-3
M. Wt: 190.17 g/mol
InChI Key: DNSJZPZEMZAKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSJZPZEMZAKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628988
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-80-3
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 886364-80-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a fluorinated pyridine derivative that has emerged as a significant building block in modern medicinal and agrochemical research. Its structural combination of a pyridine ring, a secondary amine, and a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of parent compounds[1][2].

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While experimentally determined data for some properties of this compound are not widely published, the following table summarizes its known attributes and those of closely related starting materials.

PropertyValueSource/Comment
IUPAC Name N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamineN/A
CAS Number 886364-80-3[3]
Molecular Formula C₈H₉F₃N₂[2][3]
Molecular Weight 190.17 g/mol [2][3]
Appearance Likely a solid or oilInferred from related compounds.
Melting Point Data not availableFor the precursor 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: 52-56 °C.
Boiling Point Data not availableN/A
Solubility Data not availableExpected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate.
Purity Typically ≥95%As per commercial suppliers.[2][3]
Storage Conditions 2-8°C, under inert gas, protected from light[2]
SMILES CNCC1=CC=C(N=C1)C(F)(F)F[4]

Synthesis Methodology: Reductive Amination

The most logical and widely practiced method for the synthesis of this compound is the reductive amination of 6-(trifluoromethyl)pyridine-3-carboxaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Reductive Amination aldehyde 6-(Trifluoromethyl)pyridine- 3-carboxaldehyde imine Imine Intermediate aldehyde->imine + CH3NH2 - H2O methylamine Methylamine (CH3NH2) reducer Reducing Agent (e.g., NaBH(OAc)3) product N-Methyl-1-(6-(trifluoromethyl)pyridin- 3-yl)methanamine imine->product + [H] Analytical_Workflow start Synthesized Product tlc_lcms Purity Check (TLC / LC-MS) start->tlc_lcms nmr Structure Confirmation (1H, 13C NMR) tlc_lcms->nmr If Pure ms Molecular Weight Verification (ESI-MS) tlc_lcms->ms If Pure final Pure Characterized Compound nmr->final ms->final

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key building block in the synthesis of innovative agrochemicals and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical characteristics that are critical for its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their determination. While specific experimental data for this molecule is not widely published, this document serves as a robust framework for its characterization, drawing upon established principles of medicinal chemistry and analytical techniques.

Introduction: The Significance of a Fluorinated Building Block

This compound, with the chemical formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol , is a notable intermediate in the development of kinase inhibitors for cancer therapy and novel pesticides.[1][2] The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, profoundly influences the molecule's properties. Understanding these properties is paramount for optimizing its use in synthesis, predicting its behavior in biological systems, and designing new molecules with enhanced efficacy and safety profiles.

Core Physicochemical Properties: A Predictive and Analytical Overview

The therapeutic and commercial potential of a molecule is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueStatusSignificance in Drug Discovery
Molecular Formula C₈H₉F₃N₂ConfirmedDefines the elemental composition and molecular mass.
Molecular Weight 190.17 g/mol Confirmed[1][2][3]Influences diffusion, transport, and overall size.
CAS Number 886364-80-3Confirmed[1][2][3]Unique identifier for chemical substance registration.
Melting Point Not availableTo be determinedIndicator of purity and lattice energy of the solid form.
Boiling Point Not availableTo be determinedReflects intermolecular forces and volatility.
Aqueous Solubility Not availableTo be determinedCrucial for absorption and formulation development.
pKa Not availableTo be determinedDetermines the ionization state at physiological pH, affecting solubility and receptor binding.
LogP Not availableTo be determinedMeasures lipophilicity, which impacts membrane permeability and metabolic stability.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature decreases the basicity of the pyridine nitrogen and the exocyclic amine, which will be reflected in a lower pKa compared to its non-fluorinated analog. This modification can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity is generally increased with the introduction of a -CF₃ group, which would be observed as a higher LogP value.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties is a critical step in the preclinical development of any drug candidate. The following section outlines the standard experimental protocols.

Melting Point Determination
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Methodology (Capillary Method):

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Methodology (Distillation):

    • The compound is placed in a distillation flask.

    • The flask is heated, and the temperature of the vapor is monitored with a thermometer.

    • The boiling point is the temperature at which the vapor temperature remains constant during distillation.

Aqueous Solubility
  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of buffer (pH 7.4) prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil analysis1 Filter to remove undissolved solid equil->analysis1 analysis2 Analyze filtrate by HPLC-UV analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination
  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a basic compound, it refers to the pKa of its conjugate acid.

  • Methodology (Potentiometric Titration):

    • The compound is dissolved in water or a co-solvent system.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the inflection point of the titration curve.

LogP Determination
  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is the logarithm of this ratio.

  • Methodology (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated.

    • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • LogP is calculated as log([concentration in octanol] / [concentration in water]).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Dissolve compound in octanol/water mixture equil Shake to reach equilibrium prep1->equil analysis1 Separate octanol and water phases equil->analysis1 analysis2 Measure concentration in each phase (HPLC-UV) analysis1->analysis2 analysis3 Calculate LogP analysis2->analysis3

Caption: Workflow for LogP Determination.

Conclusion

The physicochemical properties of this compound are fundamental to its application in medicinal and agricultural chemistry. While specific experimental data is limited in the public domain, this guide provides a comprehensive framework for its determination. The presence of the trifluoromethyl group is predicted to significantly impact its basicity and lipophilicity, key determinants of its in-vivo behavior. The experimental protocols outlined herein represent standard, validated methods for the characterization of this and other novel chemical entities, providing a solid foundation for further research and development.

References

  • MySkinRecipes. This compound. [Link]

  • Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. [Link]

Sources

An In-Depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a trifluoromethyl group on the pyridine ring, imparts unique physicochemical properties that are highly advantageous in the design of bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis. The strategic incorporation of the trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate in the development of novel therapeutic agents, particularly kinase inhibitors for oncology, and advanced pesticides.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a methylaminomethyl group.

Caption: 2D Molecular Structure of the Compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₉F₃N₂[1]
Molecular Weight 190.17 g/mol [1][2]
CAS Number 886364-80-3[2]
SMILES CNCC1=CC=C(N=C1)C(F)(F)F
Appearance Not specified (typically an oil or low-melting solid)
Storage 2-8°C, under inert gas, protected from light[1]

Synthesis Protocol: Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine. This method is widely favored due to its operational simplicity and high functional group tolerance. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous as it is mild, selective for the iminium ion intermediate over the starting aldehyde, and does not require stringent pH control.[3][4]

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol

Materials:

  • 6-(Trifluoromethyl)nicotinaldehyde (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt, 1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • (If using methylamine hydrochloride) Triethylamine (NEt₃) (1.1 - 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) and dissolve it in anhydrous DCE (to a concentration of approximately 0.1-0.2 M).

  • Amine Addition: Add methylamine solution (1.1 eq) to the stirred solution at room temperature. If using methylamine hydrochloride, add it along with triethylamine (1.1 eq) to liberate the free amine in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of this step is not typically monitored as the subsequent reduction is performed in the same pot.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

Rationale for Experimental Choices
  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it generally leads to faster reaction times and is compatible with the mild reaction conditions.[4]

  • Reducing Agent: Sodium triacetoxyborohydride is chosen for its high selectivity in reducing the iminium ion in the presence of the aldehyde. Its less hydridic nature compared to sodium borohydride prevents significant reduction of the starting carbonyl compound.[3][5] This selectivity is crucial for a high-yielding one-pot procedure.

  • Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure the complete conversion of the limiting reactant, the aldehyde.

Conclusion

This compound stands out as a pivotal building block in contemporary drug discovery and agrochemical development. Its molecular architecture, particularly the trifluoromethyl-substituted pyridine core, provides a robust platform for creating molecules with enhanced biological activity and favorable pharmacokinetic profiles. The synthetic route via reductive amination presented here is both efficient and scalable, offering a reliable method for accessing this valuable intermediate. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Alichem. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key building block in contemporary medicinal chemistry and agrochemical research.[1] Its utility, particularly as an intermediate in the synthesis of kinase inhibitors for cancer therapy and novel pesticides, stems from the unique electronic properties imparted by the trifluoromethyl group, which can enhance binding affinity, metabolic stability, and bioavailability.[1] However, the same reactive potential that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, grounded in available safety data and established principles of laboratory practice.

Hazard Identification and Risk Assessment

At the forefront of safe handling is a clear-eyed assessment of the potential dangers. This compound is classified as a hazardous substance, and its handling requires adherence to stringent safety protocols.

GHS Classification and Statements:

Based on available data, this compound is classified with the following hazards:

  • Signal Word: Danger[2]

  • Hazard Pictograms:

    • Corrosion[2]

    • Harmful[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H314: Causes severe skin burns and eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements: A comprehensive list of precautionary measures is essential for safe handling.[2] These include, but are not limited to:

    • Prevention: P260, P264, P270, P271, P280[2]

    • Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363[2]

    • Storage: P403+P233, P405[2]

    • Disposal: P501[2]

Physicochemical Properties and Their Implications

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and mitigating risks.

PropertyValueImplication for Safety
Molecular Formula C₈H₉F₃N₂[1]Provides insight into its chemical nature and potential reactivity.
Molecular Weight 190.17 g/mol [1]Relevant for stoichiometric calculations in experimental setups.
CAS Number 886364-80-3[1]Unique identifier for ensuring the correct substance is being handled.
Storage Conditions 2-8°C, light-proof, inert gas[1][2]Indicates potential sensitivity to temperature, light, and air, necessitating controlled storage.

The Hierarchy of Controls: A Multi-layered Approach to Safety

The most effective safety programs employ a multi-layered approach, prioritizing the most reliable control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety.

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

For this compound, this translates to:

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be considered, though the unique properties of this molecule often make that challenging.

  • Engineering Controls: This is a critical layer of protection. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

  • Administrative Controls: These are the standard operating procedures (SOPs) that govern the safe handling of the chemical. This includes proper labeling, restricted access to storage areas, and comprehensive training for all personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should never be considered a substitute for proper engineering and administrative controls.

Personal Protective Equipment (PPE): The Last Line of Defense

Given the severe skin and eye damage potential of this compound, meticulous attention to PPE is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Handle with appropriate chemical-resistant gloves that have been inspected for integrity before use.[5] Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility charts. Proper glove removal technique is essential to avoid skin contact.[5]

    • Lab Coat/Apron: A flame-retardant lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.

    • Footwear: Closed-toe shoes are required in any laboratory setting.

  • Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Work Area: All manipulations should be carried out in a well-ventilated area, preferably a chemical fume hood.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe. Avoid pouring, which can increase the risk of splashing.

  • Incompatible Materials: Keep away from strong oxidizing agents.[7]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][2]

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking secondary container.[1]

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate harm.

EmergencyResponse cluster_response Immediate Response Protocol Start Exposure Incident Skin Skin Contact Remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Start->Skin Skin Eye Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Start->Eye Eye Inhalation Inhalation Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Start->Inhalation Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Start->Ingestion Ingestion Spill Spill Response Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Absorb with inert material and dispose of as hazardous waste. Start->Spill Spill

Caption: A flowchart outlining immediate actions for different types of emergency incidents.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and notify emergency personnel. Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, national, and international regulations. Do not dispose of it down the drain.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its corrosive and toxic properties, coupled with the diligent application of the hierarchy of controls, appropriate PPE, and strict handling protocols, is essential for its safe use in a research and development setting. By integrating these safety principles into every stage of the experimental workflow, from procurement and storage to use and disposal, researchers can harness the synthetic power of this valuable intermediate while ensuring the safety of themselves and their colleagues.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemius. (2025, December 30). n-Methyl Pyrrolidone (NMP). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine at the time of this writing. This document has been constructed by synthesizing safety data from structurally analogous compounds to provide a provisional guide for trained research and development professionals. The information herein is intended to supplement, not replace, a formal risk assessment. All handling of this chemical should be conducted with the utmost caution in a controlled laboratory setting by qualified personnel.

Introduction: A Molecule of Interest in Modern Chemistry

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its structural motifs, featuring a trifluoromethyl group and a secondary amine on a pyridine scaffold, suggest its potential as a key intermediate in the synthesis of novel bioactive compounds.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making this class of compounds a focal point in the development of new therapeutic agents and crop protection technologies.[2][3]

Given its emerging importance, it is imperative that researchers have access to a comprehensive safety profile. This guide provides an in-depth analysis of the potential hazards associated with this compound, based on data from closely related molecules.

Section 1: Synthesized Hazard Profile

The hazard profile of this compound is inferred from the known hazards of its core components: the trifluoromethylpyridine ring and the aminomethyl side chain.

Inferred GHS Classification

Based on the data from analogous compounds, a potential GHS classification for this compound is proposed in the table below. This is a conservative estimation and should be treated as such.

Hazard ClassCategoryBasis for Classification
Acute Toxicity, OralCategory 3/4Trifluoromethylpyridines are reported to be harmful if swallowed.[4][5] Aminopyridines also exhibit oral toxicity.
Acute Toxicity, DermalCategory 2/3Data on a similar aminopyridine suggests it can be fatal in contact with skin.
Skin Corrosion/IrritationCategory 1B/2Aminomethylpyridines are known to cause severe skin burns and irritation.[6][7]
Serious Eye Damage/IrritationCategory 1Aminomethylpyridines and some trifluoromethylpyridines cause serious eye damage.[4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Aminomethylpyridines may cause respiratory irritation.[7][8]
Hazardous to the Aquatic Environment, ChronicCategory 2/3Trifluoromethylpyridine derivatives are reported to be toxic to aquatic life with long-lasting effects.[4][5]
Key Toxicological Insights
  • Trifluoromethylpyridine Core: The trifluoromethyl group enhances the lipophilicity of the pyridine ring, which may facilitate its absorption through the skin and mucous membranes.[5] Trifluoromethylated pyridines have been shown to be harmful if swallowed or inhaled.[4][5] Combustion of these compounds can produce highly toxic hydrogen fluoride and nitrogen oxides.[9]

  • N-Methylmethanamine Side Chain: The aminomethyl group, particularly as a secondary amine, is likely to be basic and corrosive. Analogous aminomethylpyridines are classified as causing severe skin burns and eye damage.[6][7] This suggests that this compound will be highly irritating and potentially corrosive to any tissue it comes into contact with.

Section 2: Physicochemical and Stability Data

Limited specific data is available for this compound. The following table summarizes known information and inferred properties.

PropertyValueSource/Inference
Molecular Formula C₈H₉F₃N₂[1][10]
Molecular Weight 190.17 g/mol [1][10]
Appearance Not specified (likely a liquid or low-melting solid)Inferred from similar compounds.
Boiling Point Not available-
Storage Temperature 2-8°C, light-proof, under inert gas[1]
Chemical Stability Stable under recommended storage conditions.[9]
Incompatible Materials Strong oxidizing agents, strong acids.[9][11]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen fluoride, hydrogen chloride.[9][11]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a stringent approach to handling and personal protection is mandatory. The following workflow outlines the necessary precautions.

Risk Assessment and Control Workflow

G cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 PPE Specification A Identify Hazards: - Acute Toxicity (Oral, Dermal) - Severe Skin/Eye Damage - Respiratory Irritation - Aquatic Toxicity B Assess Exposure Potential: - Quantity used - Duration of handling - Aerosol generation? A->B Evaluate C Engineering Controls: - Certified Chemical Fume Hood - Emergency Eyewash & Shower B->C Implement D Administrative Controls: - Standard Operating Procedure (SOP) - Restricted Access Area - Training Records C->D Establish E Personal Protective Equipment (PPE) D->E Mandate F Hand Protection: - Nitrile or Neoprene gloves - Double gloving recommended E->F G Eye/Face Protection: - Safety goggles with side shields - Face shield E->G H Body Protection: - Flame-retardant lab coat - Closed-toe shoes E->H I Respiratory Protection: - Use within a fume hood is primary - Respirator may be needed for spills E->I

Caption: Risk assessment and control workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[9]

    • Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open container.

    • Don all required PPE as specified in the diagram above.

  • Handling:

    • Work with the smallest quantity of material necessary for the experiment.

    • Dispense the material carefully to avoid splashing or aerosol generation.

    • Keep the container tightly closed when not in use.[12]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of contaminated waste in a properly labeled, sealed container for hazardous chemical waste.

    • Remove PPE carefully, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5]

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[9]

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.

Section 5: Storage and Disposal

Proper storage and disposal are essential to maintain safety and chemical integrity.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

  • The recommended storage temperature is between 2-8°C.[1]

  • Protect from light and store under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Disposal
  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways due to its potential aquatic toxicity.[4][5]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Conclusion

This compound is a compound with significant potential, but it must be handled with the respect and caution due to a substance with a synthesized and therefore incomplete safety profile. The information presented in this guide, derived from the analysis of structurally similar compounds, provides a foundation for a robust safety protocol. It is the responsibility of every researcher to use this information to conduct a thorough risk assessment before beginning any work with this material.

References

  • Kuninobu, Y., et al. (2022).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • Yang, X., et al. (2020).
  • Muta, R., et al. (2022).
  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine.
  • Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

  • Wang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a pivotal building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Its strategic importance is particularly pronounced in the development of kinase inhibitors for oncology.[1][2] The unique structural features of this compound, namely the trifluoromethyl group on the pyridine ring, impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability and potent, selective binding to enzyme targets.[1][3] This guide provides an in-depth technical overview of its commercial sourcing, synthesis, quality control, and applications, designed for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider purity, available analytical data, and consistency of supply.

Supplier Purity CAS Number Molecular Formula Molecular Weight
Amerigo Scientific95%886364-80-3C₈H₉F₃N₂190.167 g/mol
ParchemVaries886364-80-3C₈H₉F₃N₂190.17 g/mol
MySkinRecipes95%886364-80-3C₈H₉F₃N₂190.17 g/mol
BLDpharmVaries886364-80-3C₈H₉F₃N₂190.17 g/mol
Sunway Pharm Ltd97%886364-80-3C₈H₉F₃N₂190.17 g/mol

This table is not exhaustive and represents a selection of identified suppliers. Purity and availability may vary.

The Scientific Rationale: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, and its incorporation into the pyridine scaffold of this methanamine derivative is a deliberate and strategic choice.[4] The potent electron-withdrawing nature of the -CF₃ group significantly influences the electronic properties of the pyridine ring.[4] This modification can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile of the final drug candidate.

  • Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[3]

  • Modulation of pKa: The electron-withdrawing effect can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and potentially affecting drug-receptor interactions.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with amino acid residues in the target protein's binding pocket, such as dipole-dipole and hydrophobic interactions, leading to increased potency and selectivity.[3]

These properties make this compound a valuable starting material for compounds targeting a wide range of kinases, which are often implicated in cancer and other diseases.[5]

Synthesis and Quality Control: A Technical Overview

While specific, detailed synthesis protocols for this compound are often proprietary, a general understanding of the synthetic routes and robust quality control measures are essential for its effective use in research.

Conceptual Synthesis Workflow

The synthesis of trifluoromethylpyridines often involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.[4] A plausible synthetic route to this compound could involve the following conceptual steps:

Synthesis_Workflow A Starting Material (e.g., 2-chloro-5-cyanopyridine) B Trifluoromethylation A->B CF3 source C Intermediate (6-(trifluoromethyl)nicotinonitrile) B->C D Reduction of Nitrile C->D e.g., H2/Raney Ni E Intermediate (1-(6-(trifluoromethyl)pyridin-3-yl)methanamine) D->E F Reductive Amination (with formaldehyde) E->F HCHO, reducing agent G Final Product (this compound) F->G

Caption: Conceptual synthesis workflow for this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the compound and identifying any impurities.

  • Protocol: A General HPLC-UV Method

    • Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm inner diameter, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. An isocratic method may be developed for routine analysis. For example, a mixture of 38% acetonitrile, 29% methanol, and 33% potassium dihydrogen phosphate buffer (50 mM, pH 3.2) could be a starting point for method development.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 226 nm).[6]

    • Injection Volume: 10-25 µL.[6]

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

  • Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the substitution pattern.

  • Expected ¹³C NMR Spectral Features: The spectrum should show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS), is used to confirm the molecular weight of the compound.

Application in Kinase Inhibitor Synthesis: An Experimental Protocol

A primary application of this compound is in the synthesis of kinase inhibitors through amide bond formation. The following is a representative protocol for an amide coupling reaction.

Amide_Coupling_Workflow A Carboxylic Acid (Kinase inhibitor scaffold) E Reaction Mixture A->E B Coupling Reagent (e.g., EDC, HATU) B->E C This compound C->E D Base (e.g., DIPEA) D->E F Workup & Purification (e.g., Extraction, Chromatography) E->F Stir at RT G Final Product (Amide-linked kinase inhibitor) F->G

Caption: General workflow for amide coupling using this compound.

  • Protocol: Amide Coupling for Kinase Inhibitor Synthesis

    • Reagents and Materials:

      • Carboxylic acid derivative of the kinase inhibitor scaffold (1.0 eq)

      • This compound (1.1 eq)

      • Coupling reagent (e.g., HATU, 1.2 eq)

      • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 eq)

      • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

      • Nitrogen or Argon atmosphere

    • Procedure:

      • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

      • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

      • Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

      • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] Some suppliers recommend storage at 2-8°C under an inert gas and protected from light.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the discovery and development of novel therapeutics, particularly in the field of oncology. Its utility is derived from the strategic incorporation of a trifluoromethyl group, which confers advantageous properties to the resulting drug candidates. A thorough understanding of its sourcing, synthesis, quality control, and application is essential for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

  • Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. ([Link])

  • MySkinRecipes. This compound. ([Link])

  • Ishikawa, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 174-185. ([Link])

  • J. G. D. D. Santos, M., & A. C. S. N. de Mattos, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 903. ([Link])

  • Google Patents. WO2011028135A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy. ()
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. ()
  • Google Patents. WO2010104406A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy. ()
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22929648, this compound. ([Link])

  • Google Patents. EP2368550B1 - Pyrido[2,3-d]pyrimidin-7-one derivatives as inhibitors of protein kinases. ()
  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ([Link])

  • ScienceOpen. Supporting Information for: Synthesis of 8-13C-purine RNA phosphoramidites. ([Link])

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... ([Link])

  • † 1H-NMR and 13C-NMR Spectra. ([Link])

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. ()
  • ResearchGate. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. ([Link])

  • BORIS Portal. Green Chemistry. ([Link])

  • Organic Syntheses. Z-L-Phg-Val-OMe. ([Link])

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. ([Link])

  • A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(Suppl), 183-190. ([Link])

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. ([Link])

  • Al-Sammarrae, K. W., Al-Rawi, A. A., & Al-Dherib, Z. F. (2014). New HPLC and Fluorometric Methods for the Determination of Pyriproxyfen and Pyridalyl Insecticide Residues in Tomatoes. Journal of AOAC International, 97(1), 189-193. ([Link])

Sources

Methodological & Application

synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine from 3-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine from 3-Picoline

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal and agricultural chemistry.[1] Recognizing the synthetic challenges of a direct route from 3-picoline, this document details a robust and scalable two-step protocol starting from the key intermediate, (6-(trifluoromethyl)pyridin-3-yl)methanol. The protocol covers the mild oxidation of the alcohol to the corresponding aldehyde, followed by a highly efficient reductive amination to yield the target secondary amine. Each step is accompanied by detailed mechanistic explanations, procedural steps, and data tables to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural motifs found in numerous commercial agrochemicals and pharmaceuticals.[3]

The target molecule of this guide, this compound (CAS 886364-80-3), is a critical intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors for oncology research.[1] Its synthesis requires precise control over regioselectivity and functional group transformations. While 3-picoline (3-methylpyridine) is an inexpensive and abundant feedstock,[4][5] its conversion to the desired 6-(trifluoromethyl)-3-substituted pyridine pattern is a complex, multi-step industrial challenge not suited for a standard laboratory protocol.[3]

Therefore, this guide focuses on the final, crucial steps of the synthesis, starting from the readily accessible intermediate (6-(trifluoromethyl)pyridin-3-yl)methanol. This approach provides researchers with a reliable and high-yielding pathway to the target compound.

Overall Synthetic Strategy

The presented synthesis is a two-step sequence designed for efficiency and high purity of the final product.

  • Step 1: Oxidation: The primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, is oxidized to the key aldehyde intermediate, 6-(trifluoromethyl)pyridine-3-carboxaldehyde.

  • Step 2: Reductive Amination: The aldehyde is then condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine, this compound.

Synthetic_Workflow Start 3-Picoline (Industrial Feedstock) Intermediate1 (6-(trifluoromethyl)pyridin-3-yl)methanol (Starting Material for Protocol) Start->Intermediate1 Complex Industrial Synthesis [4] Intermediate2 6-(Trifluoromethyl)pyridine-3-carboxaldehyde Intermediate1->Intermediate2 Step 1: Oxidation (e.g., MnO₂) [1] FinalProduct This compound (Target Molecule) Intermediate2->FinalProduct Step 2: Reductive Amination (Methylamine, Reductant) [17]

Caption: Overall synthetic route from feedstock to final product.

Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Principle and Mechanistic Insight

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. A critical challenge is preventing over-oxidation to the corresponding carboxylic acid. For this reason, mild and selective oxidizing agents are preferred. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols.[6] The reaction is a heterogeneous process where the alcohol adsorbs to the surface of the MnO₂, facilitating the oxidation. The process is generally clean, and the solid MnO₂ byproducts can be easily removed by filtration.[6]

Experimental Protocol

Reaction Scheme: (6-(trifluoromethyl)pyridin-3-yl)methanol → 6-(trifluoromethyl)pyridine-3-carboxaldehyde

  • To a round-bottom flask equipped with a magnetic stirrer, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq).

  • Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of alcohol.

  • Cool the solution to 0 °C using an ice bath.

  • Add activated manganese dioxide (MnO₂) (5.0 - 10.0 eq) portion-wise to the stirred solution. Note: The quality of MnO₂ is critical for reaction success; use freshly activated or commercially available activated MnO₂.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the suspension vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carboxaldehyde.[6] The product is often a white solid and may be used in the next step without further purification if purity is sufficient (>95%).[6]

Reagent Data Table
ReagentM.W. ( g/mol )EquivalentsAmount
(6-(trifluoromethyl)pyridin-3-yl)methanol177.12[7]1.0(e.g., 5.0 g)
Activated Manganese Dioxide (MnO₂)86.945.0(e.g., 24.5 g)
Dichloromethane (DCM)84.93Solvent(e.g., 50-75 mL)

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[8] The reaction proceeds in two distinct stages:

  • Imine Formation: The aldehyde reacts with a primary amine (methylamine) to form a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to form the final amine.

The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows for a convenient one-pot procedure.[9][10]

Reductive_Amination cluster_0 Step A: Imine Formation cluster_1 Step B: Reduction Aldehyde Aldehyde (R-CHO) Imine Iminium Ion [R-CH=N⁺H-CH₃] Aldehyde->Imine + CH₃NH₂ - H₂O Amine Methylamine (CH₃NH₂) Product Secondary Amine (R-CH₂-NH-CH₃) Imine->Product Reduction Reducer Reductant (e.g., NaBH(OAc)₃)

Sources

Application Notes and Protocols for the Use of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within the medicinal chemist's toolkit, specific structural motifs are prized for their ability to impart favorable pharmacological properties. The trifluoromethylpyridine scaffold has emerged as a particularly valuable component in the design of potent and selective kinase inhibitors. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but offers distinct advantages:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, often enhancing the pharmacokinetic profile of a drug candidate.

  • Enhanced Binding Affinity: The strong electron-wasting nature of the -CF₃ group can modulate the electronics of the pyridine ring, influencing key interactions with amino acid residues in the ATP-binding pocket of the kinase.

  • Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes and reach its intracellular target.

The pyridine ring itself is a versatile scaffold, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors. The specific building block, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (MW: 190.17 g/mol , Formula: C₈H₉F₃N₂), offers a strategic combination of these features.[1][2][3] It provides the trifluoromethylpyridine core for stability and binding, along with a reactive secondary amine (the N-methylmethanamine group) that serves as a key handle for synthetic elaboration, allowing for its incorporation into a diverse range of kinase inhibitor scaffolds.[3] This document provides detailed application notes and a representative synthetic protocol for the utilization of this valuable intermediate.

Core Concept: Synthetic Strategy and Target Scaffolds

The primary utility of this compound in kinase inhibitor synthesis lies in its function as a nucleophile. The secondary amine can be readily coupled with various electrophilic partners, most commonly activated heterocyclic systems, to construct the final inhibitor. A prevalent strategy involves the nucleophilic aromatic substitution (SNAᵣ) reaction with an electron-deficient (hetero)aryl chloride or fluoride.

This approach is frequently used to build inhibitors based on scaffolds such as pyrimidines, purines, and pyrrolopyrimidines, which are known to target a wide range of kinases. For instance, diaminopyrimidine-based structures are foundational to inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for incorporating the title compound into a kinase inhibitor scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate & Diversification cluster_3 Final Product A N-Methyl-1-(6-(trifluoromethyl) pyridin-3-yl)methanamine C Nucleophilic Aromatic Substitution (SNAᵣ) A->C B Activated Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Monosubstituted Intermediate C->D Formation of C-N bond E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E Introduction of diversity element (R-group) F Final Kinase Inhibitor E->F

Caption: Generalized synthetic workflow for kinase inhibitor synthesis.

Representative Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This section details a robust, field-proven protocol for the synthesis of a hypothetical, yet representative, diaminopyrimidine-based kinase inhibitor. This class of inhibitors is known to target kinases such as Focal Adhesion Kinase (FAK) and others, where a substituted aminopyrimidine core occupies the ATP-binding site.[7][8] The protocol leverages a sequential SₙAr strategy, which provides excellent control over regioselectivity.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor

This protocol describes the reaction of this compound with 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by a subsequent amination.

Materials and Equipment:

  • This compound (CAS: 886364-80-3)[2]

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • Aniline (or a substituted aniline for diversity)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or 1,4-Dioxane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Analytical instruments: TLC, LC-MS, NMR

Step 1: First Nucleophilic Aromatic Substitution

Causality: The chlorine at the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the chlorine at C2 due to the electronic influence of the adjacent trifluoromethyl group and the ring nitrogens. This allows for a selective monosubstitution at C4 under controlled conditions. Using a bulky organic base like DIPEA scavenges the HCl byproduct without competing as a nucleophile.

Caption: Step 1: Selective SₙAr reaction at the C4 position.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous n-butanol (approx. 0.1 M concentration).

  • Add this compound (1.05 eq) to the solution via syringe.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, less polar spot/peak corresponding to the monosubstituted product (Intermediate 1) indicates reaction progression.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or carried forward to the next step if sufficiently pure.

Step 2: Second Nucleophilic Aromatic Substitution

Causality: The remaining chlorine at the C2 position is now the most electrophilic site. A second SₙAr reaction with a different amine (e.g., aniline) introduces the second point of diversity. This reaction typically requires higher temperatures due to the slightly lower reactivity of the C2 position compared to the C4 position in the starting material.

Procedure:

  • To the flask containing the crude or purified Intermediate 1 (1.0 eq), add anhydrous 1,4-dioxane.

  • Add the second amine (e.g., aniline, 1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Self-Validation: Monitor the reaction for 12-24 hours by TLC or LC-MS until Intermediate 1 is consumed. The appearance of the final product peak with the expected mass-to-charge ratio will confirm the successful second substitution.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted pyrimidine inhibitor.

Structure-Activity Relationship (SAR) Insights

The use of this compound provides a solid anchor point, while variation at the C2 position of the pyrimidine core allows for extensive SAR exploration. The table below summarizes hypothetical, yet representative, data based on known kinase inhibitor profiles.[5][9]

Compound IDR-Group (at C2-position)Target KinaseIC₅₀ (nM)Cellular Potency (EC₅₀, nM)
EX-1 PhenylFAK75250
EX-2 4-FluorophenylFAK30110
EX-3 3-HydroxyphenylVEGFR21580
EX-4 4-(Morpholino)phenylPI3Kα90300

Analysis:

  • The introduction of small lipophilic groups like fluorine at the para-position of the C2-aniline ring often enhances potency (compare EX-1 and EX-2 ), likely by improving hydrophobic interactions in the binding pocket.[9]

  • A hydroxyl group at the meta-position (EX-3 ) can act as a key hydrogen bond donor/acceptor, significantly improving potency and potentially altering kinase selectivity towards targets like VEGFR2.[9]

  • Larger, more polar groups like morpholine (EX-4 ) can be used to modulate physical properties such as solubility while still retaining activity, although sometimes at a reduced level.

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. Its trifluoromethylpyridine core imparts desirable metabolic stability and binding characteristics. The secondary amine handle allows for straightforward incorporation into a variety of heterocyclic scaffolds via robust and well-established synthetic methodologies like sequential nucleophilic aromatic substitution. The protocols and insights provided here serve as a guide for researchers in drug discovery to effectively utilize this reagent in the development of novel and potent kinase inhibitors.

References

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors. (2018). Molecules. Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound Product Description. MySkinRecipes. Available at: [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase. ResearchGate. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. Available at: [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. Available at: [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Available at: [Link]

Sources

The Strategic deployment of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, has proven to be a valuable asset for medicinal chemists. When appended to a pyridine ring, the resulting trifluoromethylpyridine motif offers a unique combination of electronic and steric properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target engagement.[1][2][3] This guide focuses on a key exemplar of this structural class: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine .

This secondary amine building block has emerged as a critical intermediate in the synthesis of high-value therapeutic agents, particularly in the realm of oncology. Its utility stems from the convergence of several key features: the electron-withdrawing nature of the trifluoromethyl group, the hydrogen bond accepting capability of the pyridine nitrogen, and the nucleophilic secondary amine that serves as a versatile handle for molecular elaboration. This document provides an in-depth exploration of this building block, offering both a high-level strategic overview and detailed, actionable protocols for its application in medicinal chemistry programs.

Physicochemical Properties and Handling

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 886364-80-3[4]
Molecular Formula C₈H₉F₃N₂[4]
Molecular Weight 190.17 g/mol [4]
Appearance Not specified, typically an oil or low-melting solid
Purity Typically ≥95%
Storage Conditions 2-8°C, under inert gas, protected from light

Expert Insight: The trifluoromethyl group significantly impacts the basicity of the pyridine nitrogen, rendering it less susceptible to protonation under physiological conditions compared to an unsubstituted pyridine. This modulation of pKa can be a critical design element in avoiding off-target interactions with acidic cellular compartments or enzymes. Furthermore, the secondary amine is a strong nucleophile, readily participating in a variety of bond-forming reactions. Careful consideration of its reactivity profile is essential for clean and efficient synthesis.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of this compound is as a key structural component in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. This building block is frequently employed to construct the "hinge-binding" motifs of ATP-competitive kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.

Logical Framework for Application

Caption: Strategic utility of the title building block.

Experimental Protocols: Enabling Key Transformations

The following protocols are provided as robust starting points for the two most common applications of this building block: amide bond formation and reductive amination. These procedures are designed to be self-validating, with clear steps and explanations for the role of each reagent.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent that minimizes racemization of chiral carboxylic acids.

Reaction Workflow

Amide_Coupling cluster_reactants Reactants & Reagents cluster_process Process A Carboxylic Acid (R-COOH) F Combine Carboxylic Acid, HATU, and Amine in DMF A->F B This compound B->F C HATU C->F D DIPEA G Add DIPEA at 0 °C D->G E DMF (Solvent) E->F F->G H Stir at Room Temperature (Monitor by TLC/LC-MS) G->H I Aqueous Workup H->I J Purification (Chromatography) I->J K Target Amide J->K

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Coupling Agent and Amine Addition: Add HATU (1.1 eq.) and this compound (1.05 eq.).

  • Solvent Addition: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the ammonium species formed, facilitating the reaction. Adding it at 0 °C helps to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the formation of a tertiary amine via the reaction of this compound with a generic aldehyde, followed by in-situ reduction of the resulting iminium ion. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.

Reaction Workflow

Reductive_Amination cluster_reactants Reactants & Reagents cluster_process Process A Aldehyde (R-CHO) F Combine Aldehyde and Amine in Solvent A->F B This compound B->F C Sodium Triacetoxyborohydride (STAB) I Add STAB Portion-wise C->I D Acetic Acid (optional catalyst) G Add Acetic Acid (optional) D->G E DCE or THF (Solvent) E->F F->G H Stir for 30-60 min (Iminium Formation) G->H H->I J Stir at Room Temperature (Monitor by TLC/LC-MS) I->J K Aqueous Workup J->K L Purification (Chromatography) K->L M Target Tertiary Amine L->M

Caption: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 eq.) and this compound (1.1 eq.).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate this step.

    • Causality: The acid catalyzes the dehydration step in iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes.

    • Causality: STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion over the starting aldehyde. Portion-wise addition helps to control the reaction rate and any potential gas evolution.

  • Reaction: Stir the reaction at room temperature until completion, as determined by TLC or LC-MS (typically 1-4 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, conferred by the trifluoromethylpyridine core, provide a rational basis for its inclusion in drug design campaigns aimed at modulating key ADME (absorption, distribution, metabolism, and excretion) parameters. The versatile secondary amine handle allows for its seamless integration into a wide array of molecular architectures through robust and well-understood chemical transformations. The protocols detailed herein provide a reliable foundation for leveraging the unique attributes of this building block, empowering researchers to accelerate the discovery and development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethylated Pyridines in Modern Drug Discovery.
  • MySkinRecipes. This compound.
  • Labsolu. This compound.
  • BLDpharm. This compound.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

HPLC and LC-MS methods for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine by HPLC and LC-MS

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (CAS: 886364-80-3, Molecular Weight: 190.17 g/mol ) is a critical building block in modern medicinal chemistry and agrochemical development.[1][2] Its structure, featuring a trifluoromethylpyridine moiety, is integral to the design of advanced pharmaceutical agents, including potent kinase inhibitors for cancer therapy.[3] The trifluoromethyl group often enhances metabolic stability and target binding affinity, making this compound and its derivatives highly valuable.[4][5]

Given its role as a key starting material, ensuring the purity, stability, and precise quantification of this compound is paramount for regulatory compliance and the success of drug development programs. Process-related impurities or degradants can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers and analytical scientists, detailing robust methods for the analysis of this compound using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay quantification, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and impurity identification. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[6][7]

Part 1: HPLC-UV Method for Potency Assay and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) remains the cornerstone for investigating pharmaceutical impurities and performing assays, offering robustness and compliance with industry regulations.[8] For routine quality control, an HPLC method coupled with a UV detector provides a reliable, cost-effective solution for quantifying the main component and known impurities.

Causality Behind Experimental Choices
  • Column Selection: A C18 reversed-phase column is selected as the trifluoromethylpyridine structure possesses moderate hydrophobicity, making it well-suited for retention and separation on this stationary phase.

  • Mobile Phase Composition: A gradient of acetonitrile and water is used to elute the analyte and any potential impurities with varying polarities. The addition of an acid, such as 0.1% formic acid, is critical. This compound contains two basic nitrogen atoms (a secondary amine and a pyridine nitrogen). In an acidic mobile phase, these sites are protonated, which significantly reduces undesirable interactions with residual silanols on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection Wavelength: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to determine the optimal detection wavelength, which is typically around 260 nm for pyridine derivatives, providing a balance of sensitivity and specificity.

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System & Conditions cluster_data Data Analysis p1 Accurately weigh ~10 mg of sample p2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) p1->p2 p3 Dilute to final concentration (e.g., 0.5 mg/mL) p2->p3 h1 Inject sample (e.g., 5 µL) p3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV/PDA Detection (e.g., 260 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Assay vs. Standard (% Area for Impurities) d1->d2 d3 Verify System Suitability d1->d3

Caption: HPLC-UV workflow for quantitative analysis.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference Standard: this compound, purity >99.5%.

  • Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Ultrapure Water.

2. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30°C | | Injection Vol. | 5 µL | | Detection | 260 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 15.0 | 95 | | | 17.0 | 95 | | | 17.1 | 5 | | | 20.0 | 5 |

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

4. Validation Protocol Summary: The method must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose.[9]

Validation ParameterTypical ProtocolAcceptance Criteria
Specificity Analyze blank, standard, sample, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity must pass.
Linearity Prepare 5-7 concentrations across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.998.
Range Established from linearity data.Typically 80-120% of the test concentration for an assay.[10]
Accuracy Analyze triplicate samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0-102.0%.[6]
Precision Repeatability (6 injections) and intermediate precision (different day/analyst).RSD ≤ 2.0%.[6]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N of 10 for LOQ and 3 for LOD.[6]
Robustness Intentionally vary parameters (flow rate ±10%, temp ±2°C, mobile phase pH ±0.2).System suitability parameters must be met.

Part 2: LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as identifying unknown impurities, characterizing metabolites, or performing cleaning validation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique.[11][12] Its ability to provide molecular weight and structural information makes it an indispensable tool in pharmaceutical development.[13]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The two nitrogen atoms in the analyte are basic and will readily accept a proton in the ESI source to form the protonated molecule [M+H]⁺, making this a highly efficient ionization technique for this compound.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) is used for its exceptional selectivity. A specific precursor ion (the [M+H]⁺ ion at m/z 191.1) is selected and fragmented. Monitoring for a specific, high-intensity fragment ion (product ion) creates a Multiple Reaction Monitoring (MRM) transition. This process filters out chemical noise, enabling quantification at picogram-per-milliliter levels.[11]

  • Chromatography: The HPLC method is adapted for LC-MS by replacing the non-volatile buffer with a volatile one (formic acid) and potentially using a faster gradient to reduce run times, as MS detection is highly specific and less reliant on complete chromatographic resolution.

LC-MS/MS Method Development Workflow

cluster_ms_opt MS Optimization cluster_lc_dev LC Method Integration s1 Direct Infusion of Standard s2 Identify Precursor Ion [M+H]⁺ in Full Scan (Q1) s1->s2 s3 Fragment Precursor Ion (Product Ion Scan) s2->s3 s4 Select Quantifier & Qualifier Product Ions (Q3) s3->s4 s5 Optimize Collision Energy (CE) for each transition s4->s5 l1 Couple Optimized MS to HPLC System s5->l1 l2 Inject Standard & Determine Retention Time l1->l2 l3 Finalize LC Gradient for Throughput & Robustness l2->l3

Caption: Logic flow for LC-MS/MS method development.

Detailed LC-MS/MS Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/HPLC system.

  • The same column and reagents as the HPLC method are suitable.

2. Optimized MS/MS Parameters:

Parameter Setting Rationale
Ionization Mode ESI, Positive Basic nitrogens readily protonate.
Capillary Voltage 3.5 kV Optimized for stable spray and ion signal.
Source Temp. 150°C Facilitates desolvation.
Desolvation Temp. 400°C Removes solvent from ionized droplets.
Precursor Ion m/z 191.1 [C₈H₉F₃N₂ + H]⁺
Product Ion (Quant) m/z 119.0 Predicted fragment from cleavage of C-N bond adjacent to pyridine ring.
Collision Energy ~15-25 eV To be optimized for maximum fragment intensity.
Product Ion (Qual) m/z 92.0 Predicted fragment corresponding to the trifluoromethylpyridine moiety.

| Collision Energy | ~20-35 eV | To be optimized. |

3. LC Conditions:

  • A faster gradient can be employed, for example, a 5-minute total run time. The mobile phases (0.1% Formic Acid in Water/ACN) remain the same.

4. Sample Preparation:

  • Samples may require further dilution due to the high sensitivity of the instrument. For trace analysis, sample concentration steps like solid-phase extraction (SPE) might be necessary.

5. Applications and Validation:

  • This method is ideal for impurity identification, where the full scan and product ion scans can elucidate the structure of unknowns.[13]

  • For quantitative applications (e.g., cleaning validation), the method should be validated for the same parameters as the HPLC method, but with much lower concentration ranges and acceptance criteria adjusted accordingly (e.g., accuracy of 85-115% and precision RSD ≤ 15% at the LLOQ).

Conclusion

The analytical control of this compound is essential for its successful application in pharmaceutical and agrochemical R&D. The HPLC-UV method presented here provides a robust and reliable tool for routine purity testing and assay determination. For tasks requiring higher performance, the LC-MS/MS method delivers superior sensitivity and specificity, making it the gold standard for trace-level impurity analysis and structural identification. The validation of these methods according to ICH guidelines ensures that they will generate data of the highest quality and integrity, supporting key decisions throughout the drug development lifecycle.[10][14]

References

  • Vertex AI Search. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Vertex AI Search.
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaceutical Technology.
  • Vertex AI Search. This compound.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Vertex AI Search. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • MySkinRecipes. This compound.
  • Benchchem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • BLDpharm. 886364-80-3|this compound.
  • Sunway Pharm Ltd. This compound.
  • BLDpharm. 2680615-99-8|this compound hydrochloride.
  • Google Patents.
  • Vertex AI Search.
  • Vertex AI Search. (2026, January 6).
  • Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Ambeed. N-Methyl-1-(6-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine.
  • Vertex AI Search. (2026, January 6).
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (PDF)
  • Semantic Scholar. (2021, May 18).
  • NIH. (2025, January 8). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma.
  • eurl-pesticides.eu.
  • BLDpharm. 916211-40-0|(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride.
  • BLDpharm. 3731-52-0|Pyridin-3-ylmethanamine.
  • Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine.
  • EPA.

Sources

Application Note: Structural Elucidation of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine using ¹H and ¹³C NMR Spectroscopy in CDCl₃

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural characterization of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, a key intermediate in pharmaceutical and agrochemical research.[1][2] We detail optimized protocols for sample preparation, Nuclear Magnetic Resonance (NMR) data acquisition, and processing using deuterated chloroform (CDCl₃) as the solvent. Furthermore, we present a detailed analysis and interpretation of the expected ¹H and ¹³C NMR spectra, highlighting the characteristic chemical shifts and coupling patterns influenced by the trifluoromethyl-substituted pyridine moiety. This guide is intended for researchers and scientists in organic synthesis and drug development to ensure accurate and reproducible structural verification of this compound.

Introduction and Scientific Context

This compound is a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring dramatically alters the electronic properties of the molecule. The CF₃ group is a potent electron-withdrawing group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

Given its role as a critical building block, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of the nuclei.[3] This application note establishes a self-validating workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure and Key NMR Features

The structural integrity of the final analysis depends on a clear understanding of the molecule's topology and the expected spectral features. The atom numbering convention used throughout this document is presented below.

Caption: Molecular structure and atom numbering scheme for analysis.

Anticipated Spectral Characteristics:

  • ¹H NMR: Three distinct aromatic signals from the pyridine ring, one methylene (CH₂) signal, one secondary amine (NH) signal, and one methyl (CH₃) signal.

  • ¹³C NMR: Eight distinct carbon signals. The carbons of the pyridine ring and the CF₃ group will exhibit characteristic splitting patterns due to carbon-fluorine (C-F) coupling.[4]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the logical flow of the experimental procedure, designed to ensure data integrity and reproducibility.

Sources

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine Analogs as Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Abstract: This document provides a comprehensive guide for the development of a structure-activity relationship (SAR) study targeting monoamine oxidase (MAO) enzymes with novel analogs of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. The strategic incorporation of a trifluoromethyl group on the pyridine ring is a well-established method in modern drug design to enhance metabolic stability and lipophilicity, properties that are crucial for central nervous system (CNS) targets.[1][2][3][4] This guide will detail the rationale, experimental design, and protocols for synthesizing, characterizing, and evaluating a focused library of analogs to elucidate the key structural features required for potent and selective MAO-A or MAO-B inhibition.

Introduction and Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[][] Consequently, inhibitors of MAO are cornerstone therapeutics for a range of neurological disorders, including depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[7][8] The core scaffold, this compound, presents a promising starting point for the development of novel MAO inhibitors. The trifluoromethyl group is known to enhance the drug-like properties of molecules, and the pyridine ring is a common feature in many CNS-active compounds.[9] This application note will guide researchers through a systematic approach to explore the SAR of this scaffold, with the ultimate goal of identifying potent and selective MAO inhibitors.

Strategic Approach to SAR Development

A successful SAR campaign requires a multifaceted approach that integrates chemical synthesis, in vitro biological evaluation, and in silico modeling. This iterative process allows for the refinement of compound design based on accumulating experimental data.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Initial Hit Compound: N-Methyl-1-(6-(trifluoromethyl) pyridin-3-yl)methanamine B Analog Library Design (R-group modifications) A->B C Chemical Synthesis & Purification B->C D Structural Characterization (NMR, MS, HPLC) C->D E Primary Screening: In vitro MAO-A & MAO-B Inhibition Assays D->E F Secondary Screening: IC50 Determination E->F G Mechanism of Action: Kinetic Studies (Reversibility & Competition) F->G H SAR Analysis: Relate Structural Changes to Activity & Selectivity G->H I In Silico Modeling: (Molecular Docking) H->I J Design of Next-Generation Analogs I->J J->B Iterative Refinement

Caption: Iterative workflow for SAR development.

Synthesis and Characterization of Analogs

The synthesis of analogs will focus on modifications at three key positions of the parent molecule to probe the chemical space around the scaffold.

Positions for Modification:

  • R1: Modifications to the methyl group on the secondary amine.

  • R2: Substitution on the pyridine ring.

  • R3: Replacement of the trifluoromethyl group.

General Synthetic Scheme

A representative synthetic scheme for the generation of analogs is presented below. This involves the reductive amination of a substituted pyridine-3-carbaldehyde with a primary or secondary amine.

Synthesis_Scheme start Substituted Pyridine-3-carbaldehyde product Target Analog start->product 1. R1-NH2 2. NaBH(OAc)3 amine R1-NH2 reductant NaBH(OAc)3

Caption: General reductive amination scheme.

Protocol: Synthesis of a Representative Analog (R1 = Ethyl)
  • To a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in dichloromethane (0.1 M), add ethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

All synthesized compounds must be characterized to confirm their structure and purity (>95%) using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Biological Evaluation: MAO Inhibition Assays

The primary biological evaluation of the synthesized analogs will be performed using in vitro fluorometric assays to determine their inhibitory activity against human MAO-A and MAO-B.[8]

Assay Principle

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Assay_Principle Monoamine Monoamine Substrate H2O2 H2O2 Monoamine->H2O2 MAO MAO MAO-A or MAO-B Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product HRP Probe Non-fluorescent Probe Probe->Fluorescent_Product HRP HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol: In Vitro MAO Inhibition Assay

This protocol is adapted for a 96-well plate format.

Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Recombinant human MAO-A and MAO-B enzymes.

  • p-Tyramine (substrate for both MAO-A and MAO-B).

  • Amplex® Red (fluorogenic probe).

  • Horseradish Peroxidase (HRP).

  • Clorgyline (positive control for MAO-A).

  • Selegiline (positive control for MAO-B).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a black 96-well plate, add 50 µL of MAO Assay Buffer to all wells.

  • Add 10 µL of the diluted test compounds or controls to their respective wells.

  • Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare a detection reagent mixture containing p-Tyramine, Amplex® Red, and HRP in MAO Assay Buffer.

  • Initiate the reaction by adding 20 µL of the detection reagent mixture to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Calculate the IC₅₀ values by fitting the percent inhibition data to a dose-response curve.

Data Presentation: SAR Table

The results of the in vitro screening should be compiled into a clear and concise table to facilitate SAR analysis.

Compound IDR1R2R3MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Parent -CH₃H-CF₃15.22.85.4
Analog 1 -C₂H₅H-CF₃10.51.57.0
Analog 2 -HH-CF₃35.812.13.0
Analog 3 -CH₃5-F-CF₃8.91.27.4
Analog 4 -CH₃5-Cl-CF₃7.50.98.3
Analog 5 -CH₃H-Cl25.68.43.0
Analog 6 -CH₃H-CH₃42.115.32.8

Data presented are hypothetical and for illustrative purposes only.

Mechanism of Action Studies

For the most potent and selective compounds, further studies should be conducted to determine their mechanism of inhibition.[7]

Protocol: Reversibility of Inhibition
  • Incubate the MAO enzyme with a high concentration (10x IC₅₀) of the test compound for 30 minutes.

  • Dilute the enzyme-inhibitor mixture 100-fold into the assay buffer to reduce the inhibitor concentration to below its IC₅₀.

  • Immediately initiate the MAO activity assay as described in section 4.2.

  • A recovery of enzyme activity upon dilution indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Protocol: Kinetic Analysis (Lineweaver-Burk Plot)
  • Perform the MAO inhibition assay with varying concentrations of the substrate (p-Tyramine) in the absence and presence of different fixed concentrations of the inhibitor.

  • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • The pattern of the resulting lines will indicate the type of reversible inhibition (competitive, non-competitive, or uncompetitive).

In Silico Modeling: Molecular Docking

Molecular docking studies can provide valuable insights into the binding mode of the inhibitors within the active site of MAO-A and MAO-B, helping to rationalize the observed SAR and guide the design of future analogs.[10]

Protocol: Molecular Docking
  • Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate 3D conformers of the synthesized analogs and minimize their energy.

  • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Dock the analogs into the binding sites of both MAO-A and MAO-B using a validated docking program (e.g., AutoDock, Glide).

  • Analyze the predicted binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity and selectivity.

Conclusion and Future Directions

This application note outlines a systematic and comprehensive approach for conducting an SAR study on this compound analogs as potential MAO inhibitors. By integrating chemical synthesis, robust in vitro assays, and in silico modeling, researchers can efficiently explore the chemical space around this promising scaffold. The data generated from these studies will be instrumental in identifying the key structural determinants for potency and selectivity, ultimately leading to the design of novel drug candidates for the treatment of neurological disorders. Future work should focus on optimizing the pharmacokinetic properties of the most promising leads and evaluating their efficacy in in vivo models of disease.

References

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. Retrieved from [Link]

  • Kim, J. Y., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1595-1606. [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Pharmaceuticals, 15(5), 548. [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. Retrieved from [Link]

  • Kambo, K. R., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition. Journal of... Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine in the Synthesis of Novel Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: This document provides a detailed guide on the strategic application of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine as a critical structural intermediate in the development of potent kinase inhibitors for cancer therapy. While not an active therapeutic agent itself, its unique chemical features are instrumental in synthesizing next-generation oncology drug candidates. We will focus on its application in the synthesis of a hypothetical, yet representative, pan-RAF inhibitor, herein designated as "Kinase Inhibitor Compound X" (KI-X), targeting the RAS-RAF-MEK-ERK signaling pathway. This guide will detail the scientific rationale, experimental workflows, and detailed protocols for the preclinical evaluation of such a compound.

Introduction: The Role of this compound as a Key Synthetic Intermediate

This compound (CAS 886364-80-3) is a heterocyclic building block increasingly utilized in medicinal chemistry.[1][2] Its primary value in oncology research lies in its role as a key intermediate for the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors.[1] The trifluoromethyl group imparts desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins, while the pyridinyl-methanamine core provides a versatile scaffold for building molecules that can effectively interact with the ATP-binding pocket of kinases.

This guide will use a hypothetical pan-RAF inhibitor, KI-X, to illustrate how a final drug candidate synthesized from this intermediate would be evaluated. The protocols and principles described are broadly applicable to the characterization of novel kinase inhibitors in a preclinical setting.

Scientific Rationale: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival.[3] Hyperactivation of this pathway, often through mutations in BRAF (e.g., V600E) or RAS genes, is a major driver in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4]

First-generation BRAF inhibitors have shown remarkable efficacy in BRAF V600E-mutant melanomas. However, their activity is often limited by the development of resistance, frequently mediated by a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF or RAS mutations.[4][5] This has spurred the development of pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF) to provide a more comprehensive and durable blockade of the pathway and to be effective in RAS-mutant tumors.[5][6] Our hypothetical KI-X, synthesized using the this compound scaffold, is designed to be such a pan-RAF inhibitor.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Growth Factor Signal BRAF B-RAF RAS->BRAF Activation CRAF C-RAF RAS->CRAF Activation MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription KI_X KI-X (Pan-RAF Inhibitor) KI_X->BRAF Inhibition KI_X->CRAF Workflow stage1 Stage 1: In Vitro Biochemical Assays stage2 Stage 2: Cell-Based Assays stage1->stage2 sub1a Kinase Panel Screening (IC50 Determination) stage1->sub1a sub1b Mechanism of Inhibition (e.g., ATP-competitive) stage1->sub1b stage3 Stage 3: In Vivo Xenograft Models stage2->stage3 sub2a Anti-proliferative Assays (GI50 in Cancer Cell Lines) stage2->sub2a sub2b Target Engagement & Pathway Modulation (Western Blot for p-ERK) stage2->sub2b sub2c Apoptosis/Cell Cycle Analysis stage2->sub2c stage4 Stage 4: ADME/Tox Profiling stage3->stage4 sub3a Pharmacokinetic (PK) Studies stage3->sub3a sub3b Tumor Growth Inhibition (TGI) Efficacy Studies stage3->sub3b sub3c Pharmacodynamic (PD) Biomarker Analysis (Tumor p-ERK levels) stage3->sub3c sub4a Metabolic Stability stage4->sub4a sub4b Preliminary Toxicology stage4->sub4b

Figure 2: A multi-stage workflow for the preclinical evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of KI-X.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of KI-X that inhibits 50% of the activity of target kinases (B-RAF, C-RAF) and to assess its selectivity.

Materials:

  • Recombinant human B-RAF (V600E mutant and wild-type) and C-RAF enzymes.

  • Kinase substrate (e.g., inactive MEK1).

  • ATP, MgCl2.

  • KI-X, dissolved in DMSO.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of KI-X in DMSO, starting from 10 mM. Then, create intermediate dilutions in kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Kinase assay buffer.

    • KI-X dilution (final concentrations ranging from 1 nM to 10 µM).

    • Recombinant kinase and substrate mixture.

  • Initiate Reaction: Add ATP solution to each well to start the kinase reaction. Final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves two steps: terminating the kinase reaction and depleting remaining ATP, followed by converting ADP to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Record luminescence values.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of KI-X.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Table 1: Representative IC50 Data for KI-X

Kinase TargetIC50 (nM)
B-RAF (V600E)5.2
B-RAF (wild-type)15.8
C-RAF (wild-type)12.5
VEGFR2> 5,000
EGFR> 10,000

This data is hypothetical and for illustrative purposes only.

Protocol 2: Western Blot for Phospho-ERK Inhibition in Cells

Objective: To confirm that KI-X engages its target in a cellular context and inhibits downstream signaling of the MAPK pathway.

Materials:

  • A375 (BRAF V600E mutant melanoma) and HCT116 (KRAS mutant colorectal) cancer cell lines.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • KI-X dissolved in DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed A375 or HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of KI-X (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. The membrane can be stripped and re-probed for total ERK and a loading control (GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the reduction in p-ERK relative to total ERK.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of KI-X in a relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • A375 melanoma cells.

  • Matrigel.

  • KI-X formulated for oral gavage (e.g., in 0.5% methylcellulose, 0.2% Tween 80).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Tumor Implantation: Subcutaneously implant A375 cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage, once daily).

    • Group 2: KI-X, low dose (e.g., 10 mg/kg, oral gavage, once daily).

    • Group 3: KI-X, high dose (e.g., 30 mg/kg, oral gavage, once daily).

  • Dosing and Monitoring:

    • Administer the assigned treatment for 21-28 days.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.

    • Tumors can be flash-frozen or fixed in formalin for subsequent pharmacodynamic (e.g., p-ERK) analysis.

Safety and Handling

This compound and its derivatives should be handled with appropriate care. Based on available safety data sheets for similar compounds, assume the material may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. [7][8][9]Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of advanced kinase inhibitors in oncology. Its structural features contribute favorably to the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide is essential for characterizing the therapeutic potential of novel inhibitors derived from this important chemical intermediate.

References

  • MySkinRecipes. This compound.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MilliporeSigma. A75706 - SAFETY DATA SHEET.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • MySkinRecipes. This compound.
  • PubMed. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Available from: [Link]

  • ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Available from: [Link]

  • NIH. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors. Available from: [Link]

  • DigitalCommons@TMC. RAF Inhibitor Re-Challenge Therapy in BRAF-Aberrant Pan-Cancers. Available from: [Link]

Sources

Troubleshooting & Optimization

improving yield in N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in the development of kinase inhibitors for cancer treatment and novel agrochemicals, optimizing the synthesis of this compound is critical for efficient research and development.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you improve your yield and purity.

The most prevalent and efficient method for synthesizing this compound is the one-pot reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine. This guide focuses on troubleshooting and optimizing this specific pathway.

Core Synthesis Pathway: Reductive Amination

The reaction proceeds in two main stages within a single pot: first, the formation of an imine intermediate from the aldehyde and methylamine, followed by the in-situ reduction of the imine to the desired secondary amine.

Reductive Amination Workflow Aldehyde 6-(Trifluoromethyl)nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine Product N-Methyl-1-(6-(trifluoromethyl) pyridin-3-yl)methanamine Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: General scheme for one-pot reductive amination.

Troubleshooting Guide

This section addresses the most common issues that can lead to compromised yield and purity.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

This is the most frequent issue, often stemming from one of three areas: starting material quality, suboptimal reaction conditions, or inefficient imine formation.

Potential Cause A: Purity of Starting Aldehyde

The starting material, 6-(trifluoromethyl)nicotinaldehyde, is the cornerstone of this synthesis.[3] Impurities, such as the corresponding carboxylic acid (6-(trifluoromethyl)nicotinic acid) formed via oxidation, can sequester reagents and complicate purification.[4]

Solution:

  • Verify Purity: Always verify the purity of the commercial aldehyde by ¹H NMR and melting point analysis before use.

  • Purification: If impurities are detected, purify the aldehyde by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Table 1: Specifications for 6-(Trifluoromethyl)nicotinaldehyde

ParameterRecommended SpecificationSource
Purity >95%[5]
Appearance White to off-white solid
Melting Point 52-56 °C
CAS Number 386704-12-7[3]

Potential Cause B: Choice and Stoichiometry of Reducing Agent

The choice of reducing agent is critical. While strong hydrides like LiAlH₄ will reduce the aldehyde, they are often too reactive and non-selective. Milder, more chemoselective reagents are required.

Solution:

  • Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction. It is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require strictly anhydrous or acidic conditions.

  • Optimize Stoichiometry: Use 1.2 to 1.5 equivalents of the reducing agent to ensure the reaction goes to completion. Adding it portion-wise can help control the reaction rate and temperature.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesRecommended
NaBH(OAc)₃ High selectivity for imines/iminium ions; mild; tolerant of various functional groups.Higher cost; moisture sensitive.Yes
NaBH₃CN Effective and selective.Highly toxic (releases HCN in acid). Requires careful handling and pH control.Caution
NaBH₄ Inexpensive and readily available.Less selective; can reduce the aldehyde. Requires protic solvent and careful pH control.No
H₂/Pd-C Clean; high yielding.Requires specialized hydrogenation equipment; potential for dehalogenation or other side reactions.Alternative

Potential Cause C: Inefficient Imine Formation

The equilibrium between the aldehyde/amine and the imine must favor the imine for the reduction to be efficient. This equilibrium is sensitive to pH and water removal.

Solution:

  • pH Control: The reaction is often facilitated by a catalytic amount of a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. A typical pH range is 5-7.

  • Water Removal: While NaBH(OAc)₃ is tolerant of some water, the presence of a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the imine formation equilibrium forward.

Troubleshooting_Yield Start Low Yield Issue CheckAldehyde 1. Verify Aldehyde Purity (>95%) Start->CheckAldehyde CheckReagent 2. Evaluate Reducing Agent (Use NaBH(OAc)3) CheckAldehyde->CheckReagent [ Purity OK ] Purify Purify Aldehyde (Recrystallize/Column) CheckAldehyde->Purify [ Impure ] CheckConditions 3. Optimize Conditions (pH 5-7, Drying Agent) CheckReagent->CheckConditions [ Reagent OK ] OptimizeStoich Use 1.2-1.5 eq. Add Portion-wise CheckReagent->OptimizeStoich [ Suboptimal ] AddCatalyst Add Acetic Acid (cat.) Add MgSO4 CheckConditions->AddCatalyst [ Suboptimal ] Success Yield Improved CheckConditions->Success [ Conditions OK ] Purify->CheckAldehyde OptimizeStoich->CheckConditions AddCatalyst->Success

Caption: A logical workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q2: I'm observing a significant amount of a side product corresponding to the alcohol (from aldehyde reduction). How do I prevent this?

This indicates your reducing agent is not selective enough. This is a common issue when using stronger borohydrides like NaBH₄.

Solution:

  • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the neutral aldehyde carbonyl.

  • Ensure the methylamine is added before or concurrently with the reducing agent to allow for imine formation.

Q3: My product is difficult to purify by column chromatography and shows significant streaking on TLC plates. What's the best practice for purification?

Amines are basic and can interact strongly with the acidic silica gel, causing poor separation and streaking.

Solution:

  • Acid-Base Workup: Before chromatography, perform an acid-base extraction.

    • Quench the reaction carefully with water or a saturated NaHCO₃ solution.

    • Extract with a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the combined organic layers with 1M HCl. The amine product will move to the acidic aqueous layer as a protonated salt.

    • Separate the layers. Basify the aqueous layer to a pH >10 with 2-4M NaOH.

    • Extract the free amine product back into fresh EtOAc or DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. This procedure removes most acidic and neutral impurities.

  • Modified Chromatography:

    • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base.

    • Use an eluent system containing 0.5-1% triethylamine (NEt₃) or ammonia in methanol. For example: Hexane/EtOAc (gradient) + 0.5% NEt₃, or DCM/Methanol (gradient) + 1% NEt₃. This neutralizes the acidic sites on the silica, leading to sharp, well-defined bands.

Purification_Logic Start Crude Product Mixture AcidWash Extract with 1M HCl Start->AcidWash OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) AcidWash->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer (Protonated Amine Product) AcidWash->AqueousLayer1 Basify Basify to pH > 10 (e.g., NaOH) AqueousLayer1->Basify OrganicExtract Extract with EtOAc/DCM Basify->OrganicExtract AqueousLayer2 Aqueous Layer (Salts) OrganicExtract->AqueousLayer2 Discard OrganicLayer2 Organic Layer (Pure Amine Product) OrganicExtract->OrganicLayer2 Column Column Chromatography (Eluent + 1% NEt3) OrganicLayer2->Column Final Pure Product Column->Final

Caption: Logic diagram for acid-base extraction and purification.

Q4: What is a reliable, step-by-step protocol to start with?

Here is a robust starting protocol based on best practices.

Experimental Protocol: Optimized Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) and a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) and stir the mixture at room temperature for 1-2 hours. If using an anhydrous solvent, adding molecular sieves at this stage can be beneficial.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup & Purification: Follow the acid-base workup and chromatography procedures detailed in Q3 .

References

  • MySkinRecipes. This compound. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Amerigo Scientific. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (95%). [Link]

Sources

Technical Support Center: Purification of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its purification, however, presents distinct challenges that can impact yield, purity, and scalability. These challenges typically arise from the byproducts of its most common synthetic route—reductive amination—and the compound's inherent chemical properties, namely its basicity. This guide provides in-depth, experience-driven solutions to the most common purification issues encountered by researchers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues to help you quickly diagnose problems in your workflow.

Q1: My crude NMR is complex, showing multiple species besides the expected product. What are the likely impurities?

A: When synthesizing the target amine via the reductive amination of 6-(trifluoromethyl)pyridine-3-carbaldehyde with methylamine, several byproducts are common. The primary culprits are typically unreacted starting material, the corresponding alcohol from over-reduction of the aldehyde, and potentially the intermediate imine if the reduction was incomplete.

  • Expert Insight: The trifluoromethyl group on the pyridine ring is strongly electron-withdrawing, which can influence the reactivity of the aldehyde and the stability of the imine intermediate. Identifying these impurities early is crucial for selecting the right purification strategy.

Table 1: Common Impurities and Their Diagnostic ¹H NMR Signatures

Compound Key ¹H NMR Signal (approx. ppm in CDCl₃) Diagnostic Feature
Desired Product ~3.8 (s, 2H, -CH₂-), ~2.5 (s, 3H, -CH₃) Presence of both methylene and N-methyl singlets.
Unreacted Aldehyde ~10.1 (s, 1H, -CHO) Highly deshielded singlet for the aldehyde proton.
Alcohol Byproduct ~4.8 (q, 1H, -CH(OH)-), ~1.6 (d, 3H, -CH₃) If the aldehyde is reduced, it forms 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.[2]

| Imine Intermediate | ~8.3 (s, 1H, -CH=N-) | A singlet in the aromatic region for the imine proton. |

Q2: My compound is streaking badly during silica gel chromatography, and my recovery is poor. What's happening?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The target molecule contains two basic nitrogen atoms: the secondary amine and the pyridine ring. These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to:

  • Irreversible Adsorption: A portion of your product gets permanently stuck to the column.

  • Peak Tailing: The product that does elute comes off slowly and over many fractions, resulting in poor separation and broad peaks.

  • Degradation: The acidic environment of the silica can sometimes promote degradation of sensitive molecules.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide. This base will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column more cleanly. Alternatively, consider using a different stationary phase like neutral or basic alumina.

Q3: My purified product is a persistent oil, but I need a stable, crystalline solid for my next step. How can I achieve this?

A: Many free-base amines are oils or low-melting solids. The most reliable method to obtain a stable, crystalline material is to convert it into a salt. The hydrochloride salt is a common and effective choice for this compound and is commercially available in this form.[3] Salt formation increases the melting point and often enhances stability for long-term storage.

  • Procedure Overview: Dissolve the purified free-base oil in a non-polar, anhydrous solvent (like diethyl ether or dichloromethane). Then, slowly add a stoichiometric amount of HCl, typically as a solution in an anhydrous solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution and can be collected by filtration. This salt can then be further purified by recrystallization.

Q4: My yield dropped significantly after the aqueous acid-base workup. Where could my product have gone?

A: Low yields after an extractive workup usually point to one of two issues: incorrect pH control or the formation of emulsions.

  • Incorrect pH: During the acid wash (to protonate the amine and pull it into the aqueous layer), the pH must be sufficiently low (typically pH < 2) to ensure complete protonation. Conversely, when you basify the aqueous layer to recover your product, the pH must be sufficiently high (typically pH > 10) to ensure the free base is fully deprotonated and can be extracted back into the organic layer. Check the pH of the aqueous layer with pH paper at each step.

  • Emulsions: Amines can act as surfactants, leading to stable emulsions at the organic-aqueous interface, trapping your product. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols for overcoming specific purification hurdles.

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product after synthesis.

G cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Analysis & Primary Purification cluster_3 Final Polishing start Crude Reaction Mixture workup Quench & Aqueous Acid-Base Extraction start->workup Isolate crude organic material analysis TLC/NMR Analysis workup->analysis chromatography Flash Column Chromatography (Base-Modified Eluent) analysis->chromatography Impurities Present purity_check Purity >98%? analysis->purity_check Product is >95% Pure chromatography->purity_check salt Salt Formation (e.g., HCl salt) purity_check->salt No (or solid needed) final_product Pure Crystalline Product purity_check->final_product Yes recrystallize Recrystallization salt->recrystallize recrystallize->final_product

Caption: General purification workflow for this compound.

Protocol 1: Optimized Flash Column Chromatography for Basic Amines

This protocol is designed to effectively separate the target amine from less polar impurities like the starting aldehyde and more polar impurities like the alcohol byproduct, while minimizing tailing and loss of product.

1. Preparation of the Stationary Phase:

  • Choose a glass column with appropriate dimensions for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).
  • Pour the slurry into the column and allow it to pack evenly under positive pressure. Do not let the column run dry.

2. Preparation of the Eluent System:

  • Develop a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Ethyl Acetate) and a polar solvent (e.g., Methanol or Dichloromethane).
  • Crucially, add 1% triethylamine (Et₃N) to your prepared mobile phase. This deactivates the silica.
  • Aim for an Rf value of ~0.25-0.35 for your target compound on the TLC plate for optimal separation.

Table 2: Recommended Solvent Systems for Flash Chromatography

System Components Ratio (v/v/v) Target Impurities Removed
Dichloromethane / Methanol / Et₃N 95 : 4 : 1 Good general-purpose system. Separates aldehyde, product, and alcohol.
Ethyl Acetate / Hexane / Et₃N 70 : 29 : 1 Effective for less polar impurities.

| Ethyl Acetate / Methanol / Et₃N | 90 : 9 : 1 | For when impurities are closely related in polarity to the product. |

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane.
  • In a separate flask, add a small amount of silica gel (approx. 1-2x the weight of your crude product).
  • Add your dissolved product to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
  • Carefully add the silica-adsorbed sample to the top of your packed column.

4. Elution and Collection:

  • Begin eluting with your chosen solvent system, starting with a less polar mixture if using a gradient.
  • Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free-base amine.
Protocol 2: Post-Reductive Amination Workup & Acid-Base Extraction

This protocol ensures the effective removal of water-soluble byproducts from the reducing agent and separates your basic amine from neutral or acidic organic impurities. It is a critical first step before chromatography.

1. Quenching the Reaction:

  • Cool the reaction vessel in an ice-water bath.
  • Slowly and carefully add deionized water to quench any remaining reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Caution: This may generate hydrogen gas; ensure adequate ventilation.[4]
  • If using NaBH₃CN, the quench should be performed in a fume hood, as acidic conditions can generate toxic HCN gas.[5]

2. Initial Organic Extraction:

  • Transfer the quenched mixture to a separatory funnel.
  • Add an organic solvent like ethyl acetate or dichloromethane and shake to extract the organic components.
  • Separate the layers. The organic layer now contains your product and any non-polar impurities.

3. Acidic Extraction (Isolating the Amine):

  • Wash the organic layer 2-3 times with 1M HCl (aq). This protonates your amine, pulling it into the aqueous layer.
  • Combine all the acidic aqueous layers. The neutral impurities (like the alcohol byproduct, if formed) will remain in the organic layer, which can now be discarded.

4. Liberation and Recovery of the Free Base:

  • Cool the combined acidic aqueous layer in an ice bath.
  • Slowly add a strong base, such as 3M NaOH (aq) or solid K₂CO₃, with stirring until the solution is strongly basic (pH > 11, check with pH paper). You may see the free-base amine "oil out."
  • Extract the now basic aqueous layer 3-4 times with fresh dichloromethane or ethyl acetate. Your deprotonated amine product will move back into the organic layer.
  • Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude, but significantly cleaner, product.
Protocol 3: Conversion to Hydrochloride Salt and Recrystallization

Use this protocol for final polishing to achieve high purity and obtain a stable, crystalline solid.

1. Salt Formation:

  • Dissolve your purified free-base amine (as an oil or solid) in a minimal amount of anhydrous diethyl ether or anhydrous ethyl acetate.
  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.
  • A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no more precipitate is observed.
  • Stir the resulting suspension for 30 minutes at room temperature.

2. Isolation of the Crude Salt:

  • Collect the solid precipitate by vacuum filtration.
  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
  • Dry the solid under high vacuum.

3. Recrystallization:

  • Select an appropriate solvent system. A good starting point is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or methanol), paired with a non-polar anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate).
  • Heat the crude salt in a minimal amount of the hot polar solvent until it fully dissolves.
  • If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities.
  • Slowly add the non-polar anti-solvent to the hot solution until it just begins to turn cloudy (the saturation point).
  • Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or freezer (0 to -20 °C) to maximize crystal formation.
  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to a constant weight.

References

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631. [Link]

  • Sisco, W. E., & Wiederecht, J. S. (1955). U.S. Patent No. 2,708,653. Washington, DC: U.S.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2024, from [Link]

  • Lloyd, L. L. (1992). U.S. Patent No. 5,100,514. Washington, DC: U.S.
  • Reddit r/OrganicChemistry. (2022). Drying and distilling pyridine. Retrieved January 12, 2024, from [Link]

  • Maleki, A., Ghamari, N., & Maleki, S. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(49), 30784-30811. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2024, from [Link]

  • ResearchGate. (2024). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved January 12, 2024, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 12, 2024, from [Link]

  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. [Link]

  • Science of Synthesis. (n.d.). Modern Strategies in Organofluorine Chemistry 1. Retrieved January 12, 2024, from [Link]

  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1994). WO 1994/000416 A1.
  • National Institutes of Health. (2020). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. [Link]

  • PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved January 12, 2024, from [Link]

Sources

stability of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. The following troubleshooting guides and FAQs provide in-depth technical guidance on assessing and understanding the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features: the pyridine ring, the secondary amine, and the trifluoromethyl group.

  • Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle. The nitrogen atom is basic and can be protonated under acidic conditions, which can affect the electron density of the ring and potentially influence its susceptibility to nucleophilic attack or ring-opening reactions under harsh conditions.

  • Secondary Amine: The N-methylmethanamine side chain contains a secondary amine, which is basic and readily protonated under acidic conditions to form a salt. Under strongly basic conditions, the amine is deprotonated and can act as a nucleophile.

  • Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group. This group generally increases the chemical stability of the pyridine ring by making it less susceptible to oxidative degradation.[1]

Q2: What are the likely degradation pathways for this molecule under acidic or basic conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize potential pathways based on the functional groups present and general knowledge of pyridine derivative chemistry.[2][3] Degradation is often initiated by hydroxylation of the pyridine ring, which can be followed by ring cleavage.[2][3]

Under acidic conditions , protonation of the pyridine nitrogen and the secondary amine is expected. While this generally stabilizes the molecule, extreme pH and high temperatures could promote hydrolysis of the trifluoromethyl group, although this is generally a robust functional group.

Under basic conditions , deprotonation of the secondary amine could occur at very high pH. The primary concern would be potential nucleophilic attack on the pyridine ring, possibly leading to ring modification or cleavage, especially at elevated temperatures.

Q3: How can I experimentally determine the stability of this compound in my formulation?

A3: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[4][5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4][5] The goal is to generate potential degradation products and identify the conditions under which the molecule is unstable.[6]

Troubleshooting Guide: Forced Degradation Studies

This guide provides a systematic approach to conducting forced degradation studies for this compound.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution in Organic Solvent acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots base Basic Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots heat Thermal Stress (e.g., 70°C) prep->heat Expose Aliquots oxid Oxidative Stress (e.g., 3% H2O2) prep->oxid Expose Aliquots analysis HPLC-UV/MS Analysis acid->analysis Analyze at Time Points base->analysis Analyze at Time Points heat->analysis Analyze at Time Points oxid->analysis Analyze at Time Points pathway Identify Degradants & Propose Pathways analysis->pathway stability Determine Stability Profile analysis->stability

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

2. Acidic and Basic Hydrolysis:

  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Analytical Method for Stability Monitoring:

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[7][8]

Table 1: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

4. Data Analysis and Interpretation:

  • Monitor the decrease in the peak area of the parent compound over time.

  • Observe the formation of any new peaks, which indicate degradation products.

  • Mass spectrometry (LC-MS) can be coupled with HPLC to determine the mass of the degradation products, which aids in their identification and the elucidation of degradation pathways.[9][10]

Potential Degradation Pathway Visualization

Degradation_Pathway cluster_acid Acidic Conditions (Hypothetical) cluster_base Basic Conditions (Hypothetical) parent N-Methyl-1-(6-(trifluoromethyl) pyridin-3-yl)methanamine acid_prod Potential Hydrolysis Product (e.g., of CF3 group) parent->acid_prod H+, Δ base_prod1 Ring-Hydroxylated Species parent->base_prod1 OH-, Δ base_prod2 Ring-Opened Product base_prod1->base_prod2 Further degradation

Caption: Hypothetical degradation pathways.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or extend the duration of the study.
Rapid and complete degradation of the parent compound. The stress conditions are too harsh.Reduce the strength of the stressor (e.g., lower concentration, lower temperature) and sample at earlier time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry.Optimize the mobile phase pH. Ensure the column is suitable for amine-containing compounds; a column with end-capping may be necessary.
Mass balance is less than 90%. Some degradation products may not be UV active at the chosen wavelength, or they may be volatile or insoluble.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Ensure complete dissolution of the sample.

References

  • Vertex AI Search. This compound.
  • MySkinRecipes. This compound.
  • Applied and Environmental Microbiology.
  • ResearchGate.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • BLDpharm. This compound hydrochloride.
  • Sunway Pharm Ltd. This compound.
  • BLDpharm. 886364-80-3|this compound.
  • MedCrave online.
  • PMC - NIH. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
  • SciSpace.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • PharmaInfo.
  • ResearchGate.
  • PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • International Journal of Applied Pharmaceutics.
  • Ambeed. N-Methyl-1-(6-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine.
  • Benchchem. A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
  • MySkinRecipes. This compound.
  • Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine.
  • ChemicalBook. 3-(Aminomethyl)pyridine | 3731-52-0.
  • BLDpharm. 3731-52-0|Pyridin-3-ylmethanamine.

Sources

Technical Support Center: Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. As a critical intermediate in the development of advanced pharmaceutical agents, particularly kinase inhibitors, ensuring its purity and understanding the potential pitfalls in its synthesis are paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation via reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical, step-by-step solutions.

Question 1: My reaction is incomplete, and I observe significant amounts of unreacted 6-(trifluoromethyl)nicotinaldehyde in my crude product analysis. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in the reductive amination of 6-(trifluoromethyl)nicotinaldehyde is a common issue that can often be traced back to several factors related to the initial imine formation or the subsequent reduction step.

Causality and Remediation:

  • Inefficient Imine Formation: The reaction between the aldehyde and methylamine to form the intermediate imine is a reversible equilibrium. Insufficient time for this equilibrium to be established before the addition of the reducing agent can lead to a significant amount of unreacted aldehyde.

    • Protocol Adjustment: Allow the mixture of 6-(trifluoromethyl)nicotinaldehyde and methylamine to stir for a sufficient period (typically 1-2 hours) at room temperature before introducing the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or a rapid in-process analytical method can help determine the optimal pre-reaction time.

  • Suboptimal pH: The formation of the imine is pH-sensitive. While slightly acidic conditions can catalyze imine formation, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Conversely, basic conditions may not sufficiently activate the aldehyde.

    • Protocol Adjustment: If not already included, the addition of a catalytic amount of a mild acid, such as acetic acid, can facilitate imine formation. The optimal pH for imine formation is typically between 4 and 6.

  • Choice and Activity of Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting aldehyde if added prematurely.[3][4][5][6] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred as they are more selective for the iminium ion over the aldehyde.[3][7]

    • Protocol Adjustment: Consider switching to NaBH(OAc)₃ as the reducing agent. It is a milder and more selective reagent for reductive aminations and can often be added at the beginning of the reaction with the aldehyde and amine in a one-pot procedure.[7][8] If using NaBH₄, ensure complete imine formation before its addition.

  • Moisture Contamination: The presence of excessive water can hydrolyze the intermediate imine back to the starting materials.

    • Protocol Adjustment: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the tertiary amine, N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. How can I prevent its formation and remove it from my product?

Answer:

The formation of the tertiary amine is a classic example of over-alkylation and is a frequent side-reaction in reductive aminations, particularly when using a primary amine.

Causality and Remediation:

  • Reaction Stoichiometry and Order of Addition: An excess of the aldehyde or the newly formed secondary amine reacting with remaining aldehyde and the reducing agent can lead to the formation of the tertiary amine.

    • Protocol Adjustment: Carefully control the stoichiometry of the reactants. Using a slight excess of methylamine (1.1 to 1.5 equivalents) can help to consume the aldehyde and minimize the secondary amine's reaction with it. A slow, portion-wise addition of the reducing agent can also help to control the reaction and minimize side products.

  • Reaction Conditions: Elevated temperatures can sometimes promote over-alkylation.

    • Protocol Adjustment: Conduct the reaction at room temperature or below (0-5 °C) to improve selectivity.

Purification Strategy:

  • Chromatographic Separation: The tertiary amine, being more lipophilic than the desired secondary amine, can typically be separated by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

  • Acid-Base Extraction: The basicity of the secondary and tertiary amines can be exploited for purification. However, their pKa values may be too similar for a clean separation by simple extraction. Fractional crystallization of the hydrochloride or other suitable salt of the desired secondary amine may be a more effective strategy.

Question 3: My NMR spectrum shows unidentifiable peaks, and the overall purity by HPLC is lower than expected. What are other potential impurities I should be aware of?

Answer:

Besides the common impurities already discussed, several other byproducts can arise from the starting materials or reaction conditions.

Potential Impurities and Their Origins:

ImpurityPotential OriginAnalytical Signature (Expected)
6-(Trifluoromethyl)nicotinic Acid Oxidation of the starting aldehyde, 6-(trifluoromethyl)nicotinaldehyde, especially if the starting material is old or has been improperly stored.Will likely have a different retention time in HPLC. In NMR, the disappearance of the aldehyde proton and the appearance of a carboxylic acid proton (broad singlet, downfield) would be indicative.
6-(Trifluoromethyl)pyridin-3-yl)methanol Reduction of the starting aldehyde by the reducing agent before imine formation.This is more likely when using a strong reducing agent like NaBH₄. It will have a distinct retention time in HPLC. In ¹H NMR, a characteristic signal for the benzylic alcohol proton and the methylene protons would be observed.
Unreacted Methylamine Used in excess during the reaction.Being highly volatile, it is usually removed during work-up and solvent evaporation. If present as a salt, it may be detectable by NMR but is unlikely to be a major impurity in the final isolated product.
Borate Esters/Salts Byproducts from the borohydride reducing agent.These are typically inorganic and are removed during the aqueous work-up. If they persist, they are generally not UV active in HPLC but might be observed by other analytical techniques.

Troubleshooting and Prevention:

  • Starting Material Quality: Always use high-purity starting materials. It is advisable to check the purity of the 6-(trifluoromethyl)nicotinaldehyde by NMR or HPLC before use.[9]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the aldehyde.

  • Thorough Work-up: A standard aqueous work-up procedure is crucial for removing inorganic byproducts and any unreacted water-soluble reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine.[10] This one-pot reaction is efficient and generally proceeds in high yield. The process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

The critical parameters include:

  • Stoichiometry: Precise control over the molar ratios of the aldehyde, amine, and reducing agent.

  • Temperature: Maintaining a controlled temperature to minimize side reactions.

  • pH: Ensuring the reaction medium has a suitable pH for efficient imine formation.

  • Purity of Starting Materials: Using high-quality 6-(trifluoromethyl)nicotinaldehyde and methylamine is essential.

Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing the final product's purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring the reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a gradient of water (containing a modifier like 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any organic impurities.

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying the product and any unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) at room temperature, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water).

  • Stir the mixture for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Visualizations

Synthesis_and_Impurities Aldehyde 6-(Trifluoromethyl)nicotinaldehyde Product This compound Aldehyde->Product + Methylamine + Reducing Agent Unreacted_Aldehyde Unreacted Aldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Alcohol Alcohol (Aldehyde Reduction) Aldehyde->Alcohol Premature Reduction Acid Acid (Aldehyde Oxidation) Aldehyde->Acid Oxidation Amine Methylamine Amine->Product Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine + Aldehyde + Reducing Agent

Caption: Synthetic pathway and common impurities.

Troubleshooting_Logic Issue Observed Issue Incomplete_Reaction Incomplete Reaction Issue->Incomplete_Reaction Over_Alkylation Over-alkylation (Tertiary Amine) Issue->Over_Alkylation Low_Purity Low Purity (Multiple Peaks) Issue->Low_Purity Cause_Imine Inefficient Imine Formation Incomplete_Reaction->Cause_Imine Cause_Reducer Reducer Choice/Activity Incomplete_Reaction->Cause_Reducer Cause_Stoichiometry Incorrect Stoichiometry Over_Alkylation->Cause_Stoichiometry Cause_Temp High Temperature Over_Alkylation->Cause_Temp Solution_Chromatography Column Chromatography Over_Alkylation->Solution_Chromatography Low_Purity->Incomplete_Reaction Low_Purity->Over_Alkylation Cause_SM Starting Material Quality Low_Purity->Cause_SM Solution_Time Increase Pre-reaction Time Cause_Imine->Solution_Time Solution_pH Optimize pH Cause_Imine->Solution_pH Solution_Reducer Change Reducing Agent (e.g., NaBH(OAc)3) Cause_Reducer->Solution_Reducer Solution_Stoichiometry Adjust Stoichiometry Cause_Stoichiometry->Solution_Stoichiometry Solution_Temp Lower Reaction Temperature Cause_Temp->Solution_Temp Solution_Purify Purify Starting Materials Cause_SM->Solution_Purify

Caption: Troubleshooting decision tree.

References

  • MySkinRecipes. This compound. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PMC - NIH. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Supporting Information. General Procedure for Imine Syntheses and Characterization Data. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

Sources

optimizing reaction conditions for coupling N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Coupling Reactions for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Welcome to the technical support guide for optimizing coupling reactions involving This compound . This resource is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common issues encountered during the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).

The unique structure of this secondary amine—featuring an electron-deficient pyridine ring due to the potent trifluoromethyl group—presents specific challenges and opportunities in C-N bond formation. This guide provides in-depth, field-proven insights into navigating these complexities, focusing primarily on the Buchwald-Hartwig amination, the most direct and powerful method for this transformation.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions about designing a successful coupling reaction with this compound.

Q1: What is the most effective method for coupling this amine to an aryl or heteroaryl group?

The Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for this transformation.[1][2] It is a versatile cross-coupling reaction that directly forms a C-N bond between an aryl (or heteroaryl) halide/pseudohalide and an amine.[3][4] Given that the target molecule is a secondary amine, this reaction is ideally suited for creating a tertiary amine product, a common motif in pharmaceuticals.

The general transformation is as follows:

Ar-X + H-N(Me)CH₂-(6-CF₃-py-3-yl) --[Pd catalyst, Ligand, Base]--> Ar-N(Me)CH₂-(6-CF₃-py-3-yl)

Where Ar-X is the aryl/heteroaryl coupling partner (X = Br, I, Cl, OTf).

Q2: How does the 6-(trifluoromethyl)pyridine moiety impact the reaction?

The 6-CF₃-pyridine group is the dominant electronic feature of this molecule and has several critical effects:

  • Electron-Deficient Nature: The trifluoromethyl group is a powerful electron-withdrawing group. This, combined with the inherent electron-deficient character of the pyridine ring, makes the amine nitrogen less nucleophilic than a comparable benzylic amine.[5] This may necessitate more forcing reaction conditions (higher temperature, stronger base, or more active catalyst system) to drive the reaction to completion.

  • Reduced Catalyst Inhibition (Potential Benefit): The pyridine nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[6][7] However, the electron-withdrawing CF₃ group reduces the basicity and coordinating ability of the pyridine nitrogen, which can mitigate this common failure mode observed with other pyridine-containing substrates.

  • Enhanced Product Stability: The CF₃ group often imparts metabolic stability and can influence the pharmacokinetic properties of the final molecule, which is a primary reason for its inclusion in drug candidates.[5][8]

Q3: How do I select the optimal Palladium catalyst and ligand?

The choice of catalyst and ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[9] For challenging substrates like electron-deficient heteroarylamines, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]

Recommended Ligand Classes for this Substrate:

Ligand ClassExamplesKey Characteristics & Rationale
Dialkylbiaryl Phosphines RuPhos, XPhos, SPhosWorkhorse Ligands: These are often the first choice for C-N couplings. RuPhos, in particular, has shown excellent performance for coupling secondary amines with 3-halopyridines.[6] They provide a good balance of activity and stability.
Josiphos-type Ligands Not specified by nameChelating Ligands: These can be effective for specific substrate classes, including amination with hydrazine derivatives on pyridyl systems.[10]
Buchwald Palladacycle Precatalysts XPhos Pd G3, RuPhos Pd G3User-Friendly & Robust: These are pre-formed, air-stable complexes that generate the active Pd(0) catalyst in situ. They offer superior reliability and reproducibility compared to using separate Pd sources (e.g., Pd₂(dba)₃) and ligands.[6][7]

Starting Point Recommendation: Begin screening with RuPhos or XPhos ligands, preferably as palladacycle precatalysts (e.g., RuPhos Pd G3). These have a high probability of success for this type of transformation.[6]

Q4: What is the role of the base, and which one should I use?

The base plays a crucial role in the catalytic cycle: it deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[9][11][12] The choice of base is highly dependent on the solvent and the pKa of the amine.

BaseCommon SolventsWhen to Use & Key Considerations
Sodium tert-butoxide (NaOtBu) Toluene, Dioxane, THFStrong, Non-nucleophilic: The most common and effective base for many Buchwald-Hartwig reactions. It is a good first choice for this secondary amine. Caution: Can be incompatible with base-sensitive functional groups like esters.[13]
Lithium bis(trimethylsilyl)amide (LHMDS) THFVery Strong Base: Useful for less nucleophilic amines or when proton tolerance for other functional groups is needed.[13][14]
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) Toluene, DioxaneWeaker Inorganic Bases: Use when your coupling partner or product is sensitive to strong alkoxide bases. These often require higher temperatures and may result in slower reaction rates.

Starting Point Recommendation: Use Sodium tert-butoxide (NaOtBu) as the base in an anhydrous aprotic solvent like toluene or dioxane.

Troubleshooting Guide: From Sluggish Reactions to Low Yields

This section is formatted to help you quickly diagnose and solve specific experimental problems.

Issue 1: My reaction is sluggish or shows no conversion.
  • Potential Cause A: Catalyst Inactivation

    • The Problem: The active Pd(0) catalyst is not being generated or is being poisoned. Oxygen is a common culprit, as it can oxidize phosphine ligands and the Pd(0) center.[15] Impurities in reagents or solvents can also act as poisons.

    • Solutions:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of argon or nitrogen.

      • Use High-Purity Reagents: Use anhydrous solvents and ensure your amine and aryl halide are pure.

      • Switch to a Precatalyst: Palladacycle precatalysts are more robust and less sensitive to air and moisture, ensuring reliable generation of the active catalyst.[6]

  • Potential Cause B: Sub-optimal Ligand or Base Combination

    • The Problem: The chosen ligand may not be suitable for this specific transformation, or the base may not be strong enough to deprotonate the palladium-amine complex efficiently.

    • Solutions:

      • Screen Ligands: Set up a parallel screen with different classes of ligands. For this system, test RuPhos, XPhos, and BrettPhos.[6]

      • Increase Base Strength: If using a carbonate or phosphate base, switch to NaOtBu or LHMDS. The choice of base is critical and depends on the solvent.[11][12]

  • Potential Cause C: Insufficient Temperature

    • The Problem: C-N bond formation is the rate-limiting step and often requires thermal energy, especially with less reactive coupling partners (e.g., aryl chlorides) or less nucleophilic amines.

    • Solution: Gradually increase the reaction temperature. Typical temperatures range from 80 °C to 110 °C. Monitor for potential decomposition by TLC or LC-MS.

Issue 2: My reaction gives a low yield of the desired product.
  • Potential Cause A: Competing Hydrodehalogenation

    • The Problem: The aryl halide is being converted to the corresponding arene (Ar-H) instead of the desired product. This side reaction can be promoted by trace water or an inappropriate choice of base.

    • Solutions:

      • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

      • Re-evaluate the Base: In some cases, switching from an alkoxide base to a phosphate or carbonate base can suppress this pathway, although it may require higher temperatures.

  • Potential Cause B: Product or Starting Material Degradation

    • The Problem: The high temperatures and strong base required for the coupling may be causing decomposition of your starting materials or the desired tertiary amine product.

    • Solutions:

      • Lower Reaction Temperature: Find the minimum temperature required for efficient conversion. This may require using a more active catalyst system (e.g., a more electron-rich ligand).

      • Reduce Reaction Time: Monitor the reaction closely by LC-MS or GC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

      • Use a Weaker Base: If possible, switch to K₃PO₄ or Cs₂CO₃ and compensate with a more active catalyst or higher temperature.

Issue 3: I am coupling with a different heteroaryl halide and the reaction is failing.
  • The Problem: Other nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, other pyridines) in your aryl halide partner can act as ligands for the palladium catalyst, leading to inhibition.[6]

  • Solutions:

    • Increase Catalyst/Ligand Loading: A higher catalyst concentration can sometimes overcome competitive inhibition. Try increasing the loading from 1-2 mol% to 3-5 mol%.

    • Use Highly Active Ligands: Ligands like RuPhos and BrettPhos are specifically designed to be effective even in the presence of coordinating groups.[6]

    • Consider Steric Effects: If the halide is adjacent to a bulky group or another heteroatom, oxidative addition can be difficult. More electron-rich and bulky ligands like XPhos can help facilitate this step.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reaction Condition Screening

This protocol uses 24-well plates or parallel reaction tubes for efficient screening of catalysts, ligands, and bases.

  • Preparation: In a glovebox, stock solutions of the aryl halide, this compound, and various bases in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Dispensing Reagents:

    • To each reaction vial, add the aryl halide (1.0 eq).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) and the ligand (4.4 mol %). Alternatively, add the palladacycle precatalyst (2 mol %).

    • Add the solid base (e.g., NaOtBu, 1.4 eq).

  • Reaction Initiation:

    • Add the amine solution (1.2 eq).

    • Add the solvent to reach the final desired concentration (typically 0.1-0.5 M).

    • Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer by LC-MS or GC-MS to determine conversion and relative product formation.

Protocol 2: Recommended Starting Point for a Preparative Scale Reaction

This protocol provides a robust starting point for a ~1 mmol scale reaction.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive flow of argon, add anhydrous, degassed toluene (5 mL). Then, add this compound (1.2 mmol, 1.2 eq) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations and Workflows

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [L-Pd(II)(HNR₂)-Ar]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Base-mediated Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(NR₂)-Ar Deprotonation->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ (Product)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: No/Low Conversion check_conditions Are conditions strictly anhydrous & inert? start->check_conditions improve_conditions ACTION: Improve degassing, use anhydrous solvents, switch to precatalyst. check_conditions->improve_conditions No screen_catalyst Is the catalyst system (ligand/base) optimal? check_conditions->screen_catalyst Yes change_catalyst ACTION: Screen RuPhos, XPhos. Switch to NaOtBu/LHMDS. screen_catalyst->change_catalyst No check_temp Is temperature high enough? screen_catalyst->check_temp Yes increase_temp ACTION: Increase temp to 80-110 °C. Monitor for degradation. check_temp->increase_temp No success Problem Solved check_temp->success Yes

Caption: A decision tree for troubleshooting low-conversion reactions.

References

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem.

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.

  • 3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses.

  • Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles. Benchchem.

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications.

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.

  • This compound. ABL Technology.

  • This compound. MySkinRecipes.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.

  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Study of the coupling reaction of pyridine in the gas phase. PubMed.

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Selective Trifluoromethylation of Pyridines. ChemistryViews.

  • MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. MendelNet.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.

  • Suzuki reaction. Wikipedia.

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Green Chemistry.

  • This compound. BLDpharm.

  • This compound hydrochloride. BLDpharm.

  • Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World.

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

Sources

Technical Support Center: Troubleshooting Solubility Issues with N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this key synthetic intermediate. As a compound featuring a trifluoromethyl group on a pyridine ring, its solubility behavior can be complex. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Understanding the Molecule: Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its structure, containing a polar pyridine ring, a basic secondary amine, and a lipophilic trifluoromethyl group, results in a nuanced solubility profile.

PropertyValueSource
Molecular FormulaC₈H₉F₃N₂[4]
Molecular Weight190.17 g/mol [4]
AppearanceNot specified, likely an oil or low-melting solid
Storage2-8°C, light-proof, inert gas[1]

The presence of the trifluoromethyl group can significantly impact the molecule's properties, often increasing lipophilicity and metabolic stability.[2][5] However, the strong electron-withdrawing nature of this group also influences the basicity of the pyridine nitrogen and the secondary amine, which can be leveraged to modulate solubility.

II. Frequently Asked Questions (FAQs)

Q1: I'm seeing my compound "crash out" of solution when I dilute my DMSO stock in an aqueous buffer. Why is this happening?

A1: This is a common issue for compounds with moderate to high lipophilicity. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when introduced to a predominantly aqueous environment. The organic co-solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not sufficiently soluble in the final mixture. It is crucial to keep the final DMSO concentration as low as possible, typically below 1% for cellular assays, to avoid this precipitation and potential cellular toxicity.[6]

Q2: What is a good starting solvent for dissolving this compound?

A2: For creating a stock solution, polar aprotic solvents are generally a good starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of organic molecules. For subsequent applications that are sensitive to these solvents, consider more volatile options like methanol, ethanol, or acetonitrile.

Q3: How does the trifluoromethyl group affect the solubility of this compound?

A3: The trifluoromethyl (CF₃) group is highly lipophilic and hydrophobic.[2][5] This is due to the high electronegativity of fluorine, which reduces the ability of the C-F bond to participate in hydrogen bonding. This property can lead to poor aqueous solubility. However, the CF₃ group is also a strong electron-withdrawing group, which lowers the pKa of the nearby secondary amine, potentially affecting its ionization and solubility in buffers of varying pH.[6]

Q4: Can I improve the aqueous solubility of my compound by adjusting the pH?

A4: Yes, this is a highly effective strategy. This compound has two basic nitrogen atoms: the pyridine nitrogen and the secondary amine. By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can protonate these nitrogens to form a more soluble salt. The hydrochloride salt of this compound is commercially available, indicating that salt formation is a viable strategy for enhancing aqueous solubility.[7]

Q5: Are there any "quick fixes" to improve solubility for initial in vitro screening?

A5: For preliminary assays, using a co-solvent system is a common approach.[6] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, which should ideally be kept below 0.5-1% to avoid artifacts in biological assays.[6] If precipitation still occurs, consider using a small amount of a surfactant like Tween 80 or Pluronic F-68 in your buffer, or employing solubility enhancers like cyclodextrins.[8]

III. In-Depth Troubleshooting Guide

When facing persistent solubility challenges, a systematic approach is necessary. This guide provides a workflow to diagnose and resolve these issues.

Workflow for Troubleshooting Solubility Issues

A Solubility Issue Identified B Step 1: Initial Qualitative Solubility Screen A->B C Step 2: Quantitative Solubility Determination (Shake-Flask Method) B->C D Is solubility sufficient for the experiment? C->D E Proceed with Experiment D->E Yes F Step 3: Optimization Strategies D->F No G pH Adjustment F->G H Co-Solvent Systems F->H I Temperature Modification F->I J Advanced Techniques F->J K Re-evaluate Solubility G->K H->K I->K J->K K->D

Caption: A systematic workflow for addressing solubility challenges.

Step 1: Initial Qualitative Solubility Screen

Before committing a significant amount of your compound, perform a small-scale qualitative test to gauge its solubility in a range of common laboratory solvents.

Protocol 1: Qualitative Solubility Assessment

  • Preparation: Aliquot approximately 1-2 mg of this compound into several small, clear vials.

  • Solvent Addition: To each vial, add 100 µL of a different solvent from the table below.

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. If the compound dissolves, it is considered "soluble" at approximately 10-20 mg/mL. If not, add another 400 µL of the solvent and vortex again. If it dissolves now, it is "sparingly soluble" (2-5 mg/mL). If it remains undissolved, it is considered "insoluble."

Suggested Solvents for Initial Screening:

Solvent CategorySolventExpected Outcome
Polar Aprotic DMSO, DMFLikely to be soluble
Polar Protic Methanol, EthanolLikely to be soluble
Less Polar Acetonitrile, Dichloromethane (DCM)May be soluble to sparingly soluble
Nonpolar Toluene, HexanesLikely to be insoluble
Aqueous Water, PBS (pH 7.4)Likely to be poorly soluble
Step 2: Quantitative Solubility Determination (Shake-Flask Method)

For critical applications, a precise measurement of thermodynamic solubility is essential. The shake-flask method is a gold-standard technique for this purpose.[8]

Protocol 2: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of the compound to a known volume of your desired solvent or buffer in a sealed vial. "Excess" means there is visible undissolved solid.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant. Dilute this supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8][9]

Step 3: Optimization Strategies

If the initial solubility is insufficient, the following strategies can be employed.

As a basic compound, the aqueous solubility of this compound is expected to increase significantly in acidic conditions.

Protocol 3: pH-Dependent Solubility Profile

  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Measure Solubility: Using the shake-flask method (Protocol 2), determine the solubility of your compound in each buffer.

  • Analyze: Plot the measured solubility as a function of pH. This will reveal the optimal pH range for dissolving your compound.

For many applications, a binary solvent system can provide the necessary solvating power while remaining compatible with the experimental setup.

Protocol 4: Co-Solvent Optimization

  • Select a Co-Solvent: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO, ethanol).

  • Prepare Mixtures: Create a series of mixtures of the co-solvent and your primary aqueous buffer (e.g., 5%, 10%, 20% v/v co-solvent).

  • Determine Solubility: Measure the solubility of your compound in each mixture using the shake-flask method.

  • Evaluate: Identify the lowest concentration of co-solvent that provides the required solubility while minimizing potential interference with your experiment.

The solubility of most solids increases with temperature.[10]

Protocol 5: Temperature Effect on Solubility

  • Setup: Prepare a saturated solution of your compound as in the shake-flask method.

  • Equilibrate at Different Temperatures: Place replicate vials in shakers set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Measure Solubility: After 24 hours, measure the solubility at each temperature.

  • Note: Be cautious of compound stability at elevated temperatures.

If the above methods are insufficient, more advanced formulation strategies may be necessary.

  • Salt Formation: Synthesizing a stable salt form (e.g., hydrochloride, tartrate, mesylate) can dramatically improve aqueous solubility and dissolution rate.[8]

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]

    • Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the compound, increasing its solubility in aqueous media.

IV. Analytical Methods for Concentration Determination

Accurate solubility determination relies on robust analytical methods for quantifying the dissolved compound.

MethodPrincipleAdvantagesConsiderations
HPLC-UV Separation by polarity, detection by UV absorbanceHigh precision, widely available, robustRequires a UV chromophore
LC-MS Separation by polarity, detection by massHigh sensitivity and selectivity, provides mass confirmationMore complex instrumentation
GC-MS Separation by volatility, detection by massExcellent for volatile impuritiesCompound must be thermally stable and volatile
qNMR Quantification against an internal standardHighly accurate, no need for a specific chromophoreRequires a higher concentration and specialized equipment

For routine solubility measurements of this compound, a reverse-phase HPLC-UV method is typically sufficient and recommended as a starting point.[9]

V. References

  • Abraham, M. H. (2011). The factors that influence solubility in perfluoroalkane solvents. Journal of Fluorine Chemistry, 132(10), 896-903. Available at: [Link]

  • Solubility of Things. (n.d.). 1-Fluorononane. Available at: [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available at: [Link]

  • Dardonville, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3186. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Physical Information for Pyridine. In Toxicological Profile for Pyridine. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 260–271. Available at: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

Sources

preventing decomposition of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a key intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Its molecular structure, featuring a secondary amine and a trifluoromethylpyridine ring, provides the desired bioactivity but also presents specific vulnerabilities that can lead to decomposition during storage. This guide provides an in-depth, experience-based framework for researchers to understand, prevent, and troubleshoot the degradation of this compound, ensuring the integrity of your experiments and the quality of your results.

Section 1: Quick Reference for Optimal Storage and Handling

For immediate guidance, the following table summarizes the critical parameters for maintaining the stability of this compound.

ParameterRecommended ConditionRationale & Risks of Deviation
Temperature 2–8°C.[1]Elevated temperatures accelerate oxidative and thermal degradation pathways. Room temperature storage is not recommended for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen).[1]The secondary amine is susceptible to oxidation by atmospheric oxygen. Deviation can lead to the formation of undesired oxidized impurities.
Light Exposure Amber or Opaque Vials (Light-proof).[1]The pyridine ring system can absorb UV light, leading to photodegradation. Direct light exposure can compromise compound integrity.
Container Tightly Sealed Glass Vials.Prevents exposure to atmospheric moisture and oxygen.[2][3][4] Poorly sealed containers can lead to hydration and accelerated degradation.
pH Store as free base (solid/oil) or neutral salt.Avoid strong acidic or basic conditions, which can catalyze decomposition. The compound is incompatible with strong acids and oxidizers.[2][3]
Handling Aliquot upon receipt. Use in a well-ventilated area or under a fume hood.[4][5]Minimizes freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user questions with detailed, scientifically grounded explanations.

Q1: What are the ideal, long-term storage conditions for this compound?

The most reliable storage condition is at 2–8°C , under a dry inert atmosphere (such as argon or nitrogen), in a light-proof , tightly sealed container.[1] Upon receiving the compound, it is best practice to aliquot it into smaller, single-use quantities. This strategy minimizes the number of times the bulk material is exposed to ambient air and temperature fluctuations, thereby preserving its purity over time.

Q2: I noticed a slight discoloration of my compound. What does this indicate?

Visual changes, such as the development of a yellow or brown tint from an initially colorless or pale-yellow state, are often the first indicators of decomposition. This is typically due to the formation of minor chromophoric (color-absorbing) byproducts from oxidation or other degradation pathways. If you observe a color change, you should immediately re-analyze the compound's purity via a reliable analytical method like HPLC or LC-MS before using it in a critical experiment.

Q3: What are the primary chemical pathways that cause this compound to decompose?

The decomposition of this molecule is primarily driven by its secondary amine and trifluoromethylpyridine functionalities. The main pathways of concern are:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen of the secondary amine makes it susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by heat, light, and trace metal ion catalysts.[6]

  • Photodegradation: The aromatic pyridine ring can absorb UV radiation, leading to the formation of reactive intermediates that can degrade the molecule. Storing the material in amber vials is a critical preventative measure.[3]

  • N-Nitrosation: A significant, though often overlooked, risk for all secondary amines is the reaction with nitrosating agents (e.g., nitrous acid formed from atmospheric nitrogen oxides) to form N-nitrosamine impurities.[7] This is a critical concern in drug development due to the potential toxicity of nitrosamines.

Below is a diagram illustrating these potential degradation routes.

G cluster_0 Degradation Products main This compound ox Oxidized Impurities (e.g., N-oxide) main->ox O2, Heat, Metal Ions nitroso N-Nitroso Derivative main->nitroso Nitrosating Agents (e.g., NOx, NaNO2) photo Photodegradation Products main->photo UV Light

Caption: Potential decomposition pathways for the target compound.

Q4: My compound was left on the benchtop at room temperature for a few hours. Is it still pure enough to use?

While short-term exposure is less damaging than long-term improper storage, it is not ideal. The stability depends on the ambient conditions (light, humidity). Secondary amines can be more susceptible to degradation than primary amines.[8] The best course of action is to perform a quick purity check. We recommend running an HPLC analysis and comparing the chromatogram to a reference standard or the initial analysis data provided by the manufacturer. If no new impurity peaks greater than 0.1% are observed, the material is likely suitable for most applications.

Section 3: Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues related to compound stability.

Problem: Unexpected peaks are present in my HPLC/LC-MS analysis of a stored sample.

This is a classic sign of either contamination or degradation. Follow this diagnostic workflow to determine the root cause.

G decision decision start_node Start: Unexpected Peak Observed in Analysis n1 1. Analyze a solvent blank (mobile phase only) start_node->n1 Begin Troubleshooting end_deg Conclusion: Compound has Degraded. Re-purify or acquire new stock. end_cont Conclusion: Issue is Contamination. Re-prepare sample with clean materials. d1 Is the peak present in the blank? n1->d1 d1->end_cont Yes n2 2. Prepare a fresh sample using a new vial and fresh solvent d1->n2 No d2 Does the peak persist? n2->d2 d2->end_cont No n3 3. Compare the peak's retention time and mass (if using MS) to known potential degradants d2->n3 Yes n3->end_deg

Sources

troubleshooting guide for reactions involving N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions with this versatile building block. The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the pyridine core, offer significant advantages in the synthesis of kinase inhibitors and agrochemicals but also present specific challenges.[1] This resource provides in-depth, field-proven insights to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should be aware of?

A1: The reactivity of this molecule is governed by three main features:

  • The Secondary Amine: The N-methylmethanamine group is a nucleophilic secondary amine, making it suitable for a variety of bond-forming reactions such as acylation, alkylation, and reductive amination.

  • The Pyridine Ring: The pyridine nitrogen is basic, but its basicity is significantly reduced by the strong electron-withdrawing effect of the trifluoromethyl group.[2] This can influence its ability to coordinate with metal catalysts.

  • The Trifluoromethyl Group: This group makes the pyridine ring electron-deficient, which can affect the reactivity of the ring itself and the adjacent functional groups.[3] It also enhances the lipophilicity of molecules it is incorporated into, a desirable trait in drug design.[4]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are crucial for maintaining the integrity of this reagent.

  • Storage: Store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][5] It is advisable to keep the container tightly sealed to prevent moisture absorption.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8]

Q3: What are the primary applications of this compound?

A3: this compound is a key intermediate in the synthesis of:

  • Pharmaceutical Agents: It is particularly valuable in the development of kinase inhibitors for cancer therapy.[1]

  • Agrochemicals: The trifluoromethylpyridine moiety imparts stability and bioavailability, making it a useful building block for novel pesticides.[1][9]

Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during common synthetic transformations involving this compound.

N-Acylation Reactions

Q4: I am getting a low yield in the N-acylation of this compound with an acyl chloride. What could be the cause?

A4: Low yields in N-acylation reactions with this substrate can often be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can decrease the nucleophilicity of the secondary amine, making the reaction more sluggish than with more electron-rich amines.

Here is a troubleshooting workflow to address this issue:

Caption: Troubleshooting workflow for low-yield N-acylation.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. The reduced nucleophilicity may require longer reaction times for completion.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently warming the reaction mixture may improve the rate. However, be cautious of potential side reactions at higher temperatures.

    • Use a More Potent Acylating Agent: If acyl chlorides are not effective, consider using the corresponding acid anhydride or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Suboptimal Base Selection:

    • The choice of base is critical. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.

    • Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction.

  • Side Product Formation:

    • While less likely due to the electron-deficient nature of the pyridine ring, acylation of the pyridine nitrogen is a theoretical possibility. Using a hindered base can help mitigate this.

    • Over-acylation is not a concern with a secondary amine.

Recommended Protocol for N-Acylation:

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for starting materials and reagents.
Base N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equiv.)Hindered, non-nucleophilic base to prevent side reactions.
Acylating Agent Acyl chloride (1.1-1.2 equiv.) or Anhydride (1.1-1.2 equiv.)Standard acylating agents.
Catalyst (optional) 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)Increases the rate of acylation, especially with less reactive acylating agents.
Temperature 0 °C to room temperatureControlled addition at 0 °C minimizes exothermic reactions, followed by warming to RT.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS for completion.
N-Alkylation Reactions

Q5: My N-alkylation reaction is giving a mixture of the desired product and unreacted starting material. How can I drive the reaction to completion?

A5: Incomplete conversion in N-alkylation is a common issue. Additionally, the basicity of the pyridine nitrogen, although reduced, can lead to quaternization as a side reaction, especially with reactive alkylating agents.

Caption: Decision tree for troubleshooting N-alkylation.

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent:

    • The reactivity of the alkyl halide is crucial. The order of reactivity is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • For less reactive alkylating agents, consider converting them to a more reactive species, such as an alkyl triflate.

  • Choice of Base:

    • A common reason for incomplete reaction is an insufficiently strong base to deprotonate the secondary amine.

    • For less reactive alkylating agents, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile may be necessary.

  • Side Reactions:

    • Quaternization: The pyridine nitrogen can be alkylated by reactive alkylating agents, leading to the formation of a pyridinium salt. This is more likely with smaller, more reactive alkylating agents like methyl iodide. To minimize this, use the mildest effective alkylating agent and avoid a large excess.

    • Dialkylation: This is not a concern as you are starting with a secondary amine.

Suggested N-Alkylation Conditions:

ParameterCondition 1 (Mild)Condition 2 (Forcing)
Alkylating Agent Alkyl bromide (1.1-1.5 equiv.)Alkyl iodide or triflate (1.1-1.3 equiv.)
Base K2CO3 (2-3 equiv.)NaH (1.2 equiv.)
Solvent Acetonitrile or AcetoneAnhydrous DMF or THF
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Reaction Time 12-24 hours4-12 hours
Reductive Amination

Q6: I am attempting a reductive amination with an aldehyde/ketone and this compound, but the reaction is messy, and I see several byproducts. What is going on?

A6: Reductive amination can be a very effective way to form C-N bonds, but it requires careful control of conditions to avoid side reactions. The key is the selective reduction of the in-situ formed iminium ion in the presence of the starting aldehyde or ketone.

Potential Issues and Solutions:

  • Reduction of the Carbonyl Starting Material:

    • Problem: The reducing agent is reducing your aldehyde or ketone to the corresponding alcohol before it can react with the amine. This is more common with strong reducing agents like sodium borohydride (NaBH4).

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[10] These reagents are particularly effective at reducing the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.

  • Formation of Amine Dimers:

    • Problem: The product amine can react with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine impurity.

    • Solution: A stepwise procedure can be beneficial. First, form the imine by stirring the amine and carbonyl compound together, often with a dehydrating agent like molecular sieves. Then, add the reducing agent. This can minimize the concentration of the free aldehyde/ketone when the product amine is present.[11]

  • Hydrolysis of the Imine/Iminium Ion:

    • Problem: The imine or iminium ion intermediate can be sensitive to water, leading to hydrolysis back to the starting materials.

    • Solution: Perform the reaction under anhydrous conditions. Use dry solvents and consider adding molecular sieves to the reaction mixture.

Optimized Reductive Amination Protocol:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv.)Selective for the iminium ion over the carbonyl.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous, aprotic solvents are ideal.
Additive Acetic Acid (catalytic)Can facilitate iminium ion formation.
Procedure Stir the amine, carbonyl, and acetic acid for 1 hour before adding NaBH(OAc)3.Allows for pre-formation of the iminium ion.
Temperature Room TemperatureGenerally sufficient for most substrates.

Purification Strategies

Q7: I am having difficulty purifying my product. It seems to be sticking to the silica gel column.

A7: The basicity of the pyridine nitrogen and the secondary/tertiary amine in your product can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor recovery.

Purification Troubleshooting:

  • Deactivating the Silica Gel:

    • Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica.

  • Using an Alternative Stationary Phase:

    • Neutral Alumina: This can be an excellent alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water can be very effective.

  • Liquid-Liquid Extraction:

    • Before attempting chromatography, perform a thorough aqueous work-up. Washing your organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, and washing with brine will remove water.

Safety Information

Hazard Statements:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Precautionary Statements:

  • Do not breathe dust/fume/gas/mist/vapors/spray.[6]

  • Wash skin thoroughly after handling.[6]

  • Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

  • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • MySkinRecipes. This compound. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chinese Chemical Society. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Gakh, A. A., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. (2020). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • Ngai, M. Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

  • PubMed. (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. [Link]

  • ResearchGate. (2008). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1987).
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • PubMed. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 6-(trifluoromethyl)pyridine-3-carboxaldehyde with methylamine.[2][3] This process typically involves two key steps that can be performed in a single pot: the formation of an imine intermediate, followed by its reduction to the target secondary amine.[4]

Reductive Amination aldehyde 6-(Trifluoromethyl)pyridine- 3-carboxaldehyde imine Imine Intermediate aldehyde->imine + Methylamine - H₂O methylamine Methylamine (CH₃NH₂) methylamine->imine product N-Methyl-1-(6-(trifluoromethyl)pyridin- 3-yl)methanamine imine->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting your experiment.

Q1: What is the most reliable method to synthesize this compound?

A1: Reductive amination is the industry standard for this type of transformation due to its high efficiency, operational simplicity, and the ability to perform it as a one-pot reaction, which minimizes waste and simplifies the overall process.[2][4] This method avoids the common issue of over-alkylation often seen with direct alkylation using alkyl halides.[5][6]

Q2: Which reducing agents are most effective for this synthesis?

A2: The choice of reducing agent is critical for the success of the reaction. Mild and selective hydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly recommended choice because it is selective for the reduction of the iminium ion in the presence of the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[4] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and, with careful control of conditions, sodium borohydride (NaBH₄).[5][7]

Q3: What are the optimal reaction conditions to start with?

A3: A good starting point is to dissolve the 6-(trifluoromethyl)pyridine-3-carboxaldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add methylamine (often as a solution in a solvent like THF or ethanol) followed by the portion-wise addition of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH(OAc)₃). The reaction is typically run at room temperature and monitored until completion.[7]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-layer chromatography (TLC) is a straightforward method. You can monitor the disappearance of the starting aldehyde spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices. When using NMR, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product are indicative of reaction progression.[8]

Troubleshooting Guide: Side Reactions and Their Mitigation

Even with a well-designed protocol, side reactions can occur. Here’s how to identify and address them.

Problem: I am observing a significant amount of a higher molecular weight impurity, likely a tertiary amine.

This is a classic case of over-alkylation , where the desired secondary amine product reacts further with the starting aldehyde to form a tertiary amine.

Over-alkylation product Desired Secondary Amine (Product) tertiary_imine Tertiary Iminium Ion product->tertiary_imine + Aldehyde - H₂O aldehyde Starting Aldehyde aldehyde->tertiary_imine side_product Tertiary Amine (Side Product) tertiary_imine->side_product + Reducing Agent

Caption: Pathway for the formation of the tertiary amine side product.

Solutions:

  • Control Stoichiometry: Avoid using a large excess of the aldehyde. A slight excess of the amine can sometimes suppress this side reaction.[9]

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the methylamine. This keeps the concentration of the aldehyde low at any given time, favoring the reaction with the more abundant primary amine over the secondary amine product.

  • Pre-formation of the Imine: Mix the aldehyde and methylamine and allow the imine to form before adding the reducing agent. This can help to consume the aldehyde before significant amounts of the secondary amine product are present to react further.[10]

Problem: My final product is contaminated with 1-(6-(trifluoromethyl)pyridin-3-yl)methanol.

This indicates that the reducing agent is reducing the starting aldehyde to its corresponding alcohol, a common competitive side reaction.[11]

Aldehyde_Reduction aldehyde Starting Aldehyde alcohol Alcohol Side Product aldehyde->alcohol + Reducing Agent

Caption: Unwanted reduction of the starting aldehyde to an alcohol.

Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is superior in this regard compared to sodium borohydride (NaBH₄).[4][7] If using NaBH₄, it is crucial to allow for complete imine formation before its addition.[7]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion, which is more readily reduced than the aldehyde. Acetic acid can be used as an additive.[8]

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor imine formation over aldehyde reduction.

Problem: The reaction is sluggish or incomplete, with a significant amount of starting aldehyde remaining.

Low conversion can be frustrating. Here are several factors to investigate:

Possible Causes & Solutions:

  • Reagent Quality: Ensure that the reducing agent has not degraded. Hydride reagents can be sensitive to moisture. Use freshly opened or properly stored reagents. Similarly, verify the purity of your aldehyde and amine.

  • Inefficient Imine Formation: The formation of the imine is an equilibrium reaction that produces water.[4] If water is not effectively removed or tolerated by the system, the equilibrium may not favor the imine.

    • Action: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[10]

  • Insufficient Activation: For sterically hindered or electronically deactivated substrates, the reaction may require activation.

    • Action: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can help to activate the carbonyl group towards nucleophilic attack.[12]

Quantitative Data Summary

Reducing AgentSelectivity for Imine ReductionReactivityCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) HighModerateDCE, DCM, THFExcellent for one-pot synthesis; moisture-sensitive.[7]
NaBH₃CN HighModerateMeOH, EtOHEffective, but highly toxic (potential for HCN release).[4][13]
NaBH₄ Moderate to LowHighMeOH, EtOHCan reduce aldehydes; best used after imine pre-formation.[7]
H₂/Catalyst (e.g., Pd/C) HighVariesAlcohols, EtOAc"Green" option, but may require pressure equipment and can sometimes lead to dehalogenation or other reductions.[4]

General Experimental Protocol

This is a representative procedure and may require optimization for your specific setup.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)pyridine-3-carboxaldehyde (1.0 eq.).

  • Solvent: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., DCM or DCE, approximately 0.1-0.5 M).

  • Amine Addition: Add a solution of methylamine (1.1-1.5 eq.) to the flask and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions over 15-20 minutes. Monitor for any temperature increase.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by acid-base extraction to isolate the basic amine product.[12][14]

References

  • MySkinRecipes. This compound.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Myers, J. W. Chem 115: Reductive Amination. Available from: [Link]

  • WordPress. (2026). Reductive Amination. Available from: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available from: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • YouTube. (2020). tertiary amine synthesis & reductive amination. Available from: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available from: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Available from: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available from: [Link]

  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubMed. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Available from: [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. Available from: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Organic Syntheses. n-fluoropyridinium triflate. Available from: [Link]

  • Amerigo Scientific. N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine. Available from: [Link]

  • Lirias. Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Available from: [Link]

  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available from: [Link]

  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your scale-up efforts.

This compound is a crucial building block in the synthesis of various pharmaceutical agents, notably as a key intermediate in the development of kinase inhibitors for cancer treatment and in the design of novel agrochemicals.[1] Its synthesis, typically achieved through the reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine, presents unique challenges, especially during scale-up. This guide will address common issues and provide robust protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why?

The most prevalent and industrially viable method for synthesizing this compound is the direct reductive amination of 6-(trifluoromethyl)nicotinaldehyde with methylamine.[2] This one-pot reaction is favored for its efficiency, atom economy, and avoidance of isolating the intermediate imine, which can be unstable.[3] The process involves the reaction of the aldehyde with methylamine to form an imine in situ, which is then immediately reduced to the desired secondary amine.

Q2: What are the critical parameters to control during the reductive amination step?

Successful reductive amination on a large scale hinges on the precise control of several parameters:

  • Temperature: The initial imine formation is often exothermic. Careful temperature control is crucial to prevent side reactions and ensure the stability of the imine intermediate.

  • pH: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (typically 5-6) is often optimal to facilitate the dehydration step without deactivating the amine nucleophile.[4]

  • Rate of Reagent Addition: Slow and controlled addition of the reducing agent is critical to manage the exotherm and prevent over-reduction of the starting aldehyde.

  • Solvent Selection: The choice of solvent impacts solubility of reactants, reaction kinetics, and the ease of work-up. Methanol is a common choice due to its ability to dissolve the starting materials and its compatibility with many reducing agents.[4]

Q3: Which reducing agent is best suited for this synthesis on a large scale?

The selection of a reducing agent is a critical decision with significant implications for safety, selectivity, and cost on a large scale. The most common choices are sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and sodium cyanoborohydride (NaCNBH₃).

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Cost-effective, readily available.Can reduce the starting aldehyde if not added carefully after imine formation. Requires careful monitoring of the reaction progress.
Sodium Triacetoxyborohydride (STAB) Milder and more selective for imines over aldehydes. Can be added at the start of the reaction.More expensive than NaBH₄. Generates acetic acid, which may require neutralization during work-up.
Sodium Cyanoborohydride (NaCNBH₃) Highly selective for imines. Tolerant of acidic conditions.Highly toxic (releases hydrogen cyanide upon acidification). Strict safety protocols are required.

For large-scale synthesis, sodium borohydride is often preferred due to its lower cost, despite the need for more stringent process control. However, if selectivity and operational simplicity are prioritized, STAB is an excellent alternative. The use of NaCNBH₃ is generally discouraged in large-scale operations due to safety concerns.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete imine formation. Monitor the reaction by TLC or HPLC before adding the reducing agent. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap for azeotropic water removal.The equilibrium between the aldehyde/amine and the imine must be shifted towards the imine for efficient reduction.
Decomposition of the imine intermediate. Maintain a controlled temperature (typically 0-25 °C) during imine formation and reduction.The imine of 6-(trifluoromethyl)nicotinaldehyde can be susceptible to hydrolysis or polymerization at elevated temperatures.
Over-reduction of the starting aldehyde. Add the reducing agent (especially NaBH₄) portion-wise at a low temperature and monitor the reaction progress closely.Sodium borohydride can reduce aldehydes. Slow addition ensures the imine is reduced as it is formed.
Sub-optimal pH. Adjust the pH of the reaction mixture to 5-6 using a mild acid like acetic acid.This pH range catalyzes the dehydration step of imine formation without significantly protonating the amine, which would render it non-nucleophilic.

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Formation Pathway Mitigation Strategy
6-(Trifluoromethyl)pyridin-3-yl)methanol Reduction of the starting aldehyde, 6-(trifluoromethyl)nicotinaldehyde.Use a more selective reducing agent like STAB or ensure complete imine formation before the portion-wise addition of NaBH₄ at low temperatures.
Unreacted 6-(trifluoromethyl)nicotinaldehyde Incomplete reaction.Increase the reaction time or temperature (with caution). Ensure sufficient equivalents of methylamine and the reducing agent are used.
Bis-amine (tertiary amine) Further alkylation of the product with the starting aldehyde followed by reduction.Use a slight excess of methylamine to favor the formation of the secondary amine. Control the stoichiometry carefully.
N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine If dimethylamine is present as an impurity in the methylamine source.Use a high-purity source of methylamine.

Problem 3: Difficulties During Work-up and Purification

Issue Troubleshooting Step Scientific Rationale
Emulsion formation during extraction. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Filter the entire mixture through a pad of celite.The salt helps to break the emulsion by increasing the density of the aqueous phase. Celite can help to break up the emulsion physically.
Product loss during aqueous work-up. The product is a basic amine and can be protonated and become water-soluble at acidic or neutral pH. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.The free amine is less polar and will have higher solubility in organic solvents.
Co-elution of impurities during chromatography. Optimize the solvent system for column chromatography. Consider converting the amine to its hydrochloride salt, which can sometimes be purified by recrystallization.Different solvent polarities will affect the separation of compounds with different functional groups. Salt formation changes the physical properties of the product, often facilitating purification.

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is a representative procedure for a lab-scale synthesis.

Materials:

  • 6-(trifluoromethyl)nicotinaldehyde

  • Methylamine (40% in water or 2M in THF/Methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methylamine solution (1.1-1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Add sodium borohydride (1.2-1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification start Dissolve 6-(trifluoromethyl)nicotinaldehyde in Methanol add_amine Add Methylamine solution at 0 °C start->add_amine stir_rt Stir at RT for 1-2h (Imine Formation) add_amine->stir_rt cool_0c Cool to 0 °C stir_rt->cool_0c add_nabh4 Portion-wise addition of NaBH₄ cool_0c->add_nabh4 stir_complete Stir at RT until completion add_nabh4->stir_complete quench Quench with Water stir_complete->quench concentrate Concentrate Methanol quench->concentrate extract Extract with Organic Solvent concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Lab-scale synthesis workflow.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Heat Management:

  • Problem: Both imine formation and the reduction with sodium borohydride are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction is a significant safety hazard.

  • Solution:

    • Use a jacketed reactor with an efficient cooling system.

    • Employ slow, controlled addition of reagents, particularly the methylamine and sodium borohydride, using a dosing pump.

    • Monitor the internal temperature of the reactor continuously with a calibrated probe.

    • Consider using a less reactive reducing agent like STAB, which can offer a more controlled reaction profile.

Mixing:

  • Problem: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.

  • Solution:

    • Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure efficient mixing of the heterogeneous reaction mixture (especially during the addition of solid NaBH₄).

    • Determine the optimal stirring speed through pilot plant studies to ensure good mass transfer without excessive shear.

Work-up and Product Isolation:

  • Problem: Handling large volumes of flammable organic solvents and performing extractions can be hazardous and time-consuming on a large scale.

  • Solution:

    • Utilize a closed-system for solvent handling and transfers to minimize vapor exposure.

    • Consider using a liquid-liquid centrifugal extractor for a more efficient and contained extraction process.

    • For product isolation, crystallization is often preferred over chromatography at scale. Investigate the possibility of isolating the product as a crystalline salt (e.g., hydrochloride) to improve purity and handling characteristics.

Scale-Up Logic Diagram

G cluster_lab Lab Scale (grams) cluster_pilot Pilot Plant (kilograms) cluster_manufacturing Manufacturing (tonnes) lab_synthesis Glassware Synthesis (Round-bottom flask) lab_workup Separatory Funnel Extraction Column Chromatography lab_synthesis->lab_workup pilot_synthesis Jacketed Reactor (Controlled addition) lab_synthesis->pilot_synthesis Process Safety & Heat Flow Analysis pilot_workup Reactor-based Extraction Crystallization Studies lab_workup->pilot_workup Develop Scalable Purification pilot_synthesis->pilot_workup manuf_synthesis Large-scale Reactor (Process Automation) pilot_synthesis->manuf_synthesis Process Validation & Automation manuf_workup Centrifugal Extraction Optimized Crystallization pilot_workup->manuf_workup Optimize for Yield, Purity & Cycle Time manuf_synthesis->manuf_workup

Caption: Key considerations for scaling up the synthesis.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)
  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • YouTube. Reductive Amination. [Link]

  • Google Patents. Novel chemical method for preparing key intermediate 6-chloro-4-(4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Google P
  • Organic Syntheses. α-METHYL-α-PHENYL-2-PYRIDINEMETHANOL. [Link]

  • Green Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. A novel and practical synthesis of vonoprazan fumarate. [Link]

Sources

Validation & Comparative

biological activity of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine Derivatives

Introduction: The Significance of the Trifluoromethylpyridine Moiety

In the landscape of modern agrochemical and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity. The trifluoromethyl group (-CF3), in particular, is highly valued for its unique physicochemical properties.[1] It is strongly electron-withdrawing and possesses high electronegativity, which can significantly alter a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] When appended to a pyridine ring, it forms the trifluoromethylpyridine (TFMP) fragment, a privileged structure found in numerous successful commercial pesticides and pharmaceuticals.[2][3]

This guide focuses on derivatives of this compound, a key building block that serves as a foundation for a range of biologically active compounds.[4] Its structure is particularly relevant to the development of modern insecticides. We will explore the synthesis, mechanism of action, and comparative biological activities of its derivatives, providing experimental context and data to guide researchers and drug development professionals.

cluster_core This compound C8H9F3N2

Caption: Core structure of this compound.

Mechanism of Action: Targeting the Insect Nervous System

Many potent insecticides derived from the this compound scaffold belong to the neonicotinoid class.[5][6] Neonicotinoids are neurotoxins that act on the central nervous system of insects.[6] They function as agonists of the nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, they cause persistent stimulation, leading to paralysis and eventual death of the insect. The systemic nature of many of these compounds, allowing them to be absorbed and translocated throughout a plant, makes them particularly effective against sucking insects like aphids and whiteflies.[6]

G Derivative TFMP Derivative (e.g., Neonicotinoid) Receptor Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Derivative->Receptor Binds as Agonist Signal Continuous Nerve Stimulation Receptor->Signal Causes Synapse Synaptic Cleft Outcome Paralysis & Death of Insect Signal->Outcome Leads to

Caption: Simplified mechanism of action for TFMP-derived neonicotinoid insecticides.

Comparative Insecticidal Activity of Derivatives

The versatility of the this compound core allows for the synthesis of a wide array of derivatives with varied insecticidal profiles. The biological activity is highly dependent on the nature of the substituents added to this core structure.

One common strategy involves incorporating other heterocyclic moieties, such as 1,3,4-oxadiazole. Research has shown that linking the TFMP fragment to a 1,3,4-oxadiazole ring can yield compounds with potent activity against key agricultural pests.[2][7] The specific substituents on the terminal phenyl ring of these oxadiazole derivatives play a crucial role in determining their potency.[2]

Structure-Activity Relationship (SAR) Insights

Experimental studies have revealed key SAR trends for these derivatives:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on an attached benzene ring generally enhances insecticidal activity.[7]

  • Positional Isomerism: The position of substituents on aromatic rings can significantly impact efficacy. For instance, placing electron-withdrawing groups at the 2- and 4-positions of a benzene ring has been shown to be favorable for activity against certain pests.[7]

  • Steric Factors: The size and shape (bulk) of the substituents also influence how well the molecule fits into the target receptor site, thereby affecting its biological activity.[7]

SAR Core Core Structure N-Methyl-1-(6-(trifluoromethyl) pyridin-3-yl)methanamine Mod1 Modification 1 Addition of 1,3,4-Oxadiazole Moiety Core->Mod1 Derivatization Mod2 Modification 2 Substitution on Terminal Phenyl Ring Mod1->Mod2 Further Synthesis Activity1 Enhanced Activity (e.g., against Lepidoptera) Mod1->Activity1 Results in Activity2 Potency Influenced by: - Electron-withdrawing groups - Substituent position (2, 4) - Steric bulk Mod2->Activity2 Determines

Caption: Structure-Activity Relationship (SAR) logic for TFMP derivatives.

Quantitative Comparison of Insecticidal Performance

The following table summarizes experimental data from bioassays of various TFMP derivatives, comparing their efficacy against different insect pests. This data highlights the significant impact of structural modifications on potency.

Compound ClassDerivative ExampleTarget PestBioassay ResultReference
Oxadiazole Derivatives E27 (a specific 1,3,4-oxadiazole derivative)Mythimna separata (Armyworm)LC₅₀: 30.8 mg L⁻¹[7]
Oxadiazole Derivatives E18 (a specific 1,3,4-oxadiazole derivative)Mythimna separata (Armyworm)LC₅₀: 38.5 mg L⁻¹[7]
Reference Insecticide AvermectinMythimna separata (Armyworm)LC₅₀: 29.6 mg L⁻¹[7]
Oxadiazole Derivatives E5, E6, E9, E10, E15, E25, E26, E27Plutella xylostella (Diamondback Moth)100% mortality at 250 mg L⁻¹[7]
Reference Insecticide ChlorpyrifosPlutella xylostella (Diamondback Moth)87% mortality at 250 mg L⁻¹[7]
General Neonicotinoids NitenpyramTrichogramma dendrolimi (Parasitoid Wasp)LC₅₀: 0.060 mg a.i. L⁻¹ (High toxicity)[8]
General Neonicotinoids AcetamipridTrichogramma dendrolimi (Parasitoid Wasp)Least toxic among tested neonicotinoids[8]

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

To quantitatively assess and compare the efficacy of different derivatives, a standardized bioassay is essential. The leaf-dip method is a common and reliable protocol for evaluating insecticides against leaf-eating pests.

Objective: To determine the median lethal concentration (LC₅₀) of a test compound against a target insect pest.

Methodology:

  • Preparation of Test Solutions:

    • Synthesize and purify the derivative compounds.

    • Prepare a series of graded concentrations (e.g., 500, 250, 125, 62.5, 31.25 mg L⁻¹) of each test compound in a suitable solvent (e.g., acetone or DMSO) containing a surfactant (e.g., Triton X-100) to ensure even spreading.

    • A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Treatment:

    • Select fresh, uniform host plant leaves (e.g., cabbage leaves for Plutella xylostella).

    • Dip each leaf into a specific concentration of the test solution for approximately 10-30 seconds.

    • Allow the leaves to air-dry completely in a fume hood.

  • Insect Exposure:

    • Place the treated, dried leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper).

    • Introduce a known number of target insects (e.g., 10-20 third-instar larvae) into each container.

    • Seal the containers and maintain them under controlled environmental conditions (e.g., 25±1°C, 70-80% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • Assess insect mortality at predefined intervals (e.g., 24, 48, and 72 hours) after exposure. An insect is considered dead if it does not move when prodded with a fine brush.

    • Correct the mortality data for any deaths in the control group using Abbott's formula.

    • Use probit analysis to calculate the LC₅₀ values and their 95% confidence intervals for each compound.

workflow start Start prep Prepare Serial Dilutions of TFMP Derivatives start->prep dip Dip Host Plant Leaves in Test Solutions prep->dip dry Air-Dry Treated Leaves dip->dry expose Introduce Target Insects to Treated Leaves dry->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Mortality at 24, 48, 72h incubate->assess analyze Calculate LC50 Values (Probit Analysis) assess->analyze end End analyze->end

Caption: Standardized workflow for a leaf-dip insecticidal bioassay.

Broader Biological Activities and Future Directions

While the primary application discussed has been in insecticides, the TFMP scaffold is a versatile platform for discovering other biological activities.

  • Herbicides: The first commercialized TFMP-containing agrochemical was the herbicide Fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[1]

  • Fungicides: The fungicide Fluazinam, which contains a TFMP moiety, functions by interfering with the respiration of pathogenic fungi.[3]

  • Pharmaceuticals: this compound and its derivatives are used as key intermediates in the synthesis of pharmaceutical agents, including kinase inhibitors for cancer therapy.[4][9] Their structure can be optimized to achieve high selectivity and potency against specific enzyme targets.[4] The incorporation of fluorine can also enhance the metabolic stability and pharmacokinetic properties of drug candidates.[10]

The continued exploration of derivatives from this core structure, guided by SAR principles and quantitative bioassays, holds significant promise for the development of next-generation agrochemicals and therapeutics with improved efficacy and safety profiles.

References

  • Comparative ecotoxicity of neonicotinoid insecticides to three species of Trichogramma parasitoid wasps (Hymenoptera: Trichogrammatidae). Ecotoxicology and Environmental Safety.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Comparative efficacy of some neonicotinoids and traditional insecticides on sucking insect pests and their natural enemies on BT-121 cotton crop.
  • Comparative toxicity of two neonicotinoid insecticides at environmentally relevant concentrations to telecoprid dung beetles.
  • This compound. MySkinRecipes.
  • Neonicotinoids and their substitutes in sustainable pest control. EASAC.
  • Neonicotinoid Insecticides: Efficacy, Non-target Effects, and Best Management Practices.
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
  • The commercial insecticide containing trifluoromethyl pyridine.
  • Trifluoromethylpyridine: Its chemistry and applic
  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv

Sources

A Comparative Guide to Kinase Inhibitor Fragments: An In-depth Analysis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can modulate the activity of these enzymes is a cornerstone of precision medicine. Fragment-based drug discovery (FBDD) has proven to be a powerful strategy for identifying novel, potent, and selective kinase inhibitors. This guide provides a comprehensive comparison of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, a key structural motif in several advanced kinase inhibitors, with other notable kinase inhibitor fragments. We will delve into the supporting experimental data, the rationale behind experimental designs, and the workflows for hit identification and validation.

The Rise of Fragment-Based Drug Discovery in Kinase Inhibition

Fragment-based drug discovery (FBDD) is a rational and efficient approach to identifying lead compounds. It begins with the screening of low molecular weight compounds, or "fragments" (typically < 300 Da), that bind weakly to the target protein.[1] These initial hits, despite their low affinity, often exhibit high ligand efficiency, meaning they form high-quality interactions with the target. Through a process of structure-guided optimization, these fragments can be "grown" or "linked" to develop highly potent and selective drug candidates.[2] This methodology offers several advantages over traditional high-throughput screening (HTS), including a more thorough exploration of chemical space and a greater likelihood of achieving favorable physicochemical properties in the final lead compounds.

Protein kinases represent a large and structurally related family of enzymes, making the development of selective inhibitors a significant challenge.[3] FBDD is particularly well-suited to tackle this challenge by identifying unique binding interactions in less conserved regions of the kinase ATP-binding site or in allosteric pockets.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

While this compound itself is primarily recognized as a key synthetic intermediate, the (6-(trifluoromethyl)pyridin-3-yl) moiety it contains is a prominent scaffold in a number of potent and selective kinase inhibitors.[4][5] The trifluoromethyl group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. The pyridine ring provides a versatile scaffold for establishing key hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor binding.

Two notable examples of highly potent kinase inhibitors that incorporate a trifluoromethyl-substituted pyridine ring are Torin2 , an mTOR inhibitor, and LY3009120 , a pan-RAF inhibitor.

  • Torin2 is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. It exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates over 800-fold selectivity against the closely related PI3K kinase.[2][3] The development of Torin2 from its predecessor, Torin1, highlights the importance of the aminopyridine moiety for achieving high potency and favorable pharmacokinetic properties.[3]

  • LY3009120 is a pan-RAF inhibitor that demonstrates potent activity against all RAF isoforms (ARAF, BRAF, and CRAF) with IC50 values in the low nanomolar range.[4][6] This compound was designed to overcome the paradoxical activation of the MAPK pathway observed with earlier generations of BRAF inhibitors. The pyridopyrimidine core of LY3009120, which includes the trifluoromethylphenyl group, is crucial for its potent and balanced inhibition of the RAF kinase family.[4]

The success of these advanced inhibitors underscores the therapeutic potential of the (6-(trifluoromethyl)pyridin-3-yl) scaffold as a foundational element for designing potent and selective kinase inhibitors.

A Comparative Analysis of Kinase Inhibitor Fragments

To provide a comprehensive understanding of the landscape of kinase inhibitor fragments, this section compares the performance of fragments targeting several key kinases implicated in human diseases: p38 MAP Kinase, Epidermal Growth Factor Receptor (EGFR), and Abl Tyrosine Kinase. The data presented here is collated from various published studies and serves to illustrate the diversity of chemical scaffolds and their corresponding inhibitory activities.

Fragment/InhibitorTarget KinaseAssay TypeIC50 / KdReference
Fragments with Pyridine Scaffolds
2-amino-3-benzyloxypyridinep38α MAP KinaseBiochemical1.3 mM (IC50)[2]
3-(2-(4-pyridyl)ethyl)indolep38α MAP KinaseBiochemical35 µM (IC50)[2]
Fragments Targeting p38 MAP Kinase
SB203580p38α MAP KinaseCell-based (THP-1)0.3-0.5 µM (IC50)[7]
SB202190p38α/β MAP KinaseCell-free50 nM/100 nM (IC50)[7]
Fragments Targeting EGFR
GefitinibEGFRKinase Assay2-37 nM (IC50)[5]
ErlotinibEGFRKinase Assay2 nM (IC50)[5]
LapatinibEGFR/HER2Kinase Assay10.8/9.2 nM (IC50)[5]
Fragments Targeting Abl Kinase
ImatinibAblKinase Assay280 nM (IC50)[8]
NilotinibAblKinase Assay15 nM (IC50)[8]
DasatinibAblKinase Assay0.6 nM (IC50)[8]

Key Insights from the Comparative Data:

  • Scaffold Diversity: The table showcases a wide range of chemical scaffolds that can effectively inhibit kinase activity. Pyridine-containing fragments, as exemplified by the starting points for p38 MAP kinase inhibitors, often serve as excellent hinge-binders.

  • Potency Variation: The inhibitory potencies of fragments can vary significantly, from the millimolar range for initial hits to the low nanomolar range for optimized inhibitors. This highlights the iterative nature of the FBDD process.

  • Target-Specific Affinities: Different kinase targets exhibit varying sensitivities to different chemical scaffolds. For instance, the quinazoline core of Gefitinib and Erlotinib is highly effective against EGFR, while the aminopyrimidine structure of Imatinib is a potent inhibitor of Abl kinase.

Experimental Protocols for Fragment Screening and Validation

The identification and validation of fragment hits is a multi-step process that relies on a suite of biophysical and biochemical techniques. The causality behind the choice of a particular experimental workflow lies in the need to confidently identify true binding events, however weak, and to gain structural insights for subsequent optimization.

Primary Screening: Identifying Initial Hits

The initial screening of a fragment library is typically performed using high-throughput methods that can detect weak binding events.

1. Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF):

  • Principle: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. The binding of a fragment stabilizes the protein, leading to an increase in its Tm.

  • Workflow:

    • A fluorescent dye that binds to unfolded protein is added to a solution of the target kinase.

    • The protein solution is aliquoted into a multi-well plate, and individual fragments from the library are added to each well.

    • The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the protein unfolds.

    • A shift in the melting curve to a higher temperature in the presence of a fragment indicates a binding event.

  • Rationale: TSA is a rapid and cost-effective method for screening large fragment libraries and does not require protein immobilization or labeling.

2. Surface Plasmon Resonance (SPR):

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (fragment) binds to an immobilized target protein (kinase).

  • Workflow:

    • The target kinase is immobilized on the surface of a sensor chip.

    • A solution containing a fragment is flowed over the chip surface.

    • Binding of the fragment to the kinase causes a change in the refractive index, which is detected as a response unit (RU) signal.

    • The magnitude of the RU signal is proportional to the amount of bound fragment.

  • Rationale: SPR is a highly sensitive, label-free technique that can provide real-time kinetic data (association and dissociation rates) in addition to affinity information.

Hit Validation and Characterization: Confirming and Understanding Binding

Once initial hits are identified, they must be validated using orthogonal techniques to eliminate false positives and to gain a deeper understanding of the binding interaction.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Both ligand-observed and protein-observed NMR experiments can be used for fragment screening.

    • Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD, WaterLOGSY): These methods detect the binding of a fragment by observing changes in its NMR signals upon interaction with the protein.

    • Protein-Observed NMR (e.g., 1H-15N HSQC): This technique monitors changes in the NMR signals of the protein upon fragment binding, allowing for the mapping of the binding site on the protein surface.

  • Workflow (1H-15N HSQC):

    • An isotopically labeled (15N) sample of the target kinase is prepared.

    • A 2D 1H-15N HSQC spectrum of the protein is acquired in the absence of any fragments. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • A fragment is added to the protein sample, and another HSQC spectrum is acquired.

    • Changes in the chemical shifts of specific peaks (chemical shift perturbations) indicate that the corresponding residues are in or near the fragment's binding site.

  • Rationale: NMR provides detailed information about the binding event, including the location of the binding site and, in some cases, the binding affinity. It is considered a gold-standard technique for hit validation.

2. X-ray Crystallography:

  • Principle: This technique provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and key interactions.

  • Workflow:

    • Crystals of the target kinase are grown.

    • The crystals are soaked in a solution containing the fragment, allowing the fragment to diffuse into the crystal and bind to the protein.

    • The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-fragment complex.

  • Rationale: X-ray crystallography provides the most detailed structural information, which is invaluable for structure-based drug design and the optimization of the fragment hit into a potent lead compound.

3. Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.

  • Workflow:

    • A solution of the fragment is titrated into a solution of the target kinase in a highly sensitive calorimeter.

    • The heat released or absorbed during the binding event is measured.

    • The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

  • Rationale: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction, offering deep insights into the driving forces of binding.

Visualizing the Path to Kinase Inhibition

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative kinase signaling pathway and a typical experimental workflow for fragment-based drug discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes Inhibitor Kinase Inhibitor (e.g., LY3009120) Inhibitor->RAF Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

FBDD_Workflow Start Fragment Library (~1000 compounds) PrimaryScreen Primary Screen (e.g., TSA, SPR) Start->PrimaryScreen HitIdentification Hit Identification (Weak Binders) PrimaryScreen->HitIdentification HitValidation Hit Validation (NMR, ITC) HitIdentification->HitValidation ValidatedHits Validated Hits HitValidation->ValidatedHits StructuralBiology Structural Biology (X-ray Crystallography) ValidatedHits->StructuralBiology StructureBasedDesign Structure-Based Drug Design StructuralBiology->StructureBasedDesign LeadOptimization Lead Optimization StructureBasedDesign->LeadOptimization Candidate Drug Candidate LeadOptimization->Candidate

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Conclusion

The (6-(trifluoromethyl)pyridin-3-yl) scaffold, found in the synthetic intermediate this compound, represents a highly valuable starting point for the design of potent and selective kinase inhibitors. The success of compounds like Torin2 and LY3009120 validates the utility of this chemical motif in targeting critical nodes in cellular signaling pathways.

The comparative analysis of various kinase inhibitor fragments underscores the diversity of chemical matter that can be employed to achieve kinase inhibition. The choice of a particular fragment for development is guided by a rigorous experimental cascade, from initial high-throughput screening to detailed biophysical and structural characterization. This self-validating system of orthogonal assays ensures that the most promising fragments are advanced, ultimately leading to the development of novel and effective therapeutics. As our understanding of the kinome continues to expand, the principles of fragment-based drug design will undoubtedly play an increasingly important role in the discovery of the next generation of precision medicines.

References

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Glick, M., Godfrey, L., ... & Rees, D. C. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of medicinal chemistry, 48(2), 403-413. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews. Drug discovery, 15(9), 605–619. [Link]

  • Henry, J. R., Kaufman, M. D., Peng, S. B., Ahn, Y. M., Caldwell, T. M., Vogeti, L., ... & Flynn, D. L. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(10), 4165–4179. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Astex Pharmaceuticals. (2025, March 20). What is Astex's strategy in using fragment-based drug discovery? Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Ciulli, A., & Williams, G. (2010). Fragment-based approaches to enzyme inhibition. Current opinion in biotechnology, 21(6), 725–731. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Kinase Inhibitors. In PubMed. Retrieved January 18, 2026, from [Link]

  • Saxty, G., Woodhead, S. J., Berdini, V., Davies, T. G., Verdonk, M. L., Wyatt, P. G., ... & Garrett, M. D. (2007). Identification of inhibitors of protein kinase B using fragment-based lead discovery. Journal of medicinal chemistry, 50(10), 2293–2296. [Link]

  • ResearchGate. (n.d.). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Retrieved January 18, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Li, Y., Zhang, T., Geng, J., Wang, Y., Zhang, Y., & Zhang, Y. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & medicinal chemistry letters, 28(5), 974–978. [Link]

  • Van der Pijl, F., van den Heuvel, D., De Vleeschouwer, M., Mirabelli, C., & Neyts, J. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8206. [Link]

  • Roe, C. R., Gaulin, J. L., Harris, P. A., & Peat, A. J. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(13), 5327–5338. [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4994. [Link]

  • Fujikawa, K., & Ishida, S. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 65–77. [Link]

  • Liu, X., Wang, J., Zhang, Y., Li, Y., & Liu, J. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of medicinal chemistry, 62(10), 5006–5024. [Link]

  • Hori, Y., Imanishi, A., Arikawa, Y., & Nishida, H. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123653. [Link]

  • ResearchGate. (n.d.). K D measurement of drugs and ABL kinase/mutants. The K D of wild-type... Retrieved January 18, 2026, from [Link]

  • National Cancer Institute. (2014, March 7). Discovery – Targeted Treatments and mTOR Inhibitors. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Pesticides Derived from N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of modern insecticides derived from the trifluoromethylpyridine (TFMP) chemical family, with a focus on their performance against key agricultural pests. The compound N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine serves as a crucial building block for several innovative active ingredients. This document is intended for researchers, scientists, and professionals in the field of crop protection and drug development, offering a synthesized analysis of performance data and the scientific rationale behind experimental methodologies.

The trifluoromethylpyridine moiety is a significant pharmacophore in modern agrochemistry, imparting unique properties to the resulting insecticides.[1] This guide will focus on three prominent commercial pesticides that, while not directly synthesized from this compound, share the critical trifluoromethylpyridine structural element and represent the pesticidal class derived from such precursors: Flonicamid , Sulfoxaflor , and Flupyradifurone . Their efficacy will be compared against established insecticide classes, including neonicotinoids, pyrethroids, and organophosphates.

Mechanisms of Action: A Divergence in Neuromodulation

A fundamental aspect of pesticide evaluation is understanding the biochemical target and mode of action, which dictates the spectrum of activity, potential for cross-resistance, and non-target effects. The selected TFMP-derived insecticides exhibit distinct mechanisms, a crucial consideration for integrated pest management (IPM) and resistance management strategies.

  • Flonicamid: This insecticide possesses a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 chordotonal organ modulator.[2][3] Flonicamid rapidly inhibits the feeding behavior of sucking insects by disrupting the function of chordotonal organs, which are sensory receptors involved in proprioception and hearing.[2] This disruption prevents the insect's stylet from penetrating plant tissues, leading to starvation.[4] This distinct mechanism means there is no cross-resistance with other major insecticide classes.[3]

  • Sulfoxaflor: As a member of the sulfoximines, Sulfoxaflor is classified under IRAC Group 4C. It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).[5][6] Sulfoxaflor binds to these receptors, leading to uncontrolled nerve impulses, tremors, paralysis, and ultimately, the death of the insect.[5] While it shares the nAChR target with neonicotinoids (IRAC Group 4A), it interacts with the receptor in a distinct manner, which can be effective against some neonicotinoid-resistant insect populations.[6]

  • Flupyradifurone: Belonging to the butenolide chemical class (IRAC Group 4D), flupyradifurone is also an agonist of insect nAChRs.[7][8] Similar to sulfoxaflor and neonicotinoids, it causes depolarization of neuronal membranes, leading to nervous system failure.[7] Its systemic properties allow it to be transported throughout the plant, providing protection against sap-sucking pests.[9][10]

The following diagram illustrates the distinct and overlapping neural targets of these insecticide classes.

cluster_0 Insect Nervous System cluster_1 Insecticide Classes nAChR Nicotinic Acetylcholine Receptor (nAChR) Chordotonal Chordotonal Organs Sulfoxaflor Sulfoxaflor (IRAC 4C) Sulfoxaflor->nAChR Agonist Flupyradifurone Flupyradifurone (IRAC 4D) Flupyradifurone->nAChR Agonist Neonicotinoids Neonicotinoids (e.g., Imidacloprid) (IRAC 4A) Neonicotinoids->nAChR Agonist Flonicamid Flonicamid (IRAC 29) Flonicamid->Chordotonal Modulator

Caption: Mechanisms of action for TFMP-derived insecticides and a neonicotinoid.

Comparative Efficacy: Laboratory and Field Data

The performance of these TFMP-derived insecticides has been evaluated against a range of sap-sucking pests, primarily aphids and whiteflies, which are economically significant pests in numerous crops.

Laboratory Bioassays: Lethal Concentration (LC50) Data

Laboratory bioassays provide a standardized measure of an insecticide's intrinsic toxicity to a target pest. The median lethal concentration (LC50), the concentration required to kill 50% of a test population, is a key metric.

InsecticideTarget PestLC50 (mg a.i./L)AlternativeLC50 (mg a.i./L)Source(s)
Flupyradifurone Bemisia tabaci (Whitefly)127Imidacloprid126[1][9]
Sulfoxaflor Aphis gossypii (Cotton Aphid)Lower than AcetamipridAcetamiprid6.35x higher than Sulfoxaflor[6]
Flonicamid Aphis gossypii (Cotton Aphid)0.372--[11][12]
Flonicamid Various Aphid Species6.682 - 14.204Imidacloprid9.028 - 34.577[13]
Flonicamid Various Aphid Species-Acetamiprid10.589 - 29.526[13]

Analysis of LC50 Data:

  • Flupyradifurone demonstrates comparable intrinsic toxicity to the neonicotinoid imidacloprid against the whitefly Bemisia tabaci.[1][9] This suggests that at a molecular level, its potency at the nAChR is similar to that of a well-established neonicotinoid.

  • Sulfoxaflor exhibits significantly higher toxicity to the cotton aphid, Aphis gossypii, than the neonicotinoid acetamiprid , with the LC50 for acetamiprid being over six times higher in one study population.[6] This highlights its potential as a more potent alternative for aphid control.

  • Flonicamid shows high toxicity to Aphis gossypii with a low LC50 value of 0.372 mg/L.[11][12] When compared across a range of aphid species, flonicamid consistently demonstrates lower LC50 values than both imidacloprid and acetamiprid, indicating a higher intrinsic toxicity to these pests.[13]

Field Performance: Pest Population Reduction

Field trials are essential for evaluating the practical efficacy of an insecticide under real-world conditions, accounting for environmental factors and application methods.

InsecticideCropTarget PestEfficacy (% Reduction or Population Count)Alternative(s)Efficacy (% Reduction or Population Count)Source(s)
Flonicamid 50 WG Bt-CottonSucking Pests (Aphids, Whiteflies)Lowest pest incidenceDinotefuran, SpinetoramHigher pest incidence than Flonicamid[14]
Sulfoxaflor TomatoBemisia tabaci (Whitefly)Highest initial reductionImidacloprid, CyantraniliproleLower initial reduction[15]
Flupyradifurone CassavaBemisia tabaci (Whitefly)More rapid and potent than ImidaclopridImidaclopridSlower acting[10]
Flonicamid CottonAphis gossypii (Cotton Aphid)>90% residual control at 18-22 daysImidacloprid, Thiamethoxam, AcetamipridLower residual control[16]

Field Performance Insights:

  • In field trials on Bt-cotton, Flonicamid proved highly effective in managing a complex of sucking pests, resulting in the lowest incidence of aphids and whiteflies compared to other treatments.[14]

  • Sulfoxaflor demonstrated the highest initial knockdown of whitefly populations on tomato, indicating a rapid speed of action.[15]

  • Flupyradifurone was found to be more rapid and potent in its control of whiteflies on cassava when compared to imidacloprid.[10]

  • Flonicamid exhibited excellent residual activity against cotton aphids, providing over 90% control for up to 22 days, outperforming several neonicotinoid standards.[16]

Experimental Methodologies: Ensuring Data Integrity

The reliability of efficacy data is contingent upon the rigor of the experimental protocols employed. The following sections detail standardized methodologies for laboratory bioassays and field trials, reflecting best practices in insecticide evaluation.

Laboratory Bioassay Protocol: Leaf-Dip Method for Aphids

This protocol is adapted from the IRAC Susceptibility Test Method 019 and is a standard for determining the LC50 of insecticides against aphids.[17]

Objective: To determine the dose-response of an aphid population to an insecticide and calculate the LC50 value.

Materials:

  • Host plant leaves (untreated)

  • Petri dishes with ventilated lids

  • Agar powder

  • Fine-tipped paintbrush

  • Technical grade insecticide and appropriate solvents

  • Serial dilution equipment (pipettes, volumetric flasks)

  • Controlled environment chamber (e.g., 20°C, 60% RH, 16:8 light:dark cycle)

Procedure:

  • Preparation of Test Arenas: A 1-2% agar solution is prepared and poured into petri dishes to a depth of 2-3 mm. This provides moisture to the leaf disc.

  • Insecticide Dilutions: A stock solution of the test insecticide is prepared in an appropriate solvent. A series of at least five serial dilutions are then made to span the expected mortality range. A control solution (solvent only) is also prepared.

  • Leaf Disc Treatment: Leaf discs are cut from untreated host plant leaves to a size slightly smaller than the petri dish diameter. Each disc is immersed in one of the insecticide dilutions or the control solution for 10-15 seconds.

  • Drying: The treated leaf discs are allowed to air dry completely on a non-absorbent surface.

  • Aphid Infestation: The dried leaf disc is placed, abaxial side up, onto the agar in the petri dish. Using a fine paintbrush, 20-30 adult apterous (wingless) aphids are carefully transferred onto the leaf disc.

  • Incubation: The petri dishes are sealed with ventilated lids and placed in a controlled environment chamber.

  • Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 72 hours for most insecticides, but up to 120 hours for slower-acting compounds like flonicamid).[14][17] An aphid is considered dead if it is immobile or cannot right itself within 10 seconds of being gently prodded.

  • Data Analysis: The percentage mortality for each concentration is calculated and corrected for control mortality using Abbott's formula. A probit or logit analysis is then performed to determine the LC50 value and its 95% confidence limits.

The following diagram outlines the workflow for the leaf-dip bioassay.

A Prepare Serial Insecticide Dilutions C Dip Leaf Discs in Dilutions (10-15s) A->C B Cut Host Plant Leaf Discs B->C D Air Dry Treated Leaf Discs C->D E Place Discs on Agar in Petri Dishes D->E F Infest with 20-30 Adult Aphids E->F G Incubate in Controlled Environment (72-120h) F->G H Assess Mortality G->H I Calculate LC50 (Probit Analysis) H->I

Sources

in vitro and in vivo studies of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine based compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethylpyridine motif, in particular, has emerged as a privileged structure, bestowing compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. This guide provides an in-depth comparison of preclinical data for select compounds derived from the trifluoromethylpyridine core, with a focus on their in vitro and in vivo performance. While direct biological data for the specific building block, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, is not extensively published, this guide will delve into the performance of structurally related compounds that highlight the therapeutic potential of this chemical class.

Introduction to Trifluoromethylpyridine Derivatives

The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring significantly alters the electronic properties of the molecule, enhancing its ability to participate in key biological interactions. This has led to the exploration of trifluoromethylpyridine derivatives across a range of therapeutic areas, most notably in oncology as kinase inhibitors. The stability of the C-F bond and the lipophilicity of the -CF3 group contribute to improved cell permeability and resistance to metabolic degradation, making these compounds attractive candidates for drug development.[1][2]

This guide will focus on a comparative analysis of two exemplary compounds from the trifluoromethylpyridine class: a potent mTOR inhibitor, Torin2, and a dual PI3K/mTOR inhibitor, PQR309 (Bimiralisib), which is currently in clinical trials. We will also briefly discuss a series of trifluoromethylpyridine amide derivatives with antibacterial and insecticidal activity to showcase the broader utility of this scaffold.

Comparative Analysis of In Vitro Efficacy

The initial assessment of any potential therapeutic agent begins with rigorous in vitro evaluation to determine its potency and selectivity against the intended biological target. For kinase inhibitors, this typically involves enzymatic assays to measure the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), as well as cellular assays to confirm target engagement and functional effects.

Kinase Inhibition Profile
CompoundPrimary Target(s)IC50/Ki (nM)Cellular EC50 (nM)Selectivity Notes
Torin2 mTORKi: ~0.50.25 (p-mTOR)>800-fold selective for mTOR over PI3K.[3]
PQR309 PI3Kα, mTORKi: 17 (PI3Kα)-Balanced pan-class I PI3K and mTOR inhibitor.[4]
Compound F10 *Bacterial GrowthEC50: 83 µg/mL (vs. Xoo)-Antibacterial agent.[5]

*Note: Compound F10 is a trifluoromethylpyridine amide derivative containing a sulfone moiety. Xoo refers to Xanthomonas oryzae pv. oryzae.

The data clearly demonstrates the high potency of both Torin2 and PQR309 against their respective kinase targets. Torin2, in particular, exhibits remarkable selectivity for mTOR over the closely related PI3K, a critical attribute for minimizing off-target effects.[3] PQR309's balanced inhibition of both PI3K and mTOR offers a different therapeutic strategy by targeting multiple nodes in a key signaling pathway.[4] The antibacterial activity of Compound F10, while in a different therapeutic area, underscores the versatility of the trifluoromethylpyridine scaffold.[5]

In Vivo Performance and Pharmacokinetic Properties

Promising in vitro data must be translated into in vivo efficacy and favorable pharmacokinetic (PK) profiles. Animal models are essential for evaluating a compound's ability to reach its target tissue, exert a therapeutic effect, and be cleared from the body without undue toxicity.

Pharmacokinetic and Efficacy Summary
CompoundAnimal ModelDosing Route & ScheduleKey Efficacy ReadoutBioavailability (%)
Torin2 Mouse XenograftOral, dailyTumor growth inhibition54[3]
PQR309 Rat XenograftOral, dailyTumor growth inhibitionFavorable in multiple species.[4]
Compound F10 *Not Reported---

*In vivo data for Compound F10 is not provided in the cited source.

Torin2 demonstrates good oral bioavailability and efficacy in a mouse xenograft model, supporting its potential as a tool compound for in vivo studies of mTOR inhibition.[3] PQR309 has also shown efficacy in xenograft models and possesses favorable pharmacokinetic parameters across multiple species, which has supported its advancement into clinical trials.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed. Below are representative step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: mTOR)
  • Reagent Preparation : Recombinant human mTOR kinase domain, a suitable substrate (e.g., a peptide derived from S6K1), and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution : The test compound (e.g., Torin2) is serially diluted to create a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)
  • Cell Culture and Implantation : Human cancer cells (e.g., a line known to be sensitive to mTOR or PI3K inhibition) are cultured and then implanted subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is measured regularly (typically 2-3 times per week) using calipers.

  • Treatment Administration : Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. The test compound (e.g., Torin2 or PQR309) is administered orally at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Assessment : Animal body weight and general health are monitored as indicators of potential toxicity.

  • Pharmacodynamic Analysis : At the end of the study, tumor and/or tissue samples may be collected to assess the levels of target modulation (e.g., phosphorylation of downstream signaling proteins) via techniques like Western blotting or immunohistochemistry.

Signaling Pathway and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

mTOR_Pathway cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Torin2 Torin2 Torin2->mTORC1 Inhibits PQR309 PQR309 PQR309->PI3K Inhibits PQR309->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

InVivo_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Compound vs. Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Efficacy & PD Analysis monitoring->endpoint

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

The trifluoromethylpyridine scaffold is a versatile and highly valuable component in the design of novel therapeutic agents. The examples of Torin2 and PQR309 demonstrate the potential to develop potent and selective kinase inhibitors with favorable in vivo properties. The broader applications of this scaffold, as seen with the antibacterial trifluoromethylpyridine amides, suggest that its utility extends beyond oncology.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles and the ability to overcome drug resistance. The continued exploration of structure-activity relationships will be crucial for fine-tuning the properties of these compounds. As our understanding of the biological roles of various kinases and other targets deepens, we can expect to see the emergence of new and innovative trifluoromethylpyridine-based compounds for a wide range of diseases.

References

  • Guo, S., He, F., Dai, A., Zhang, R., Chen, S., & Wu, J. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(61), 37233-37242. [Link]

  • Inno Pharmchem. (2024). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

  • Funabiki, K. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63-79. [Link]

  • Guri, Y., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(1), 159-172. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

Sources

A Senior Application Scientist's Guide to Trifluoromethylpyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2-, 3-, and 4-Trifluoromethylpyridines for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent.[1] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the trifluoromethyl group's potent electron-withdrawing nature and metabolic blocking capabilities offer a powerful tool for optimizing drug-like properties. However, the positional isomerism of the -CF3 group on the pyridine ring—be it at the 2-, 3-, or 4-position—imparts distinct physicochemical and metabolic characteristics to the molecule. This guide provides an in-depth comparative analysis of these three key isomers, offering a framework for rational decision-making in drug design and development.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is prized for its ability to modulate several key molecular properties simultaneously. Its strong electron-withdrawing character can significantly impact the basicity (pKa) of the pyridine nitrogen, influencing oral absorption, off-target activity, and formulation development.[2] Furthermore, the high strength of the carbon-fluorine bond renders the -CF3 group exceptionally resistant to metabolic degradation, making it an effective "metabolic shield" to protect adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to improved metabolic stability, longer half-life, and enhanced bioavailability.[1]

Comparative Analysis of Physicochemical Properties

The position of the trifluoromethyl group on the pyridine ring dictates its influence on the molecule's electronic environment and, consequently, its lipophilicity and basicity. A comprehensive understanding of these properties is crucial for predicting a drug candidate's pharmacokinetic and pharmacodynamic profile.

Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid. This effect is most pronounced when the -CF3 group is at the 2- or 4-position, where it can exert both inductive and resonance effects. The 3-position, being meta to the nitrogen, is primarily influenced by the inductive effect.

IsomerExperimental pKaNotes
2-TrifluoromethylpyridineNot readily availablePredicted values suggest it is a very weak base.
3-Trifluoromethylpyridine2.84[4]Determined by 19F NMR spectroscopy.
4-TrifluoromethylpyridineNot readily availableExpected to be a weak base due to strong electron withdrawal.

It is important to note that experimental pKa values for the 2- and 4-isomers are not consistently reported in the literature, and predictions can vary. The value for the 3-isomer is based on direct experimental evidence.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also influenced by the position of the trifluoromethyl group. While the -CF3 group generally increases lipophilicity compared to a hydrogen atom, the overall LogP/LogD of the molecule is a complex interplay of the substituent's hydrophobicity and its effect on the molecule's overall polarity and hydrogen bonding capacity.

IsomerCalculated LogP (XLogP3)Notes
2-Trifluoromethylpyridine1.6Calculated value from PubChem.
3-Trifluoromethylpyridine1.7Calculated value from PubChem.
4-Trifluoromethylpyridine1.7Calculated value from PubChem.

These are calculated values and should be used as a guide. Experimental determination is recommended for accurate comparison.

The distribution coefficient (LogD) is a more physiologically relevant measure of lipophilicity for ionizable compounds like pyridines, as it takes into account the pH of the medium. Given that the pKa of these isomers is low, they will exist predominantly in their neutral, more lipophilic form at physiological pH (7.4).

Metabolic Stability: A Positional Paradigm

The primary mechanism by which the trifluoromethyl group enhances metabolic stability is by blocking sites susceptible to oxidative metabolism.[3] The pyridine ring itself can be a site of CYP-mediated hydroxylation.[3] Placing a metabolically robust -CF3 group at a known or suspected "metabolic hot-spot" can effectively shut down that pathway, a strategy known as "metabolic switching."

The 2-position of the pyridine ring is often a site of metabolic attack. Therefore, placing a trifluoromethyl group at this position can significantly enhance metabolic stability.[5] However, this can also lead to a dramatic decrease in basicity, which may be undesirable for other reasons, such as target engagement or solubility.

The 3- and 4-positions also benefit from the deactivating effect of the trifluoromethyl group on the aromatic ring, making it less susceptible to oxidation. The choice of isomer will depend on a careful balance of desired metabolic stability, pKa, and other structure-activity relationships (SAR) for the specific drug target.

Experimental Protocols for Comparative Analysis

To enable a rigorous, data-driven selection of the optimal trifluoromethylpyridine isomer, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a standardized method for the experimental determination of the acid dissociation constant (pKa).

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the trifluoromethylpyridine isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the amount should be kept to a minimum and be consistent across all experiments.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH. Use a magnetic stirrer to ensure homogeneity.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the pyridine nitrogen has been protonated.

Protocol 2: Determination of LogD by Shake-Flask Method

The shake-flask method is the gold standard for determining the distribution coefficient (LogD) at a specific pH.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and n-octanol. Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate.

  • Compound Addition: Accurately weigh a small amount of the trifluoromethylpyridine isomer and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous buffer to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution with incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of pooled human liver microsomes (HLM) in the incubation buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of a cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Physicochemical Properties cluster_1 Drug-like Properties pKa pKa Absorption Absorption pKa->Absorption influences Target_Engagement Target Engagement pKa->Target_Engagement affects LogD LogD LogD->Absorption governs Distribution Distribution LogD->Distribution impacts Metabolic_Stability Metabolic Stability Metabolism Metabolism Metabolic_Stability->Metabolism determines Excretion Excretion Metabolism->Excretion influences

Caption: Interplay of physicochemical properties and drug-like characteristics.

G start Start: Test Compound prep Prepare Microsome & Compound Mixture start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (add NADPH) pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points quench Quench Reaction (cold acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze end End: Calculate t½ & CLint analyze->end

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The choice between 2-, 3-, and 4-trifluoromethylpyridine isomers is a critical decision in drug design that requires a multifaceted analysis of their respective impacts on pKa, lipophilicity, and metabolic stability. While general principles can guide initial selection, a thorough experimental evaluation as outlined in this guide is indispensable for making informed decisions that will ultimately enhance the probability of success in developing safe and effective medicines. The strategic placement of the trifluoromethyl group, guided by empirical data, remains a powerful tactic in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates.

References

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine | C7H3F6NO | CID 175669059. PubChem. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Case studies of fluorine in drug discovery. OUCI. Available at: [Link]

  • Case Studies in Analog Design. Drug Design Org. Available at: [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Available at: [Link]

  • 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296. PubChem. Available at: [Link]

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443. PubChem. Available at: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]

  • Flipping the Metabolic Switch: Understanding and Applying the Health Benefits of Fasting. PubMed. Available at: [Link]

  • Induction of a metabolic switch from glucose to ketone metabolism programs ketogenic diet-induced therapeutic vulnerability in lung cancer. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Kinase Inhibitors: A Case Study with N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Binding Affinity Validation in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a pivotal target class. The development of small-molecule kinase inhibitors requires a meticulous, multi-faceted approach to characterize the interaction between a compound and its intended target. Binding affinity—the strength of this interaction—is a critical parameter that dictates potency, selectivity, and ultimately, the therapeutic potential of a drug candidate. Misinterpreting or superficially validating this parameter can lead to costly failures in later stages of development.

This guide provides an in-depth, practical framework for validating the binding affinity of a novel series of kinase inhibitors derived from N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine. This core scaffold is a known intermediate in the synthesis of kinase inhibitors, making its derivatives a relevant subject for this technical exploration.[1] We will operate from the perspective of a senior application scientist, moving beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

For the purpose of this guide, we will hypothesize that our derivatives are designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology.[2] We will compare our hypothetical derivatives (Derivative A, B, and C) against Sorafenib , an established multi-kinase inhibitor with known activity against VEGFR2, which will serve as our benchmark control.[2]

Pillar 1: Strategic Selection of Orthogonal Validation Methods

No single technique can provide a complete picture of a drug-target interaction. A robust validation strategy relies on employing orthogonal methods that measure binding through different physical principles. This approach ensures that the observed affinity is not an artifact of a particular experimental setup. For our VEGFR2 inhibitors, we will utilize a trifecta of gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

  • Surface Plasmon Resonance (SPR): Chosen for its ability to provide real-time kinetic data (association and dissociation rates, k_a and k_d) in a label-free environment, from which the equilibrium dissociation constant (K_D) can be derived.[3][4][5][6] This is invaluable for understanding the dynamic nature of the binding event.

  • Isothermal Titration Calorimetry (ITC): Selected as it is the only technique that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).[7][8] This offers deep mechanistic insights into the forces driving the binding event.

  • Radioligand Binding Assay: Employed as a highly sensitive and specific method to determine the inhibition constant (K_i) of our test compounds by measuring their ability to displace a known high-affinity radiolabeled ligand from the target receptor.[9][10][11][12] It is often considered the gold standard for affinity determination in pharmacological studies.[10]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: High-level workflow for binding affinity validation.

Pillar 2: Comparative Performance Analysis

The primary goal is to determine if our novel derivatives exhibit superior or comparable binding affinity to the benchmark compound, Sorafenib. The data from our orthogonal assays will be synthesized to provide a comprehensive picture.

Table 1: Hypothetical Binding Affinity Data for VEGFR2 Inhibitors

CompoundSPR (K_D, nM)ITC (K_D, nM)Radioligand Assay (K_i, nM)Thermodynamic Signature (ITC)
Derivative A 15.218.520.1Enthalpy-driven (Large negative ΔH)
Derivative B 150.8165.2172.5Entropy-driven (Favorable TΔS)
Derivative C 5.14.86.3Mixed Enthalpic/Entropic
Sorafenib 25.622.928.4Enthalpy-driven

Data are hypothetical and for illustrative purposes only.

From this data, Derivative C emerges as the most promising candidate, exhibiting a significantly lower dissociation constant (stronger affinity) across all three platforms compared to the benchmark, Sorafenib. Derivative A shows improved affinity, while Derivative B is a weaker binder. The thermodynamic signature provides further insight; for instance, the enthalpy-driven binding of Derivative A suggests strong hydrogen bond or van der Waals interactions are key to its affinity.[8]

Pillar 3: Detailed Experimental Protocols & Methodological Rationale

Trustworthy data is born from meticulously executed and well-understood protocols. Here, we provide step-by-step methodologies for each assay, grounded in established scientific principles.

A. Surface Plasmon Resonance (SPR) Analysis

Causality: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[6] This allows for the label-free, real-time measurement of binding events.[5] We choose to immobilize the VEGFR2 kinase and flow our small molecule derivatives (analytes) over the surface. This orientation is chosen because immobilizing the larger protein molecule generally produces a more robust signal when the smaller molecule binds.[3] A reference flow cell is critical for subtracting non-specific binding and bulk refractive index changes, ensuring the measured response is solely from the specific interaction.[6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=9];

} endot Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Immobilization of VEGFR2:

    • Use a CM5 sensor chip. Activate the carboxyl groups on the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human VEGFR2 kinase domain (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Resonance Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • The second flow cell is treated identically but without protein injection, to serve as the reference cell.[6]

  • Binding Analysis:

    • Prepare a dilution series of each derivative and Sorafenib in running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations should bracket the expected K_D (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the reference and active flow cells for 180 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.

    • After each cycle, regenerate the chip surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to obtain specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_a, k_d, and calculate K_D (k_d/k_a).[4]

B. Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event.[13] A solution of the ligand (our derivative) is titrated into a sample cell containing the protein (VEGFR2).[8] The resulting heat change is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be analyzed to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated. This technique is performed in-solution and is label-free, providing a true thermodynamic characterization of the binding in a physiologically relevant state.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endot Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the VEGFR2 protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve the small molecule derivatives and Sorafenib in the final dialysis buffer. Ensure the final DMSO concentration is identical (<2%) in both the protein and compound solutions to minimize heat of dilution artifacts.

  • ITC Experiment:

    • Fill the sample cell (e.g., 200 µL) with VEGFR2 solution (e.g., 10-20 µM).

    • Load the injection syringe (e.g., 40 µL) with the compound solution at a concentration 10-15 times that of the protein (e.g., 100-200 µM).

    • Set the experimental temperature to 25°C.

    • Perform an initial 0.4 µL injection, followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow for a return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to derive K_D, n, and ΔH.[13]

C. Radioligand Competition Binding Assay

Causality: This assay measures the ability of an unlabeled test compound (our derivative) to compete with a radiolabeled ligand ("tracer") for binding to the target receptor.[10] By incubating the receptor preparation with a fixed concentration of the tracer and increasing concentrations of the test compound, we can generate an inhibition curve. The concentration of the test compound that displaces 50% of the tracer is the IC₅₀. This value can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9] This method is exceptionally sensitive and is a cornerstone of pharmacological characterization.[10][12]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endot Caption: Experimental workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line overexpressing human VEGFR2. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an assay buffer and determine the protein concentration.[9]

  • Competition Assay:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[9]

    • Add 150 µL of the membrane preparation (e.g., 50 µg protein) to each well.

    • Add 50 µL of the competing test compound (Derivative A, B, C, or Sorafenib) at various concentrations (e.g., 10-point, 5-log unit range).[10] For non-specific binding (NSB) wells, add a high concentration of a known unlabeled VEGFR2 inhibitor. For total binding, add buffer.

    • Add 50 µL of a suitable radioligand (e.g., ³H-labeled VEGFR2 inhibitor) at a fixed concentration near its K_d value.

    • Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.[9]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[9]

    • Wash the filters four times with an ice-cold wash buffer.

    • Dry the filters, add a scintillation cocktail, and count the trapped radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]

Conclusion

This guide outlines a rigorous, multi-platform strategy for validating the binding affinity of novel this compound derivatives targeting VEGFR2. By integrating the kinetic insights from SPR, the thermodynamic data from ITC, and the high-sensitivity affinity measurements from radioligand binding assays, researchers can build a comprehensive and trustworthy profile of their drug candidates. This orthogonal approach, exemplified by the detailed protocols and the rationale behind them, is essential for making informed decisions in the lead optimization process and for increasing the probability of success in the challenging field of drug development. The hypothetical data clearly identifies Derivative C as a high-priority lead candidate, demonstrating the power of this comparative validation framework.

References

  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School.
  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Radioligand binding methods for membrane prepar
  • Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning.
  • This compound. MySkinRecipes.
  • Binding of small molecules to an adaptive protein–protein interface. PNAS.
  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega.

Sources

cytotoxicity assays for compounds synthesized from N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel Pyridine-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Synthesis to Safety

In the landscape of modern drug discovery, the synthesis of novel chemical entities (NCEs) is the first step on a long and rigorous journey. Compounds synthesized from scaffolds such as N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine represent a promising frontier in medicinal chemistry, often serving as key intermediates in the development of targeted therapies like kinase inhibitors.[1][2] The trifluoromethylpyridine motif is a well-established structural component in a variety of active pharmaceutical and agrochemical ingredients, valued for the metabolic stability and bioavailability it can impart.[3] However, alongside the pursuit of therapeutic efficacy, a critical and parallel objective is the early and accurate assessment of a compound's safety profile.

Cytotoxicity testing is a cornerstone of this preclinical evaluation, providing essential insights into how a substance affects cellular health.[4][5] It allows researchers to quantify dose-dependent toxicity, screen out overtly toxic candidates, and begin to understand the mechanism of cell death, be it through necrosis or programmed cell death (apoptosis).[6][7] For novel pyridine-based compounds, which have shown potent bioactivity and cytotoxicity in various cancer cell lines, a multi-faceted approach to cytotoxicity assessment is not just recommended—it is imperative for building a comprehensive safety profile and making informed decisions for further development.[8][9][10][11][12]

This guide provides a comparative overview of key cytotoxicity assays, offering field-proven insights into their principles, applications, and practical execution. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring that the data you generate is robust, reproducible, and, most importantly, meaningful.

Section 1: A Comparative Overview of Core Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision influenced by the specific research question, the expected mechanism of action, and available laboratory instrumentation. Assays can be broadly categorized based on the cellular function they measure: metabolic activity, membrane integrity, or specific apoptotic events. Each provides a unique window into the cell's response to a chemical compound.

A high-level comparison of the most common assay types is summarized below.

Assay Type Principle Primary Endpoint Key Advantages Limitations & Considerations
Metabolic Assays (e.g., MTT, XTT, MTS) Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13][14]Measures metabolic activity as a proxy for cell viability.High-throughput, cost-effective, well-established.Indirect measure of viability; can be confounded by compounds that alter mitochondrial metabolism without killing the cell. MTT requires a solubilization step.[6][15]
Membrane Integrity Assays (e.g., LDH Release) Measurement of a stable cytosolic enzyme (Lactate Dehydrogenase) released into the culture medium from cells with compromised plasma membranes.[16][17]Quantifies cell lysis (necrosis or late apoptosis).Direct measure of cytotoxicity, non-destructive to remaining cells (supernatant is used).May underestimate cytotoxicity if cell death occurs without membrane rupture (e.g., early apoptosis) or if the compound inhibits LDH enzyme activity.[18]
Apoptosis Assays (Annexin V / PI) Flow cytometric detection of phosphatidylserine (PS) externalization (Annexin V binding) and membrane permeability (Propidium Iodide uptake).[19][20]Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.Provides mechanistic insight into the mode of cell death.[21][22]Requires a flow cytometer; more complex protocol and data analysis compared to plate-based assays.
Apoptosis Assays (Caspase Activity) Measurement of the activity of key "executioner" enzymes (Caspase-3 and/or -7) that are activated during apoptosis.[23][24]Quantifies a specific, key event in the apoptotic cascade.High sensitivity, simple "add-mix-measure" formats available (e.g., luminescent assays).[25][26]Caspase activation is a transient event; timing of the assay is critical to capture the peak activity.[27]

Section 2: Detailed Experimental Protocols & Methodologies

A protocol's trustworthiness lies in its detail and inclusion of self-validating controls. The following methodologies are presented to ensure robust and interpretable results.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing a new compound involves a tiered approach, starting with broad screening and moving towards more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis compound Synthesized Compound (e.g., Pyridine Derivative) seed Seed Cells in 96-well Plates compound->seed treat Treat with Compound (Dose-Response) seed->treat assay1 Metabolic Viability Assay (e.g., XTT/MTS) treat->assay1 ic50 Calculate IC50 Value assay1->ic50 assay2 Membrane Integrity Assay (LDH Release) ic50->assay2 assay3 Apoptosis vs. Necrosis Assay (Annexin V / PI) ic50->assay3 assay4 Caspase Activity Assay (Caspase-Glo 3/7) ic50->assay4 interpret Comprehensive Cytotoxicity Profile assay2->interpret assay3->interpret assay4->interpret

Caption: General workflow for cytotoxicity profiling of novel compounds.

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from the cytosol of damaged cells into the supernatant, serving as a direct marker of cell lysis.[5][16]

Principle of LDH Assay

G cluster_assay cell_healthy Healthy Cell Plasma Membrane Intact LDH (cytosolic) cell_lysed Lysed Cell Membrane Compromised LDH Released cell_healthy->cell_lysed Cytotoxic Compound supernatant Culture Supernatant cell_lysed->supernatant releases reaction {LDH Catalysis | Lactate + NAD+} supernatant->reaction product {Product Formation | Pyruvate + NADH} reaction->product color_dev {Color Development | NADH + Tetrazolium Salt (INT) -> Formazan (Red)} product->color_dev readout Measure Absorbance (~490 nm) color_dev->readout

Caption: Mechanism of the colorimetric LDH cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine compound. Remove the old medium from the cells and add fresh medium containing the various concentrations of the compound.

  • Establish Controls (Crucial for Data Integrity):

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This represents baseline cell health.

    • Spontaneous LDH Release: Untreated cells. This measures the natural background level of cell death.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer containing Triton X-100) 45 minutes before the assay endpoint. This establishes the 100% cytotoxicity value.[18]

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any floating cells. Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.[28]

  • Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes.[29] Stop the reaction with a stop solution if provided by the kit. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = 100 * ( (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) )

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Its principle relies on two key events in the apoptotic process.

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this event.[19]

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[4][21]

Distinguishing Cell Fates with Annexin V / PI

G cluster_0 key Key: PI = Propidium Iodide Annexin V-FITC = Green Fluorescence PI = Red Fluorescence Q1 Q1 Q2 Q2 Q3 Q3 Q4 Q4 Q3->Q4 Early Apoptosis Q4->Q2 Late Apoptosis

Caption: Interpretation of Annexin V and PI flow cytometry data.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration (as determined by a primary screen) and appropriate controls for the desired time.

  • Harvest Cells:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to avoid membrane damage. Trypsin can cleave surface proteins and should be used with caution.

  • Washing: Wash the collected cells twice with cold 1X PBS to remove any residual media.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19][20] This buffer contains calcium, which is essential for Annexin V binding to phosphatidylserine.[22]

  • Staining:

    • Aliquot 100 µL of the cell suspension into a flow cytometry tube.

    • Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-FITC).

    • Add Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19][22]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls (Annexin V only, PI only) to set up proper compensation and quadrants.[19]

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]

  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. American Chemical Society. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Journal of Visualized Experiments. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM‑1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. American Chemical Society. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NIH. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. [Link]

  • MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • 3H Biomedical. LDH Cytotoxicity Assay. 3H Biomedical. [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • protocols.io. LDH cytotoxicity assay. protocols.io. [Link]

  • Wikipedia. MTT assay. Wikipedia. [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. NIH. [Link]

Sources

The Trifluoromethyl Group as a Bioisostere in Pyridinylmethanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structure-Activity Relationship of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine and its Non-Fluorinated Counterpart

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. This guide provides a comprehensive comparison of this compound and its non-fluorinated analog, N-methyl-1-(pyridin-3-yl)methanamine, delving into their structure-activity relationships (SAR), physicochemical characteristics, and metabolic fates. This analysis is supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for their own investigations.

The Physicochemical Impact of Trifluoromethylation on the Pyridine Scaffold

The introduction of a trifluoromethyl group at the 6-position of the pyridin-3-ylmethanamine core induces significant changes in the molecule's electronic and physical properties. These alterations are fundamental to understanding the observed differences in biological activity and pharmacokinetic behavior between the fluorinated and non-fluorinated analogs.

Enhanced Lipophilicity: The trifluoromethyl group is substantially more lipophilic than a hydrogen atom. This increased lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), can lead to improved cell membrane permeability, a critical factor for reaching intracellular targets.[1][2] However, it's a parameter that needs fine-tuning, as excessive lipophilicity can lead to off-target effects and poor solubility.

Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[3][4] This lowering of the pKa can have profound effects on the molecule's behavior at physiological pH, influencing its solubility, absorption, and interaction with biological targets. A lower pKa may reduce unwanted interactions with acidic organelles and certain off-target proteins.

Increased Metabolic Stability: One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By replacing a hydrogen atom with a CF3 group, a potential site of oxidative metabolism on the pyridine ring is blocked, often leading to a longer in vivo half-life and improved bioavailability.

PropertyNon-Fluorinated Analog (Predicted)Fluorinated Analog (Predicted)Rationale
Lipophilicity (LogP) LowerHigherThe CF3 group is significantly more lipophilic than a hydrogen atom.[1]
Pyridine Nitrogen pKa HigherLowerThe CF3 group is strongly electron-withdrawing, reducing the electron density on the pyridine ring.[3]
Metabolic Stability LowerHigherThe C-F bonds are highly resistant to metabolic cleavage, and the CF3 group can shield adjacent positions from metabolism.[5]

Comparative Biological Activity: A Case Study in Kinase Inhibition

While direct comparative biological data for this compound and its non-fluorinated analog is not extensively published, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related molecules. A notable example is the development of pan-class I PI3K/mTOR inhibitors, where a similar structural comparison was made.[6]

In this study, the introduction of a trifluoromethyl group to an aminopyridine scaffold, analogous to the topic of this guide, led to enhanced cellular and in vitro activity toward PI3Kα.[6] This suggests that the electronic and conformational changes induced by the CF3 group can lead to more favorable interactions within the target's binding pocket.

The electron-withdrawing nature of the trifluoromethyl group can alter the charge distribution across the pyridine ring, potentially strengthening key interactions with amino acid residues in the active site of a kinase or other protein target. Furthermore, the increased lipophilicity can contribute to better target engagement by displacing water molecules from hydrophobic pockets within the binding site.

Experimental Protocols

To facilitate further research and a direct comparison of these analogs, detailed synthetic and analytical protocols are provided below.

Synthesis of this compound and its Non-Fluorinated Analog via Reductive Amination

The synthesis of both the fluorinated and non-fluorinated target compounds can be efficiently achieved through a two-step process involving the preparation of the corresponding aldehyde followed by reductive amination.

Step 1: Synthesis of Aldehyde Precursors

  • 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (Fluorinated Precursor): This starting material is commercially available.[7][8]

  • Pyridine-3-carbaldehyde (Non-Fluorinated Precursor): This can be synthesized from 3-methylpyridine through various oxidation methods or by the hydrogenation of 3-cyanopyridine.[9][10][11]

Step 2: Reductive Amination

This procedure is a general method applicable to both aldehyde precursors.

Materials:

  • Aldehyde (6-(Trifluoromethyl)pyridine-3-carboxaldehyde or Pyridine-3-carbaldehyde) (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt with a base like triethylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the methylamine solution (1.2 eq) to the reaction mixture and stir for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic, so addition should be controlled to maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-methyl-1-(pyridin-3-yl)methanamine analog.

G cluster_synthesis Reductive Amination Workflow aldehyde Aldehyde Precursor (Fluorinated or Non-Fluorinated) imine Imine Intermediate aldehyde->imine Reaction with Methylamine methylamine Methylamine methylamine->imine product Target Compound (N-Methyl-1-(pyridin-3-yl)methanamine Analog) imine->product Reduction reducing_agent Sodium Triacetoxyborohydride reducing_agent->product workup Aqueous Workup & Purification product->workup

Caption: A generalized workflow for the synthesis of the target compounds via reductive amination.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of the fluorinated and non-fluorinated analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Positive control (e.g., a rapidly metabolized compound like verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).

  • In a 96-well plate, add the phosphate buffer and the liver microsome solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Immediately add the test compounds to their respective wells to start the incubation (time point 0).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing the internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G cluster_metabolism Metabolic Stability Assay Workflow start Prepare Microsome/ Compound Mixture initiate Add NADPH to Initiate Reaction start->initiate incubate Incubate at 37°C initiate->incubate quench Quench Aliquots at Time Points incubate->quench analyze LC-MS/MS Analysis quench->analyze data Calculate t½ and CLint analyze->data

Caption: A schematic of the in vitro metabolic stability assay workflow.

Conclusion

The strategic placement of a trifluoromethyl group on the pyridine ring of N-methyl-1-(pyridin-3-yl)methanamine is predicted to have a multifaceted impact on its properties. The resulting analog, this compound, is expected to exhibit increased lipophilicity, reduced basicity, and significantly enhanced metabolic stability. Drawing from SAR studies of similar molecular scaffolds, it is plausible that these physicochemical modifications could translate to improved biological activity, potentially through enhanced target engagement and a more favorable pharmacokinetic profile. The provided experimental protocols offer a robust starting point for researchers to validate these predictions and further explore the structure-activity relationships within this class of compounds.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. Wikipedia. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent. Taylor & Francis Online. [Link]

  • Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. [Link]

  • National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • ResearchGate. Pyridine pK a (THF) changes caused by substituent effects.. ResearchGate. [Link]

  • National Institutes of Health. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • PubMed. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. National Center for Biotechnology Information. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]

  • The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Figshare. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare. [Link]

  • PubMed. Comparative QSAR study of tyrosine kinase inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. Results of the reductive amination of HMF with methylamine in a.... ResearchGate. [Link]

Sources

A Technical Guide to Assessing and Optimizing the Metabolic Stability of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects.[1] This guide provides an in-depth comparison of strategies to assess and enhance the metabolic stability of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine derivatives, a scaffold of significant interest in the development of kinase inhibitors.[2] We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of structural modifications designed to improve metabolic robustness.

The Significance of the this compound Scaffold

The this compound core is a key intermediate in the synthesis of a variety of pharmacologically active agents, most notably potent and selective kinase inhibitors.[2] Its structure is designed to engage with specific enzyme targets, offering a foundation for high-potency therapeutics.[2] However, like many small molecules, this scaffold is susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[3] Understanding and mitigating these metabolic liabilities is paramount for the successful development of drug candidates based on this framework.

Key Metabolic Liabilities and Strategic Solutions

The primary metabolic pathways for compounds containing the this compound scaffold are N-demethylation and oxidation of the pyridine ring. The trifluoromethyl group itself is a strategic addition to enhance metabolic stability by blocking a potential site of metabolism due to the high strength of the carbon-fluorine bond.[2]

N-Demethylation: A Common Metabolic Hurdle

The N-methyl group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a less active or inactive primary amine metabolite and formaldehyde.[4][5] This process, known as N-demethylation, is a frequent and often rapid route of clearance for many drugs.[6] Several CYP isozymes can mediate this reaction, with CYP3A4, CYP2D6, and CYP2C19 being common culprits.[4][6][7][8]

Strategies to Mitigate N-Demethylation:

  • Bioisosteric Replacement: Replacing the methyl group with a more metabolically stable equivalent can significantly reduce the rate of N-dealkylation. For instance, substitution with a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and decrease plasma clearance.

  • Deuteration: Replacing the hydrogen atoms on the methyl group with deuterium can slow the rate of metabolism due to the kinetic isotope effect. This strategy has been successfully employed to improve the pharmacokinetic profiles of various drugs.

Pyridine Ring Oxidation

The pyridine ring, despite the deactivating effect of the trifluoromethyl group, can still be a site for CYP-mediated hydroxylation. This can lead to the formation of various hydroxylated metabolites, which may be further conjugated and excreted.

Strategies to Mitigate Pyridine Ring Oxidation:

  • Introduction of Additional Electron-Withdrawing Groups: Further deactivating the pyridine ring with additional electron-withdrawing substituents can decrease its susceptibility to oxidation.

  • Steric Hindrance: Introducing bulky groups near potential sites of metabolism can sterically hinder the approach of CYP enzymes, thereby slowing the rate of oxidation.

Comparative Analysis of Derivative Stability: A Data-Driven Approach

Table 1: Illustrative Comparison of Metabolic Stability Parameters for Structurally Related Kinase Inhibitors

Compound IDStructural Modification from Parent ScaffoldIn Vitro Half-Life (t½) in Mouse Liver Microsomes (min)In Vivo Bioavailability (F%) in MiceReference
Torin1 Parent scaffold with quinoline addition< 2 hours~5%[4]
Torin2 Modification of the quinoline and addition of a 6-aminopyridin-3-yl group< 2 hours54%[4]

Note: The data presented here is for larger molecules containing a related structural motif and is intended to illustrate the impact of structural modifications on metabolic stability and bioavailability. Direct metabolic stability data for a systematic series of this compound derivatives is not publicly available.

The significant improvement in bioavailability from Torin1 to Torin2, despite a similarly short in vitro half-life, highlights the complex interplay between metabolism, absorption, and other pharmacokinetic factors.[4] This underscores the importance of a multi-parameter optimization approach in drug discovery.

Experimental Protocols for Assessing Metabolic Stability

To experimentally evaluate the metabolic stability of novel derivatives, the following in vitro assays are indispensable tools in the drug discovery workflow.

Microsomal Stability Assay

This assay provides a rapid and cost-effective method to determine the intrinsic clearance of a compound by liver microsomes, which are rich in CYP enzymes.[9]

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other species), a NADPH-regenerating system (to ensure co-factor availability for CYP enzymes), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II metabolic enzymes and transporters, providing a more comprehensive picture of a compound's metabolic fate.[9]

Protocol:

  • Hepatocyte Suspension: Prepare a suspension of cryopreserved or fresh hepatocytes in incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.

  • Time-Point Sampling: At specified time points, remove aliquots of the cell suspension and quench the reaction as described in the microsomal stability assay.

  • Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS to determine the concentration of the parent compound over time.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Prepare Microsome/ Hepatocyte Suspension pre_incubate Pre-incubate at 37°C prep_mics->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->pre_incubate prep_compound Prepare Test Compound Solution initiate Initiate Reaction with Test Compound prep_compound->initiate pre_incubate->initiate time_points Sample at Multiple Time Points initiate->time_points quench Quench Reaction time_points->quench process Process Samples (Protein Precipitation) quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ and CLint lcms->calculate compare Compare Derivatives calculate->compare n_demethylation_pathway Parent N-Methyl Derivative (R-CH₂-NH-CH₃) Metabolite Primary Amine Metabolite (R-CH₂-NH₂) Parent->Metabolite CYP450 (e.g., CYP3A4, CYP2D6) O₂, NADPH Formaldehyde Formaldehyde (CH₂O) Parent->Formaldehyde CYP450 (e.g., CYP3A4, CYP2D6) O₂, NADPH

Caption: The N-demethylation metabolic pathway.

Conclusion and Future Directions

The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. A thorough understanding of its metabolic liabilities, coupled with a strategic application of medicinal chemistry principles such as bioisosteric replacement and deuteration, can lead to the development of drug candidates with improved pharmacokinetic profiles. The in vitro assays detailed in this guide are essential tools for generating the data needed to make informed decisions in the iterative process of drug design and optimization. Future research should focus on generating and publishing systematic SAR data for this scaffold to further guide the development of more stable and effective therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • PubMed. Analytical strategies for identifying drug metabolites. [Link]

  • LCGC International. High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • MDPI. N-Dealkylation of Amines. [Link]

  • New Food Magazine. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]

  • MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • PubMed. Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. [Link]

  • PubMed. Cytochromes P450 mediating the N-demethylation of amitriptyline. [Link]

  • MDPI. Metabolic N-Dealkylation and N-Oxidation. [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[2][11]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • StatPearls. Biochemistry, Cytochrome P450. [Link]

  • Charles River. Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and agrochemical sectors, our work with novel compounds like N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is pivotal for innovation.[1] This pyridine derivative, a key intermediate in the synthesis of kinase inhibitors and other advanced materials, demands not only precision in its application but also uncompromising diligence in its handling and disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment. The procedures outlined here are grounded in the foundational principles of laboratory safety and hazardous waste management, designed to be a self-validating system of protocols for your facility.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound and its analogues belong to a class of compounds that require careful management.

Toxicological and Physical Hazards

While a specific Safety Data Sheet (SDS) for the exact compound is not available in the search results, we can infer its probable hazard profile from SDSs for structurally similar trifluoromethylpyridine and aminopyridine compounds. These compounds are consistently classified as hazardous.

Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementsSource
Acute Toxicity (Oral) Toxic or harmful if swallowed.Skull and Crossbones or Exclamation MarkP264, P270, P301+P312[2]
Acute Toxicity (Dermal) Can be fatal or harmful in contact with skin.Skull and CrossbonesP262, P280
Skin Irritation Causes skin irritation.Exclamation MarkP280, P302+P352[3]
Eye Irritation Causes serious eye irritation.Exclamation MarkP280, P305+P351+P338[3]
Respiratory Irritation May cause respiratory irritation.Exclamation MarkP261, P271, P304+P340[2]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Environment (potential)P273[4][5]

The causality behind these classifications lies in the compound's structure: the pyridine ring and the trifluoromethyl group can interact with biological systems, leading to toxicity, while the amine group can cause irritation. Therefore, all waste streams containing this compound must be treated as hazardous.

This risk assessment is a cornerstone of the OSHA Laboratory Standard (29 CFR 1910.1450) , which mandates the development of a formal Chemical Hygiene Plan (CHP).[6][7][8] Your facility's CHP is the primary document that should detail the standard operating procedures (SOPs) for handling and disposing of this and all other hazardous chemicals.[8][9]

Part 2: Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program. Mixing different waste streams can lead to dangerous chemical reactions, complicates disposal, and increases costs.

Step 1: Identify the Waste Stream

First, determine the type of waste you are generating.

  • Unused or Expired Pure Compound: The original solid or liquid chemical.

  • Grossly Contaminated Labware: Items like pipette tips, weigh boats, and gloves that have significant chemical residue.

  • Sharps: Contaminated needles, scalpels, or broken glass.

  • Aqueous Waste: Solutions from quenching reactions or aqueous extractions containing the compound.

  • Non-Halogenated Organic Solvent Waste: Solutions of the compound in solvents like toluene, hexane, or ethyl acetate.

  • Halogenated Organic Solvent Waste: Solutions of the compound in solvents like dichloromethane or chloroform.

Step 2: Select the Appropriate Waste Container

Use only designated hazardous waste containers that are compatible with the chemical. Never use food-grade containers.[10]

  • Acids and bases should not be stored in metal containers. [11]

  • Ensure containers are in good condition, with no leaks or signs of deterioration.[10]

  • Containers must have a secure, tight-fitting lid.[10] Keep containers closed except when actively adding waste.[10]

Step 3: Follow the Disposal Decision Pathway

The following workflow provides a logical process for segregating waste contaminated with this compound.

WasteDisposalWorkflow cluster_types Waste Characterization cluster_containers Segregation & Containment start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Waste Container (e.g., Lined Pail) is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste_type Aqueous or Organic Solvent? is_liquid->liquid_waste_type Yes sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes aqueous_waste Aqueous Waste Container liquid_waste_type->aqueous_waste Aqueous organic_waste Organic Solvent Waste Container liquid_waste_type->organic_waste Organic

Caption: Waste Segregation Decision Workflow.

Part 3: Decontamination Procedures

Decontamination is essential for safety and to prevent the unintentional release of hazardous materials.

Personnel Decontamination
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12] Remove all contaminated clothing while under an emergency shower.[12] Seek immediate medical attention.[12]

  • Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

Equipment and Surface Decontamination
  • Prepare the Area: Work within a certified chemical fume hood.[12] Ensure proper ventilation.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Absorb Spills: For small spills, absorb the material with an inert, dry material like vermiculite or sand.[12]

  • Decontaminate Surfaces: Wipe down the contaminated area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. Remember that pyridine-based compounds can be neutralized by washing with a dilute acid solution (e.g., 1-2% HCl), which converts the pyridine to a water-soluble salt.[15] However, this should only be done if it is part of your approved SOP and you are certain it will not cause an adverse reaction with other present chemicals.

  • Dispose of Materials: All materials used for decontamination (absorbent, wipes, gloves) must be placed in the designated solid hazardous waste container.[16]

Part 4: Final Disposal Pathway

Once waste is properly segregated and contained, it must be managed according to federal and local regulations until it is removed by a licensed professional.

Step 1: Labeling

Proper labeling is a strict requirement of the Environmental Protection Agency (EPA).[17]

  • Each container must be clearly labeled with the words "Hazardous Waste." [17][18]

  • The label must identify the contents. List all chemical components by percentage, including solvents.[10]

  • Indicate the specific hazards of the contents using pictograms or another standardized system.[17][18]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][17][18]

  • You may accumulate up to 55 gallons of hazardous waste in an SAA.[19]

  • Once a container is full, it must be dated and moved from the SAA to the facility's Central Accumulation Area (CAA) within three days.[10]

Step 3: Professional Disposal

Hazardous chemical waste must be tracked from its point of generation to its final disposal.[17] This is accomplished through a licensed hazardous waste disposal vendor.

  • Never dispose of this compound or its solutions down the drain.[20] This is illegal and environmentally harmful.

  • Your institution's Environmental Health & Safety (EH&S) department will have a contract with a vendor for the pickup, transport, and ultimate disposal of the waste, typically via high-temperature incineration.[4][17]

By adhering to this comprehensive disposal framework, you uphold your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and contribute to the sustainable practice of science.

References

  • Pyridine: incident management. GOV.UK. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. Washington State University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Material Safety Data Sheet - 2-Amino-3-chloro-5-trifluoromethylpyridine. Cole-Parmer. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • This compound. MySkinRecipes. [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine. Cole-Parmer. [Link]

Sources

Comprehensive Safety and Handling Guide for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine (CAS No. 886364-80-3). As a specialized heterocyclic building block, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. The following procedures are based on established best practices for handling halogenated pyridines and related trifluoromethyl compounds.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of structurally similar compounds, such as other trifluoromethylpyridine derivatives, allows for a presumptive hazard assessment. The trifluoromethyl group is known for its high stability and can significantly influence the biological and toxicological properties of a molecule. The pyridine core, a nitrogen-containing heterocycle, also contributes to its chemical reactivity and potential for biological interaction.

Presumptive Hazard Profile:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation/Corrosion Similar halogenated pyridines can cause skin irritation upon direct contact. Prolonged exposure may lead to more severe effects.GHS07 (Exclamation Mark)P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation Direct contact with the eyes is likely to cause serious irritation.GHS07 (Exclamation Mark)P280, P305+P351+P338, P337+P313
Acute Toxicity (Oral, Dermal, Inhalation) Trifluoromethylated and halogenated pyridines can be harmful if swallowed, in contact with skin, or if inhaled.GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark)P261, P270, P271, P301+P312, P304+P340
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.GHS07 (Exclamation Mark)P261, P271, P304+P340, P312, P403+P233

Note: This hazard profile is inferred from structurally related compounds. All handling should proceed with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the first line of defense against accidental exposure.

  • Respiratory Protection : For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.

  • Protective Clothing : A flame-resistant laboratory coat is required. For operations with a higher risk of exposure, a chemically resistant apron or coveralls should be worn. Ensure that clothing fully covers the arms and legs. Closed-toe shoes are mandatory.

Operational and Handling Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

3.1. Engineering Controls

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. An eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Using Syringe/Cannula handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for this compound.

3.3. Storage

Store this compound in a tightly sealed, clearly labeled container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1] Some suppliers recommend storage at 2-8°C, under an inert atmosphere, and protected from light.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the area. For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed container for disposal as hazardous waste. For a large spill, contact your institution's environmental health and safety department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in strict accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.

5.1. Waste Segregation

All waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., gloves, absorbent pads, glassware), must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

5.2. Disposal Method

The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound and prevents its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

References

  • MySkinRecipes. this compound.[Link]

  • Jubilant Ingrevia.2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Apollo Scientific.2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.
  • Jubilant Ingrevia.2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Sciencemadness Wiki. Proper disposal of chemicals.[Link]

  • Loba Chemie.PYRIDINE FOR SYNTHESIS Safety Data Sheet. This document provides general safety information for pyridine, the core structure of the compound .
  • Fisher Scientific.3-Amino-2-methyl-6-(trifluoromethyl)pyridine Safety Data Sheet.
  • Sigma-Aldrich.A75706 - SAFETY DATA SHEET. This document provides safety information for a hazardous chemical, outlining general best practices.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.